1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride
Description
Properties
IUPAC Name |
1-methylbenzimidazole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c1-11-5-10-7-4-6(14(9,12)13)2-3-8(7)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPRJSVWFDUCQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80712396 | |
| Record name | 1-Methyl-1H-benzimidazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80712396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923034-28-0 | |
| Record name | 1-Methyl-1H-benzimidazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80712396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 1-Methyl-1H-1,3-benzodiazole-5-sulfonyl Chloride
1-Methyl-1H-1,3-benzodiazole-5-sulfonyl chloride, also known as 1-methyl-1H-benzimidazole-5-sulfonyl chloride, is a highly valuable heterocyclic building block in medicinal chemistry. Its structure is composed of two key pharmacophoric elements: the benzimidazole ring system and a reactive sulfonyl chloride functional group. The benzimidazole core is considered a "privileged scaffold," a structural framework that is recurrent in a multitude of biologically active compounds, including marketed drugs for various diseases.[1][2] The sulfonyl chloride group serves as a potent electrophilic handle, enabling the straightforward synthesis of sulfonamide derivatives, another crucial functional group in the development of therapeutic agents.[3][4]
This guide, intended for researchers and drug development professionals, provides an in-depth examination of this compound's properties, synthesis, reactivity, and application. We will explore the causality behind its synthetic pathways and its utility in creating diverse molecular libraries for screening against various biological targets.
Compound Identification and Physicochemical Properties
Precise identification is critical for regulatory compliance, procurement, and experimental reproducibility. The key identifiers and properties for 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 923034-28-0 | [5] |
| Molecular Formula | C₈H₇ClN₂O₂S | [6] |
| Molecular Weight | 230.67 g/mol | [6] |
| Synonyms | 1-Methyl-1H-benzimidazole-5-sulfonyl chloride | [5] |
| Purity | Typically >95% for laboratory use | [6] |
Note: Experimental physical properties such as melting point and boiling point are not extensively reported in publicly available literature and should be determined empirically for each batch.
Synthesis and Mechanistic Considerations
The primary route for synthesizing 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride involves the direct chlorosulfonation of its parent benzimidazole. This reaction is a classic example of electrophilic aromatic substitution.
Conceptual Synthesis Pathway:
Caption: General synthetic scheme for chlorosulfonation.
Mechanistic Insight: The choice of chlorosulfonic acid is deliberate; it serves as both the solvent and the sulfonating agent. The reaction proceeds because the benzimidazole ring, while less reactive than benzene due to the electron-withdrawing nature of the imidazole portion, is still susceptible to attack by a strong electrophile. Chlorosulfonic acid provides the highly electrophilic sulfur trioxide (SO₃) species in situ, which attacks the electron-rich 5-position of the benzimidazole ring. The subsequent workup with a quenching agent leads to the formation of the sulfonyl chloride. A general procedure involves the careful, portion-wise addition of the 1-methyl-1H-benzimidazole precursor to ice-cooled chlorosulfonic acid, followed by controlled warming to drive the reaction to completion.[7] The mixture is then cautiously poured onto crushed ice to precipitate the product, which is subsequently isolated.
Core Reactivity: The Sulfonyl Chloride as an Electrophilic Hub
The synthetic utility of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride is dominated by the reactivity of the sulfonyl chloride group. This group is a powerful electrophile, readily undergoing nucleophilic substitution at the sulfur atom.[3][8] This allows for the covalent attachment of a wide variety of nucleophilic fragments, most commonly primary and secondary amines, to form stable sulfonamide linkages.
Caption: Nucleophilic substitution at the sulfonyl chloride group.
This reactivity is the cornerstone of its application in constructing compound libraries for drug discovery.[8] By reacting the sulfonyl chloride with a diverse panel of amines, researchers can rapidly generate hundreds or thousands of unique sulfonamide derivatives. These libraries can then be screened for activity against various biological targets, such as enzymes or receptors.[8]
Applications in Medicinal Chemistry and Drug Discovery
The combination of the benzimidazole scaffold and the sulfonamide functional group has proven to be a highly successful strategy in the development of new therapeutic agents.[4]
-
Anticancer Agents: Many benzimidazole derivatives exhibit potent anticancer activity by targeting critical cellular machinery.[1][3] The sulfonamide moiety can form key hydrogen bonds within the active sites of enzymes like kinases, which are often dysregulated in cancer.[3]
-
Antimicrobial and Antiviral Activity: The benzimidazole core is found in several antimicrobial drugs.[4] Sulfonamide derivatives of benzimidazoles have shown broad-spectrum activity against various bacterial and fungal pathogens.[4] The mechanism often involves the inhibition of essential enzymes, such as those involved in folate synthesis in bacteria.[3]
-
Enzyme Inhibition: This compound is a key intermediate for synthesizing inhibitors of various enzymes. For example, derivatives have been explored as inhibitors of enzymes crucial for viral replication.[8]
Experimental Protocol: Synthesis of a N-Substituted Benzimidazole-5-sulfonamide
The following is a representative, self-validating protocol for the synthesis of a sulfonamide derivative, designed to ensure high yield and purity.
Objective: To synthesize N-benzyl-1-methyl-1H-benzimidazole-5-sulfonamide.
Materials:
-
1-Methyl-1H-1,3-benzodiazole-5-sulfonyl chloride (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Caption: Experimental workflow for sulfonamide synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the exothermicity of the reaction with the amine.
-
Base Addition: Add triethylamine to the solution. The base acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which drives the equilibrium towards the product.
-
Nucleophile Addition: Add benzylamine dropwise to the stirred solution over 5-10 minutes. A rapid addition can lead to side reactions and poor temperature control.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed (typically 2-4 hours).
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ to remove excess acid and unreacted starting materials, followed by brine to remove residual water.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude solid or oil is purified by flash column chromatography on silica gel to yield the pure N-benzyl-1-methyl-1H-benzimidazole-5-sulfonamide.
-
Validation: The structure and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety, Handling, and Storage
As a reactive sulfonyl chloride, this compound requires careful handling to ensure personnel safety and maintain chemical integrity.
-
Hazards: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[9][10] They are lachrymatory and may cause respiratory irritation. The compound is moisture-sensitive and will hydrolyze in the presence of water to release hydrochloric acid, which is also corrosive.
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles or a face shield.[11][12]
-
Handling: Use only in a well-ventilated area. Handle under an inert atmosphere (nitrogen or argon) to prevent hydrolysis from atmospheric moisture. Avoid creating dust. All glassware and equipment should be thoroughly dried before use.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] Recommended storage temperature is typically refrigerated at 2-8°C to minimize degradation over time.
Conclusion
1-Methyl-1H-1,3-benzodiazole-5-sulfonyl chloride is a quintessential example of a high-value synthetic intermediate. Its strategic combination of a biologically relevant benzimidazole core and a synthetically versatile sulfonyl chloride handle makes it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and handling protocols empowers researchers to efficiently leverage this compound in the rational design and discovery of novel therapeutic agents.
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Echemi. (n.d.). 1-Methyl-1H-benzimidazole-5-carbonyl chloride hydrochloride. 14
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Chem-Impex. (n.d.). 1H-Benzimidazole-5-sulfonyl chloride hydrochloride. 15
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ChemicalBook. (n.d.). 1-Methyl-1H-benzoimidazole-5-sulfonyl chloride | 923034-28-0. 5
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Benchchem. (n.d.). 1H-Benzo[d]imidazole-2-sulfonyl chloride|CAS 59940-07-7. 3
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Al-Hiari, Y. M., et al. (n.d.). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. National Institutes of Health (NIH). 7
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Google Patents. (n.d.). US6140505A - Synthesis of benzo fused heterocyclic sulfonyl chlorides. 18
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Ali, M., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC - NIH. 4
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Khan, I., et al. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega. 23
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Introduction: The Strategic Importance of the Benzimidazole Scaffold
An In-Depth Technical Guide to 1-Methyl-1H-1,3-benzodiazole-5-sulfonyl Chloride: Synthesis, Characterization, and Application in Drug Discovery
To the researchers, chemists, and drug development professionals at the forefront of innovation, the selection of a core chemical scaffold is a decision that dictates the trajectory of a discovery program. Among the privileged structures in medicinal chemistry, the benzimidazole ring system stands out for its remarkable versatility and profound biological significance. As a fused bicyclic aromatic heterocycle, it serves as a structural mimic of endogenous purines, enabling it to interact with a vast array of biological targets with high affinity.[1] This has led to its incorporation into numerous therapeutic agents with effects ranging from anticancer and antimicrobial to antihypertensive and anti-inflammatory.[1][2]
When functionalized with a sulfonyl chloride at the 5-position and methylated at the N-1 position, the resulting molecule, 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride (also known as 1-methyl-1H-benzimidazole-5-sulfonyl chloride), becomes a powerful and highly reactive intermediate. The sulfonyl chloride group is a potent electrophile, primed for reaction with a diverse range of nucleophiles to form stable sulfonamide, sulfonate ester, and related linkages.[2] This reactivity is the cornerstone of its utility, providing a direct and efficient route to introduce the biologically crucial sulfonamide moiety.
This guide provides a comprehensive technical overview of this key building block. We will dissect its chemical properties, provide a field-proven, logical synthesis pathway, detail its characterization, and explore its application as a precursor to potent kinase inhibitors. The protocols and insights herein are designed not merely as instructions, but as a strategic framework for leveraging this scaffold in modern drug discovery campaigns.
Physicochemical and Structural Properties
A thorough understanding of a reagent's fundamental properties is critical for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source / Method |
| IUPAC Name | 1-methyl-1H-benzimidazole-5-sulfonyl chloride | IUPAC Nomenclature |
| Synonyms | 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride | |
| CAS Number | 923034-28-0 | Chemical Abstracts Service |
| Molecular Formula | C₈H₇ClN₂O₂S | Calculated |
| Molecular Weight | 230.67 g/mol | Calculated |
| Appearance | Expected to be an off-white to light yellow solid | Analogy to related sulfonyl chlorides |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, DMF); Reacts with protic solvents (water, alcohols) | General Reactivity Principles |
Synthesis Pathway and Experimental Protocols
The synthesis of 1-methyl-1H-benzimidazole-5-sulfonyl chloride is most logically achieved via a two-stage process: first, the construction of the N-methylated benzimidazole core, followed by electrophilic chlorosulfonation. This sequence is strategically sound as it avoids potential side reactions that could occur if the sensitive sulfonyl chloride group were present during the methylation step.
Logical Flow of Synthesis
Caption: Two-stage synthesis of the target compound.
Stage 1: Synthesis of 1-Methyl-1H-benzimidazole
Causality: The N-H proton of the benzimidazole imidazole ring is acidic and can be readily deprotonated by a suitable base, such as sodium hydride (NaH). The resulting anion is a potent nucleophile that efficiently displaces a halide from a methylating agent like methyl iodide (CH₃I) in an SN2 reaction to form the N-methylated product.
Step-by-Step Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous N,N-Dimethylformamide (DMF) (10 mL per 1 g of benzimidazole).
-
Deprotonation: Cool the solvent to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with careful venting. Stir the resulting suspension for 30 minutes at 0 °C.
-
Addition of Benzimidazole: Add benzimidazole (1.0 equivalent) dissolved in a minimum amount of anhydrous DMF. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (CH₃I, 1.1 equivalents) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 1-methyl-1H-benzimidazole as a pure solid.
Stage 2: Synthesis of 1-Methyl-1H-benzimidazole-5-sulfonyl Chloride
Causality: This reaction is a classic electrophilic aromatic substitution. Chlorosulfonic acid (ClSO₃H) is a highly potent sulfonating agent. The benzimidazole ring is activated towards electrophilic attack, with substitution occurring preferentially on the benzene ring. The 5-position is electronically favored. The reaction must be conducted at low temperatures to control the high reactivity of chlorosulfonic acid and prevent side reactions.
Step-by-Step Protocol: (Adapted from a procedure for a similar benzimidazole substrate[3])
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and an N₂ inlet, place 1-methyl-1H-benzimidazole (1.0 equivalent).
-
Reaction Setup: Cool the flask to 0 °C using an ice-salt bath.
-
Addition of Reagent: Slowly add chlorosulfonic acid (ClSO₃H, 4-5 equivalents) dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5-10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for one hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quenching and Precipitation: Very carefully and slowly, pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The product will precipitate as a solid. Caution: This quenching is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake extensively with cold deionized water until the filtrate is neutral to pH paper. This step is critical to remove any residual acid.
-
Drying: Dry the solid product under high vacuum. The resultant sulfonyl chloride is often used in the next step without further purification.[3]
Spectroscopic Characterization
| Technique | Expected Data | Rationale |
| ¹H NMR | δ (ppm) ~8.5-8.7 (s, 1H, H-2) : Imidazole proton, deshielded. δ ~8.2-8.4 (d, 1H, H-4) : Aromatic proton ortho to the sulfonyl group, strongly deshielded. δ ~8.0-8.2 (dd, 1H, H-6) : Aromatic proton meta to the sulfonyl group. δ ~7.8-8.0 (d, 1H, H-7) : Aromatic proton. δ ~4.0 (s, 3H, N-CH₃) : Methyl group singlet. | The sulfonyl chloride group is a strong electron-withdrawing group, which will significantly deshield the protons on the benzene ring, particularly the ortho (H-4) and para (H-7) protons relative to the imidazole fusion. The singlet for the N-methyl group is highly characteristic. |
| ¹³C NMR | δ (ppm) ~145-150 (C-2) : Imidazole carbon. δ ~140-145 (C-5) : Carbon bearing the SO₂Cl group. δ ~110-140 : Remaining 5 aromatic carbons. δ ~32-35 (N-CH₃) : Methyl carbon. | The carbon directly attached to the sulfonyl chloride group will be significantly shifted. The other aromatic carbons will appear in the typical aromatic region, and the N-methyl carbon will be in the aliphatic region. |
| IR | ν (cm⁻¹) ~1370 & ~1180 : Strong, characteristic asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group. ν ~3100 : C-H stretch of the imidazole ring. ν ~3050 : Aromatic C-H stretches. | The two strong absorbances for the S=O stretch are the most diagnostic peaks for confirming the presence of the sulfonyl chloride functional group. |
| MS (EI) | m/z ~230/232 : Molecular ion peak (M⁺) showing the characteristic ~3:1 isotopic pattern for one chlorine atom. m/z ~131 : Fragment corresponding to the loss of SO₂Cl. | Mass spectrometry is crucial for confirming the molecular weight and the presence of a single chlorine atom. |
Chemical Reactivity and Application in Drug Discovery
The synthetic value of 1-methyl-1H-benzimidazole-5-sulfonyl chloride lies in the high reactivity of the sulfonyl chloride moiety. It serves as a powerful electrophile for forging bonds with a wide array of nucleophiles, most notably primary and secondary amines, to generate a library of sulfonamide derivatives.
Core Reaction: Sulfonamide Formation
Caption: General workflow for sulfonamide synthesis.
This reaction is fundamental to drug discovery, as the sulfonamide group is a key pharmacophore found in a multitude of approved drugs. It is a potent hydrogen bond donor and acceptor and can be tailored to occupy specific pockets within a biological target.
Application Profile: Targeting Protein Kinases
The benzimidazole-sulfonamide scaffold is a well-established core for the development of protein kinase inhibitors.[4] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. One such target of significant interest is Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) .
SGK1 is a serine/threonine kinase that is a downstream effector of the PI3K/AKT pathway. It is implicated in cell survival, proliferation, and ion channel regulation.[5] Overexpression and hyperactivity of SGK1 are linked to certain cancers and cardiac arrhythmia disorders, making it a compelling therapeutic target.[1][5]
A sulfonamide derived from our title compound can be designed to act as an ATP-competitive inhibitor of SGK1. By occupying the ATP-binding pocket of the kinase, the inhibitor prevents the phosphorylation of downstream substrates, thereby blocking the propagation of the signaling cascade.
Caption: SGK1 signaling pathway and point of inhibition.
Protocol: Synthesis of a Representative Sulfonamide
This protocol describes the reaction of 1-methyl-1H-benzimidazole-5-sulfonyl chloride with benzylamine as a representative primary amine.
Self-Validation: The success of this protocol is validated by the complete consumption of the starting sulfonyl chloride (monitored by TLC) and the appearance of a new, less polar spot corresponding to the sulfonamide product. The final structure is confirmed by NMR and Mass Spectrometry, which will show the incorporation of the benzylamine fragment.
Step-by-Step Protocol:
-
Setup: To a solution of 1-methyl-1H-benzimidazole-5-sulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane (DCM, 15 mL per 1 mmol) in a round-bottom flask, add triethylamine (Et₃N, 1.5 equivalents).
-
Nucleophile Addition: Cool the mixture to 0 °C. Add a solution of benzylamine (1.1 equivalents) in DCM dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the disappearance of the sulfonyl chloride.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 15 mL), and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure N-benzyl-1-methyl-1H-benzimidazole-5-sulfonamide.
Safety and Handling
As a Senior Application Scientist, I must emphasize that robust safety practices are paramount for successful and sustainable research.
-
Hazard Class: Aryl sulfonyl chlorides are corrosive and potent lachrymators. The target compound should be handled with extreme care.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves (nitrile is a minimum) when handling the solid or its solutions.
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors. The compound is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid, releasing HCl gas.
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as strong bases and nucleophiles.
Conclusion
1-Methyl-1H-1,3-benzodiazole-5-sulfonyl chloride is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its synthesis, while requiring careful execution, is logical and based on well-established organic chemistry principles. Its true power is realized in its ability to serve as a gateway to a vast chemical space of sulfonamide derivatives, a scaffold proven to interact with high-value biological targets like protein kinases. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers are well-equipped to deploy this valuable building block in the rational design and development of next-generation therapeutic agents.
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Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Biochemistry Research International, 2022, 8694087. [Link]
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Bansal, Y., & Silakari, O. (2014). Benzimidazole derivatives as kinase inhibitors. Mini reviews in medicinal chemistry, 14(4), 317–333. [Link]
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Doganc, F., & Ersan, R. H. (2023). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 47(2), 438-450. [Link]
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Das, S., et al. (2017). Inhibition of serum and glucocorticoid regulated kinase-1 as novel therapy for cardiac arrhythmia disorders. Scientific Reports, 7, 45226. [Link]
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1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride physical properties
An In-Depth Technical Guide to the Physical Properties of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride
Introduction: A Key Intermediate in Modern Drug Discovery
1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride, also known as 1-methyl-1H-benzimidazole-5-sulfonyl chloride, is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The benzimidazole scaffold is a privileged structure in drug development, forming the core of numerous commercially available drugs.[1][2] Its fusion of a benzene ring and an imidazole ring creates a bicyclic system that can readily interact with biological targets.[1] The addition of a highly reactive sulfonyl chloride group (-SO₂Cl) at the 5-position transforms the stable benzimidazole core into a versatile electrophilic reagent.[3] This functional group is a key building block for synthesizing sulfonamides, a critical class of compounds with a wide array of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer activities.[4]
This guide provides a comprehensive overview of the known and predicted physical properties of 1-methyl-1H-benzimidazole-5-sulfonyl chloride. Given that this compound is primarily a reactive intermediate, detailed experimental data on its physical properties is not extensively published. Therefore, this document synthesizes available information on closely related analogues, provides theoretical context, and outlines a robust experimental workflow for its full characterization, reflecting a field-proven approach for handling novel chemical entities.
Molecular Structure and Core Physicochemical Data
The foundational properties of a compound are dictated by its structure. The key structural features of 1-methyl-1H-benzimidazole-5-sulfonyl chloride are the planar, aromatic benzimidazole ring system, the N-methyl group which removes the acidic proton found in the parent benzimidazole, and the electron-withdrawing sulfonyl chloride group.
Figure 1: Molecular Structure of 1-methyl-1H-benzimidazole-5-sulfonyl chloride.
The table below summarizes the core physicochemical data for the target compound, alongside experimentally determined values for structurally related molecules to provide context and aid in estimating properties.
| Property | 1-methyl-1H-benzimidazole-5-sulfonyl chloride | 1H-Benzimidazole-5-sulfonyl chloride hydrochloride[5] | 1-Methyl-1H-benzimidazole | Benzenesulfonyl chloride[6] |
| CAS Number | 923034-28-0[7] | 1094350-38-5 | 1632-83-3 | 98-09-9 |
| Molecular Formula | C₈H₇ClN₂O₂S | C₇H₅ClN₂O₂S·HCl | C₈H₈N₂ | C₆H₅ClO₂S |
| Molecular Weight | 230.67 g/mol | 253.11 g/mol | 132.16 g/mol | 176.62 g/mol |
| Appearance | Predicted: White to off-white solid | White solid | Solid | Colorless viscous oil |
| Melting Point | Not reported. Likely a solid, estimated >60 °C. | Not reported | 59-62 °C | 13-14 °C |
| Boiling Point | Not reported. Likely decomposes upon heating. | Not reported | 154 °C / 12 mmHg | ~251 °C (decomposes) |
| Solubility | Predicted: Soluble in organic solvents (THF, DCM, Chloroform). Reacts with water and protic solvents (alcohols, amines). | Not reported | Freely soluble in alcohol.[8] | Soluble in organic solvents, reacts with water.[6] |
Expert Insights on Physical Properties and Handling
Causality Behind the Properties:
-
Physical State & Melting Point: The parent compound, 1-methylbenzimidazole, is a solid with a melting point of 59-62 °C. The addition of the large, polar sulfonyl chloride group significantly increases the molecular weight and potential for intermolecular interactions (dipole-dipole), which would be expected to raise the melting point considerably. Unlike the simple benzenesulfonyl chloride which is a liquid at room temperature, the rigid, planar benzimidazole structure promotes more efficient crystal lattice packing, favoring a solid state.[6]
-
Solubility and Reactivity: The sulfonyl chloride functional group is highly electrophilic and will react with nucleophiles. This dictates its solubility profile. While it is expected to dissolve in aprotic organic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and chloroform, it will readily react with water and alcohols.[6][9] This hydrolysis reaction produces the corresponding sulfonic acid and hydrochloric acid, rendering the compound incompatible with aqueous or protic solvent systems.[3][9]
-
Stability and Storage: As a reactive sulfonyl chloride, the compound is sensitive to moisture. It should be stored under inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably at reduced temperatures (0-8 °C) to minimize degradation over time.[5]
Experimental Workflow for Physical Property Determination
For a novel or sparsely documented compound like this, a systematic workflow is essential to establish its physical properties. This process serves as a self-validating system, where data from one technique supports the findings of another.
Figure 2: Experimental workflow for characterization.
Protocol: Melting Point Determination
This protocol describes the definitive determination of the melting point for a crystalline solid, a critical parameter for identity and purity assessment.
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a very narrow range (typically <1 °C). Impurities depress and broaden the melting range.
Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered. Place a small amount of the purified 1-methyl-1H-benzimidazole-5-sulfonyl chloride onto a clean, dry watch glass.
-
Crush the sample into a fine powder using a spatula. This ensures uniform heat transfer throughout the sample.
-
Pack the powdered sample into a capillary tube to a depth of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
-
Instrument Setup (Digital Melting Point Apparatus):
-
Set a starting temperature approximately 15-20 °C below the expected melting point (based on analogues, an initial estimate of 60-80 °C is reasonable).
-
Set a heating rate (ramp rate) of 10-15 °C per minute for a rapid preliminary scan.
-
-
Preliminary (Rapid) Measurement:
-
Place the packed capillary tube into the heating block of the apparatus.
-
Start the heating program and observe the sample.
-
Record the approximate temperature at which the sample begins to melt and the temperature at which it becomes completely liquid. This provides a rough melting range.
-
-
Accurate (Slow) Measurement:
-
Allow the apparatus to cool to at least 20 °C below the observed preliminary melting point.
-
Prepare a new capillary with a fresh sample.
-
Set the starting temperature to ~10 °C below the start of the preliminary range.
-
Crucially, set the ramp rate to a slow 1-2 °C per minute. This slow heating ensures thermal equilibrium between the sample, thermometer, and heating block, which is essential for an accurate reading.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last solid crystal melts (T₂).
-
The melting point is reported as the range T₁ - T₂.
-
-
Validation and Interpretation:
-
A sharp melting range (e.g., 85.5 - 86.2 °C) is indicative of high purity.
-
A broad melting range (e.g., 82 - 87 °C) suggests the presence of impurities or that the compound may be decomposing rather than melting cleanly. Thermogravimetric Analysis (TGA) can be used to confirm decomposition.
-
Conclusion
1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride is a valuable reagent whose physical properties are dictated by the interplay between its rigid benzimidazole core and its highly reactive sulfonyl chloride functional group. While comprehensive experimental data is scarce, an understanding of its structure and the properties of related compounds allows for reliable predictions of its behavior. It is expected to be a moisture-sensitive, crystalline solid, soluble in common aprotic organic solvents. The robust experimental workflow detailed herein provides a clear path for researchers to fully characterize this and other novel chemical intermediates, ensuring data integrity and enabling its effective use in the synthesis of next-generation pharmaceuticals and advanced materials.
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An In-Depth Technical Guide to the Safe Handling of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride is a versatile chemical intermediate of significant interest in pharmaceutical and agrochemical research.[1] Its benzimidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2][3] The presence of the highly reactive sulfonyl chloride group allows for the facile introduction of sulfonamide functionalities, a key component in a wide array of therapeutic agents.[1][4] However, the very reactivity that makes this compound a valuable synthetic building block also necessitates stringent safety and handling protocols.
This guide provides a comprehensive overview of the safety considerations, handling procedures, and emergency responses pertinent to 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride. The information herein is a synthesis of established best practices for handling sulfonyl chlorides and related heterocyclic compounds, intended to empower researchers to work safely and effectively.
Hazard Identification and Risk Assessment
Primary Hazards:
-
Corrosivity: Sulfonyl chlorides as a class are corrosive and can cause severe burns to the skin and eyes.[5][6] Inhalation of dust or vapors can lead to severe irritation and damage to the respiratory tract.[5]
-
Water Reactivity: This is a critical hazard. Sulfonyl chlorides react exothermically, and sometimes violently, with water (including atmospheric moisture) to produce hydrochloric acid (HCl) and the corresponding sulfonic acid.[5][7] This reaction liberates toxic and corrosive fumes.[6]
-
Toxicity: While specific toxicological data for this compound is limited, related benzimidazole and imidazole compounds exhibit moderate acute oral and dermal toxicity.[8] The toxicological properties of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride have not been fully investigated, and it should be handled as a potentially toxic substance.[9]
Summary of Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂O₂S | - |
| Molecular Weight | 230.67 g/mol | [10] |
| Appearance | Likely an off-white to beige solid | [6] |
| Reactivity | Reacts with water, strong bases, and nucleophiles | [5][7][11] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is mandatory.
Engineering Controls
-
Chemical Fume Hood: All handling of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride, including weighing, dispensing, and reaction setup, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[12][13]
-
Inert Atmosphere: Due to its water reactivity, handling and storage under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended to prevent degradation and the release of HCl gas.[6][14]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[15]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is crucial to prevent contact and exposure.
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield are essential to protect against splashes and dust.[5][16]
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, must be worn.[5] It is critical to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.[15] Dispose of contaminated gloves in accordance with institutional protocols.[15]
-
Protective Clothing: A chemical-resistant lab coat or apron is necessary.[5] For larger quantities or tasks with a higher risk of exposure, fire/flame-resistant and impervious clothing should be considered.[16]
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[17] However, reliance on respirators should be a secondary measure to robust engineering controls.
Handling and Storage Protocols
Safe Handling
-
Avoid Contact: Do not allow the compound to come into contact with skin, eyes, or clothing.[6]
-
Moisture Control: Handle in a dry, well-ventilated area, and take precautions to avoid contact with moisture.[6][14] Use dry glassware and solvents.
-
Dispensing: When weighing and dispensing the solid, do so in a fume hood and avoid creating dust.[15]
-
Reactions: When quenching reactions containing this reagent, do so slowly and in a controlled manner, preferably with a non-aqueous quenching agent if possible, before introducing water.
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][16]
-
Inert Atmosphere: For long-term storage, sealing the container under an inert atmosphere is recommended.[6]
-
Segregation: Store away from water, moisture, strong bases, and strong oxidizing agents.[11][13] A designated corrosives cabinet is an appropriate storage location.[6]
Emergency Procedures
Prompt and correct response to an emergency is critical to minimizing harm.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][14]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[9][14]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14][17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14][17]
Spill Response
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.
-
Containment: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[6] Do not add water to the spill.
-
Decontamination: Clean the spill area with a dry, inert absorbent material.
-
Large Spills: For large spills, contact your institution's environmental health and safety department immediately.
Disposal Considerations
-
Waste Management: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated Materials: Contaminated packaging, absorbents, and PPE should be treated as hazardous waste and disposed of accordingly.
Conclusion
1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride is a valuable reagent whose utility is matched by its hazardous properties. A thorough understanding of its reactivity, particularly its water sensitivity and corrosivity, is paramount. By adhering to the principles of proactive engineering controls, diligent use of personal protective equipment, and established safe handling protocols, researchers can mitigate the risks associated with this compound and continue to leverage its synthetic potential in the advancement of drug discovery and development.
References
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An In-depth Technical Guide to the Synthesis of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl Chloride
Introduction: The Significance of the Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole nucleus, a bicyclic heterocycle composed of fused benzene and imidazole rings, is a cornerstone in medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purines allows it to readily interact with various biological macromolecules, making it a "privileged scaffold" in drug design.[3][4] Derivatives of 1-methyl-1H-1,3-benzodiazole, in particular, have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[2][5] The introduction of a sulfonyl chloride group at the 5-position of this scaffold creates a highly reactive intermediate, 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride, which is invaluable for the synthesis of a diverse array of sulfonamide-based therapeutic agents.[5] This guide provides a comprehensive overview of the synthetic pathway to this key intermediate, intended for researchers, scientists, and professionals in the field of drug development.
Synthetic Pathway Overview
The synthesis of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride is a multi-step process that begins with the construction of the benzimidazole core, followed by N-methylation, and finally, chlorosulfonation. Each step requires careful control of reaction conditions to ensure optimal yield and purity.
Figure 1: Overall synthetic workflow for 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride.
Part I: Synthesis of the Precursor, 1-Methyl-1H-benzimidazole
The initial phase of the synthesis focuses on the preparation of the N-methylated benzimidazole core. This is typically achieved in two distinct steps: the formation of the benzimidazole ring system, followed by the introduction of the methyl group at the N1 position.
Step 1: Synthesis of 1H-Benzimidazole
The formation of the benzimidazole core is most commonly achieved through the condensation of o-phenylenediamine with a suitable one-carbon synthon, such as formic acid. This acid-catalyzed cyclization is a robust and well-established method.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine and a 20% excess of formic acid.
-
Reaction Conditions: Heat the mixture to 100-110 °C for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a 10% sodium hydroxide solution until a pH of 7-8 is reached, which will precipitate the crude 1H-benzimidazole.
-
Purification: Filter the crude product, wash with cold water, and dry. For higher purity, recrystallization from hot water or ethanol is recommended.
Causality of Experimental Choices:
-
Excess Formic Acid: The use of excess formic acid serves as both a reactant and a solvent, driving the reaction to completion.
-
Acid Catalysis: The acidic conditions facilitate the initial formation of the formamide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the benzimidazole ring.
-
Neutralization: The addition of a base is crucial for the precipitation of the product, as the benzimidazole may exist as a salt in the acidic reaction mixture.
Step 2: N-Methylation of 1H-Benzimidazole
The introduction of the methyl group onto the benzimidazole nitrogen is a critical step. While various methylating agents can be employed, methyl iodide in the presence of a base is a common and effective choice.
Experimental Protocol:
-
Reaction Setup: In a suitable solvent such as ethanol or DMF, dissolve 1H-benzimidazole.
-
Deprotonation: Add a slight excess of a base, such as potassium hydroxide or sodium hydride, to deprotonate the imidazole nitrogen, forming the more nucleophilic benzimidazolide anion.
-
Methylation: To the resulting suspension, add methyl iodide dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Isolation: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1-methyl-1H-benzimidazole can be purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
Base Selection: The choice of base is important. A strong base like sodium hydride ensures complete deprotonation, leading to a more efficient reaction.
-
Solvent: The solvent should be able to dissolve the starting materials and be inert to the reaction conditions. DMF is often a good choice for its high polarity and ability to dissolve a wide range of organic compounds.
-
Regioselectivity: The methylation of 1H-benzimidazole can potentially yield both N1 and N3 isomers. However, under these conditions, the N1-methylated product is generally the major product.
Part II: Chlorosulfonation of 1-Methyl-1H-benzimidazole
The final and most critical step is the electrophilic substitution of a chlorosulfonyl group onto the benzene ring of 1-methyl-1H-benzimidazole. This reaction is typically carried out using chlorosulfonic acid.
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place an excess of chlorosulfonic acid (typically 5-10 equivalents).
-
Cooling: Cool the chlorosulfonic acid to 0-5 °C in an ice bath.
-
Substrate Addition: Slowly add 1-methyl-1H-benzimidazole portion-wise to the cooled chlorosulfonic acid, ensuring the temperature does not rise above 10 °C.
-
Reaction Conditions: Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Purification: Filter the solid, wash thoroughly with cold water to remove any residual acid, and dry under vacuum. The crude 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride can be used in the next step without further purification or can be recrystallized from a suitable solvent if required.
Causality of Experimental Choices and Mechanistic Insights:
-
Excess Chlorosulfonic Acid: The use of a large excess of chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction towards the desired product.
-
Low Temperature: The reaction is highly exothermic and needs to be performed at low temperatures to prevent side reactions and degradation of the product.
-
Regioselectivity: The sulfonation of benzimidazoles is an electrophilic aromatic substitution. The imidazole ring is electron-donating, and the substitution is directed to the 5- or 6-position of the benzene ring. In the case of 1-methyl-1H-benzimidazole, the 5-position is generally favored due to electronic and steric factors. The reaction proceeds via the formation of a sulfonium ion intermediate, which is then attacked by the chloride ion to yield the sulfonyl chloride.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 1H-Benzimidazole | C₇H₆N₂ | 118.14 | White solid |
| 1-Methyl-1H-benzimidazole | C₈H₈N₂ | 132.16 | Solid |
| 1-Methyl-1H-1,3-benzodiazole-5-sulfonyl chloride | C₈H₇ClN₂O₂S | 230.67 | Solid |
Visual Representation of the Chlorosulfonation Step
Figure 2: Key transformation in the synthesis of the target compound.
Conclusion: A Versatile Intermediate for Further Elaboration
The synthesis of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride provides a crucial building block for the development of novel benzimidazole-based compounds with potential therapeutic applications. The procedures outlined in this guide, when executed with precision and adherence to safety protocols, offer a reliable pathway to this valuable intermediate. The high reactivity of the sulfonyl chloride functional group allows for a wide range of subsequent chemical transformations, paving the way for the creation of extensive compound libraries for drug discovery programs.
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Shitole, N. V., Niralwad, K. S., Shingate, B. B., & Shingare, M. S. (2011). Synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles using chlorosulfonic acid at room temperature. Arabian Journal of Chemistry, 4(3), 329-333. [Link]
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Szatmári, I., Finta, Z., & Kollar, L. (2021). Characterization of the ionic liquid obtained by chlorosulfonation of 1-methylimidazole: 1-methyl-3-sulfonic acid imidazolium chloride, 1-methylimidazolium chlorosulfate or a zwitterionic salt?. Journal of Molecular Liquids, 339, 116773. [Link]
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reactivity of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride with nucleophiles
An In-depth Technical Guide to the Reactivity of 1-Methyl-1H-1,3-benzodiazole-5-sulfonyl Chloride with Nucleophiles
Abstract
This technical guide provides a comprehensive examination of the reactivity of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride, a key intermediate in pharmaceutical and materials science. The document elucidates the core principles governing its reactions with various nucleophiles, including amines, alcohols, and thiols. By integrating mechanistic insights with detailed, field-proven experimental protocols, this guide serves as an essential resource for researchers, chemists, and drug development professionals. The content herein is structured to explain the causality behind experimental choices, ensure procedural robustness, and is grounded in authoritative scientific literature.
Introduction: The Benzimidazole Sulfonyl Chloride Scaffold
The 1-methyl-1H-1,3-benzodiazole (or 1-methylbenzimidazole) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents. When functionalized with a sulfonyl chloride group at the 5-position, it becomes a powerful electrophilic building block for creating diverse molecular architectures.[1][2]
The reactivity of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride is dominated by the chemical properties of the sulfonyl chloride group (-SO₂Cl). The sulfur atom is in a high oxidation state and is bonded to two strongly electron-withdrawing oxygen atoms and a chlorine atom.[3][4] This arrangement renders the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. The chloride ion is an excellent leaving group, facilitating nucleophilic substitution at the sulfur center.[4] These reactions are fundamental to the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds, many of which exhibit significant biological activity.[1][5]
Core Reactivity: Mechanistic Considerations
The primary reaction pathway for sulfonyl chlorides is nucleophilic substitution. The precise mechanism can be context-dependent, but it is generally understood to proceed through a stepwise addition-elimination pathway involving a transient, high-energy trigonal bipyramidal intermediate.[3][4]
-
Nucleophilic Attack: A nucleophile (Nu:) attacks the electrophilic sulfur atom.
-
Intermediate Formation: A pentacoordinate, trigonal bipyramidal intermediate is formed.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion (Cl⁻) to yield the final product.
Computational and experimental studies support this pathway, which is analogous to nucleophilic acyl substitution at a carbonyl carbon.[3][6] The stability of the departing chloride anion makes the final step thermodynamically favorable.[4]
Caption: General mechanism of nucleophilic substitution at a sulfonyl chloride center.
Reactions with Amine Nucleophiles: Synthesis of Sulfonamides
The reaction of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride with primary or secondary amines is a cornerstone transformation, yielding biologically important sulfonamides.[5][7][8] This reaction, often called sulfonylation, is highly efficient and broadly applicable.
Causality Behind Experimental Design
-
Base Requirement: The reaction generates one equivalent of hydrochloric acid (HCl). This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base, such as pyridine or triethylamine (TEA), is essential to neutralize the HCl as it forms.[9]
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are preferred.[9] They effectively dissolve the reactants without competing as nucleophiles.
-
Temperature Control: The reaction is often initiated at 0 °C to manage the initial exotherm and then allowed to warm to room temperature. This ensures controlled reaction kinetics and minimizes potential side reactions.[10]
-
Moisture Sensitivity: Sulfonyl chlorides are susceptible to hydrolysis.[11][12] All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent the formation of the corresponding sulfonic acid, which complicates purification.[9]
Experimental Protocol: Synthesis of a Benzimidazole Sulfonamide
This protocol describes a general procedure for the reaction of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride with a generic primary amine (R-NH₂).
Materials:
-
1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
Triethylamine (TEA) or Pyridine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (aq)
-
Saturated Sodium Bicarbonate solution (aq)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.1 equiv) and anhydrous DCM to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (1.5 equiv) to the stirred solution.
-
Reagent Addition: Dissolve 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ (to remove any remaining acid), and brine.
-
Dry the separated organic layer over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.
Caption: Standard experimental workflow for sulfonamide synthesis.
Reactions with Alcohol & Thiol Nucleophiles
Synthesis of Sulfonate Esters
Alcohols react with sulfonyl chlorides in a manner analogous to amines to produce sulfonate esters.[13] This reaction is critically important in organic synthesis as it transforms a poor leaving group (hydroxyl, -OH) into an excellent leaving group (sulfonate, e.g., -OTs, -OMs).[13][14] The reaction with 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride follows the same principle, yielding a benzimidazole-based sulfonate ester.
The experimental conditions are very similar to those for sulfonamide synthesis, requiring an anhydrous aprotic solvent and a base like pyridine to neutralize the HCl byproduct.[14] A key feature of this reaction is that the stereochemistry at the alcohol's carbon center is retained because the C-O bond is not broken during the reaction.[13][14]
Synthesis of Thiosulfonate Esters
Thiols (R-SH) are generally more nucleophilic than their corresponding alcohols. They react readily with sulfonyl chlorides to form thiosulfonate esters. The reaction conditions are again similar, typically involving a base and an aprotic solvent.
Data Summary and Troubleshooting
The choice of nucleophile and reaction conditions significantly impacts the outcome. The following table summarizes typical reaction parameters.
| Nucleophile Class | Product | Base | Typical Solvent | Key Considerations |
| Primary/Secondary Amines | Sulfonamide | Pyridine, TEA | DCM, THF, ACN | Anhydrous conditions are critical.[9] |
| Alcohols | Sulfonate Ester | Pyridine | DCM, Pyridine | Retains stereochemistry of the alcohol.[13][14] |
| Thiols | Thiosulfonate Ester | Pyridine, TEA | DCM, THF | Thiols are highly nucleophilic; reactions are often rapid. |
| Water | Sulfonic Acid | (None required) | Protic Solvents | This is typically an undesired side reaction (hydrolysis).[15] |
Troubleshooting Common Issues:
-
Low or No Yield:
-
Cause: Moisture in the reaction. Sulfonyl chlorides readily hydrolyze.[9]
-
Solution: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and run the reaction under an inert atmosphere.
-
Cause: Insufficient or inappropriate base. The amine may have been protonated by the HCl byproduct.
-
Solution: Use at least one equivalent of a suitable base like pyridine or triethylamine.[9]
-
-
Formation of Side Products:
-
Cause: For primary amines, double sulfonylation (formation of R-N(SO₂R')₂) can occur, though it is often less favorable.
-
Solution: Use a slight excess of the amine and control the addition of the sulfonyl chloride.
-
Cause: The sulfonyl chloride is thermally unstable.[9]
-
Solution: Maintain lower reaction temperatures (e.g., 0 °C) for a longer duration.
-
Conclusion
1-Methyl-1H-1,3-benzodiazole-5-sulfonyl chloride is a versatile and highly reactive electrophile. Its reactions with nucleophiles, particularly amines and alcohols, provide reliable and efficient routes to a wide range of functionalized benzimidazole derivatives. A thorough understanding of the underlying reaction mechanisms and careful control of experimental parameters—most notably the exclusion of moisture and the use of an appropriate base—are paramount to achieving high yields and purity. The protocols and insights provided in this guide offer a robust framework for the successful application of this important synthetic building block in research and development.
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Introduction: The Convergence of a Privileged Scaffold and a Versatile Functional Group
An In-Depth Technical Guide to Benzazole Sulfonyl Chlorides: Synthesis, Reactivity, and Applications in Medicinal Chemistry
In the landscape of modern drug discovery, the benzazole nucleus, a bicyclic system comprising a benzene ring fused to a five-membered heterocyclic ring with at least one nitrogen atom, stands out as a "privileged scaffold." This structural motif is a cornerstone in a vast array of clinically significant pharmaceuticals.[1][2] Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets and its metabolic stability.[3] Among the most prominent members of this family are benzimidazole and benzothiazole, which are featured in drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral agents.[4][5][6]
When this potent scaffold is functionalized with a sulfonyl chloride (-SO₂Cl) group, it is transformed into a highly versatile synthetic intermediate. The sulfonyl chloride functional group is a powerful electrophile, primarily due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, which render the sulfur atom highly susceptible to nucleophilic attack.[7][8] This reactivity makes it an invaluable tool for covalently linking the benzazole core to various molecular fragments, most notably through the formation of sulfonamides (R-SO₂-NR'R''), a class of compounds with a rich history and continuing importance in medicinal chemistry.[9]
This guide offers a comprehensive exploration of benzazole sulfonyl chlorides, focusing on the two most medicinally relevant cores: benzimidazole and benzothiazole. We will delve into their synthesis, explore the mechanistic principles governing their reactivity, and survey their critical applications in the development of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of these powerful building blocks.
Part 1: Synthesis of Benzazole Sulfonyl Chlorides
The construction of benzazole sulfonyl chlorides is a multi-stage process that begins with the formation of the core heterocyclic system, followed by the introduction of the sulfonyl chloride moiety.
Formation of the Benzazole Core
The synthesis of the benzimidazole and benzothiazole rings is well-established, with several robust methods available.
-
Benzimidazoles: The most common approach involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde, ester, or acid chloride).[9][10] This reaction is typically promoted by acid catalysts like hydrochloric acid or polyphosphoric acid.[10][11] Green chemistry approaches utilizing eco-friendly solvents or catalysts are also gaining prominence.[12]
-
Benzothiazoles: These are generally synthesized via the cyclization of 2-aminothiophenol with a carboxylic acid, aldehyde, or acyl chloride. This process capitalizes on the nucleophilicity of both the amino and thiol groups to form the fused heterocyclic system.[13][14]
The following workflow illustrates the foundational synthetic routes to these core structures.
Caption: Foundational synthetic pathways to benzimidazole and benzothiazole cores.
Introduction of the Sulfonyl Chloride Group
Once the benzazole nucleus is formed, the sulfonyl chloride group can be introduced. The choice of method depends on the available starting materials and the desired substitution pattern.
-
Direct Chlorosulfonation: This is a direct and forceful method where the parent benzazole is treated with chlorosulfonic acid (ClSO₃H). While effective, this reaction can be aggressive and may require careful temperature control to avoid side reactions and degradation of the starting material. The regioselectivity of the sulfonation is dictated by the electronic properties of the benzazole ring.
-
From an Amino Group (Sandmeyer-type Reaction): A common and reliable route involves the diazotization of an amino-substituted benzazole, followed by reaction with sulfur dioxide in the presence of a copper salt catalyst (e.g., CuCl₂).[15] This modified Sandmeyer reaction is particularly useful for producing aryl sulfonyl chlorides from readily available anilines.[15]
-
From a Sulfonic Acid: If the corresponding benzazole sulfonic acid is available, it can be converted to the sulfonyl chloride by treatment with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[16]
The general workflow for these transformations is outlined below.
Caption: Key synthetic routes for introducing the sulfonyl chloride moiety.
Part 2: Core Reactivity and Mechanistic Insights
The synthetic utility of benzazole sulfonyl chlorides is rooted in the high electrophilicity of the sulfonyl sulfur atom. This reactivity allows for efficient bond formation with a wide range of nucleophiles.[8]
Nucleophilic Acyl Substitution
The primary reaction of a sulfonyl chloride is nucleophilic substitution at the sulfur center.[8] The mechanism can proceed through two main pathways, depending on the reactants and conditions:
-
Concerted Sₙ2-like Mechanism: In this pathway, the nucleophile attacks the sulfur atom at the same time as the chloride ion departs. This is often observed in solvolysis reactions.[17]
-
Stepwise Addition-Elimination: More commonly, a nucleophile attacks the electrophilic sulfur atom to form a transient, high-energy trigonal bipyramidal intermediate. This intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to yield the final product.[8]
Caption: Stepwise addition-elimination mechanism for nucleophilic substitution.
This reactivity profile enables the synthesis of a diverse library of derivatives from a single benzazole sulfonyl chloride precursor.
Table 1: Common Reactions of Benzazole Sulfonyl Chlorides
| Nucleophile | Reagent Example | Product Class | Significance |
| Primary/Secondary Amine | R-NH₂ | Sulfonamide | Core structure in numerous drugs (e.g., antibiotics, diuretics, anticonvulsants).[9][14] |
| Alcohol/Phenol | R-OH | Sulfonate Ester | Used as intermediates and in materials science. |
| Water | H₂O | Sulfonic Acid | Hydrolysis product; often an undesired side reaction. |
| Azide Ion | NaN₃ | Sulfonyl Azide | Precursor for synthesizing other nitrogen-containing compounds. |
Part 3: Applications in Drug Discovery
The true value of benzazole sulfonyl chlorides is realized in their conversion to sulfonamides, which are integral to a multitude of therapeutic agents. The benzazole-sulfonamide motif combines the favorable biological interaction properties of the benzazole core with the hydrogen-bonding capabilities of the sulfonamide linker.
Key Therapeutic Areas
-
Anticancer Agents: Many benzazole sulfonamides have been investigated as inhibitors of key enzymes in cancer signaling, such as carbonic anhydrases, which are overexpressed in certain tumors.[9]
-
Antimicrobial Agents: The sulfonamide group is a classic antibacterial pharmacophore. When combined with a benzazole nucleus, novel compounds with potent activity against various bacterial and fungal strains can be developed.[9]
-
Anticonvulsants: Certain benzothiazole sulfonamide derivatives have shown significant anticonvulsant activity in preclinical models, highlighting their potential for treating neurological disorders like epilepsy.[14] Riluzole, a benzothiazole-containing drug, exhibits an anticonvulsant activity spectrum similar to phenytoin.[14]
-
Anti-inflammatory Agents: Benzimidazole-sulfonyl derivatives have been synthesized and evaluated for their anti-inflammatory properties, with some compounds showing activity comparable to standard drugs like indomethacin.[9]
Table 2: Examples of Bioactive Benzazole-Sulfonamide Derivatives
| Core Structure | Derivative Type | Therapeutic Target/Activity | Reference |
| Benzimidazole | Substituted Benzene Sulfonamides | Carbonic Anhydrase Inhibition | [9] |
| Benzothiazole | Substituted Benzene Sulfonamides | Anticonvulsant (MES model) | [14] |
| Benzimidazole | p-toluene Sulfonamide Moiety | Antibacterial, Antifungal | [9] |
| Benzimidazole | Various Sulfonyl Derivatives | Anti-inflammatory | [9] |
Part 4: Experimental Protocol and Safety Considerations
The synthesis and use of benzazole sulfonyl chlorides require careful laboratory practice due to the reactive and often hazardous nature of the reagents involved.
Representative Protocol: Synthesis of a Benzothiazole Sulfonamide
This protocol is a generalized procedure based on common literature methods.[14]
Step 1: Preparation of the Substituted Benzene Sulfonyl Chloride
-
To a flask cooled in an ice bath, cautiously add chlorosulfonic acid (e.g., 5 equivalents).
-
Slowly add the substituted benzene derivative (e.g., toluene, 1 equivalent) in small portions with constant stirring, maintaining a low temperature.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., on a water bath) for 1-2 hours to complete the reaction.
-
Carefully pour the cooled reaction mixture onto crushed ice in a separate beaker.
-
The sulfonyl chloride will precipitate as a solid. Filter the product, wash thoroughly with cold water, and dry under vacuum.
Step 2: Synthesis of the N-(Benzothiazol-2-yl) Sulfonamide
-
Dissolve the starting aminobenzothiazole (e.g., 2-aminobenzothiazole, 1 equivalent) in a suitable solvent like pyridine.
-
Add the prepared sulfonyl chloride from Step 1 (e.g., 1.1 equivalents) to the solution.
-
Heat the reaction mixture (e.g., on a water bath) for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into cold water.
-
The solid sulfonamide product will precipitate. Filter the solid, wash it with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
Mandatory Safety Precautions
-
Corrosive Reagents: Sulfonyl chlorides and the reagents used to prepare them (e.g., chlorosulfonic acid, thionyl chloride) are highly corrosive and moisture-sensitive.[18][19][20] They can cause severe skin burns and eye damage.[20] Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[18][21]
-
Reaction with Water: Sulfonyl chlorides react violently with water, releasing corrosive hydrogen chloride (HCl) gas.[19] Ensure all glassware is thoroughly dried before use and protect reactions from atmospheric moisture.[22] Do not use water to extinguish fires involving sulfonyl chlorides; use dry chemical or carbon dioxide extinguishers instead.[21]
-
Inhalation Hazard: These compounds and their reaction byproducts can be respiratory irritants.[23] Avoid inhaling vapors or dust.[18] In case of inhalation, move to fresh air immediately.[20]
-
Waste Disposal: All waste materials should be quenched carefully and disposed of in accordance with institutional and local regulations for hazardous chemical waste.
Conclusion
Benzazole sulfonyl chlorides represent a powerful class of chemical intermediates that bridge the gap between a biologically validated scaffold and a synthetically versatile functional group. Their straightforward reactivity, primarily governed by nucleophilic substitution at the sulfur center, provides a reliable platform for the synthesis of diverse sulfonamide libraries. The continued success of benzazole-sulfonamide hybrids in hitting a wide range of biological targets—from enzymes implicated in cancer to CNS receptors—ensures that their parent sulfonyl chlorides will remain indispensable tools for medicinal chemists and drug discovery professionals. A thorough understanding of their synthesis, reactivity, and handling is paramount to unlocking their full potential in the development of next-generation therapeutics.
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MDPI. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available at: [Link]
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Bansal, Y., & Silakari, O. (2014). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. BioMed Research International, 2014, 456246. Available at: [Link]
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Taylor & Francis Online. (2024). Review of synthesis process of benzimidazole-heterocycle hybrid compounds. Taylor & Francis Online. Available at: [Link]
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Bentham Science. (2023). A Review on Modern Approaches to Benzimidazole Synthesis. Current Organic Synthesis, 20(6), 595-605. Available at: [Link]
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International Journal of Pharmaceutical Sciences and Research. (2021). Synthesis of Benzimidazole Derivatives: A Brief Review. IJPSR, 12(8), 4104-4113. Available at: [Link]
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Applied Chemical Engineering. (2024). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Applied Chemical Engineering. Available at: [Link]
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Rana, K., & Singh, P. (2020). Benzimidazole: A Milestone in the Field of Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 20(12), 1091-1114. Available at: [Link]
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International Labour Organization. (2021). ICSC 0198 - SULPHURYL CHLORIDE. International Chemical Safety Cards (ICSCs). Available at: [Link]
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Royal Society of Chemistry. (2021). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 6, 1618-1626. Available at: [Link]
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Kee, T. P., & Gleave, R. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1136-1153. Available at: [Link]
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New Jersey Department of Health. (2000). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. Available at: [Link]
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Al-Ostoot, F. H., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules, 27(7), 2333. Available at: [Link]
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Anderson, N. G. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 5(6), 613-621. Available at: [Link]
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ResearchGate. (2020). Synthesis And Antibacterial Activities Of Benzothiazole Derivatives Of Sulphonamides. ResearchGate. Available at: [Link]
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National Institutes of Health. (n.d.). Synthesis of sulfonyl chloride substrate precursors. NIH. Available at: [Link]
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ResearchGate. (2015). Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Available at: [Link]
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Sharma, P., et al. (2018). Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. Letters in Drug Design & Discovery, 15(10), 1059-1071. Available at: [Link]
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Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC. Available at: [Link]
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EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]
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Preprints.org. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Preprints.org. Available at: [Link]
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Organic Chemistry Portal. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Organic Chemistry Portal. Available at: [Link]
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ResearchGate. (2025). Synthesis and chemical reactivity of benzothiazol-2-yl hydrozonyl chlorides. ResearchGate. Available at: [Link]
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Chemsrc. (2025). 1,3-Benzothiazole-2-sulfonyl chloride. Chemsrc. Available at: [Link]
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Methodological & Application
1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride as a derivatizing agent for HPLC analysis
Application Note & Protocol
Enhanced HPLC Analysis of Primary/Secondary Amines and Phenols using 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride (MBSC) as a Pre-Column Derivatizing Agent
Abstract
High-Performance Liquid Chromatography (HPLC) is a fundamental technique in pharmaceutical and biomedical analysis. However, a significant challenge arises when analyzing compounds that lack a native chromophore or fluorophore, such as aliphatic amines and simple phenols, leading to poor sensitivity with common UV-Vis detectors. Pre-column derivatization addresses this limitation by covalently attaching a UV-absorbing or fluorescent tag to the analyte. This guide provides a comprehensive protocol for the use of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride (MBSC) as a novel and highly effective derivatizing agent. The benzimidazole moiety of MBSC introduces a strong chromophore, significantly enhancing UV detectability and improving chromatographic retention on reversed-phase columns for a broad range of nucleophilic compounds.
Introduction: The Rationale for Derivatization
The primary goal of chemical derivatization in HPLC is to improve the analytical detection of target compounds. For molecules like primary and secondary amines, which are common functional groups in drug substances, metabolites, and biological molecules, direct UV detection is often impractical due to their low intrinsic absorbance.[1] By reacting these analytes with a derivatizing agent like MBSC, we transform them into derivatives with several advantageous properties:
-
Enhanced Detectability: The fused aromatic system of the benzimidazole core in MBSC is a potent chromophore, allowing for sensitive detection at low UV wavelengths.
-
Improved Chromatography: Derivatization typically increases the hydrophobicity of polar analytes, leading to better retention and resolution on ubiquitous reversed-phase (e.g., C18) columns.[1]
-
Method Standardization: It allows for the analysis of diverse classes of amines and phenols under a unified chromatographic method.
MBSC is particularly advantageous due to the high reactivity of its sulfonyl chloride group, which forms stable covalent bonds with nucleophiles under mild conditions.[2][3]
Chemistry and Mechanism of MBSC Derivatization
The derivatization process is a nucleophilic substitution reaction. The sulfonyl chloride moiety (-SO₂Cl) of MBSC is highly electrophilic. It readily reacts with unprotonated primary amines, secondary amines, and the phenoxide form of phenols.
Causality of Reaction Conditions: The reaction is conducted under alkaline conditions (pH 9.5-10.5). This is critical because the basic environment deprotonates the target functional group (e.g., R-NH₂ to R-NH⁻ or Ar-OH to Ar-O⁻), transforming it into a potent nucleophile.[1] This nucleophile then attacks the sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming a stable sulfonamide (with amines) or a sulfonate ester (with phenols). The alkaline buffer also serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[1]
Caption: Reaction mechanism of MBSC with nucleophilic analytes.
Safety and Reagent Handling
Trustworthiness through Safety: A reliable protocol begins with safe laboratory practices. Sulfonyl chlorides, including MBSC, are corrosive and moisture-sensitive compounds.
-
Corrosivity: Causes severe skin burns and eye damage.[4] Always handle MBSC inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[4][5]
-
Reactivity with Water: MBSC reacts with water (including atmospheric moisture) to form the corresponding sulfonic acid and corrosive HCl gas.[2][4] Store the reagent in a desiccator, tightly sealed, and away from moisture.
-
Handling Solutions: Prepare MBSC solutions in a high-purity anhydrous solvent like acetonitrile immediately before use. Do not store solutions for extended periods.
Detailed Experimental Protocol
This protocol is a self-validating system; adherence to these steps ensures reproducible derivatization. Optimization may be required for specific analytes.
Required Reagents and Materials
| Reagent/Material | Recommended Grade/Specification |
| 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride (MBSC) | >95% Purity |
| Acetonitrile (ACN) | HPLC or LC-MS Grade, Anhydrous |
| Water | HPLC or Milli-Q Grade |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade or higher |
| Sodium Carbonate (Na₂CO₃) | ACS Grade or higher |
| Glycine or Ammonium Hydroxide (NH₄OH) | ACS Grade or higher (for quenching) |
| Formic Acid (FA) | LC-MS Grade |
| Analyte Standard(s) and Samples | - |
| HPLC System with UV/DAD Detector | - |
| C18 Reversed-Phase HPLC Column | e.g., 4.6 x 150 mm, 5 µm particle size |
| Autosampler Vials with Inserts | 2 mL, glass |
| Microcentrifuge Tubes | 1.5 mL |
| Vortex Mixer, Pipettors, Heating Block/Water Bath | - |
Preparation of Solutions
-
Carbonate-Bicarbonate Buffer (100 mM, pH 10.0):
-
Dissolve 0.84 g of sodium bicarbonate (NaHCO₃) in ~80 mL of HPLC-grade water.
-
Adjust the pH to 10.0 by adding 1 M sodium carbonate (Na₂CO₃).
-
Transfer to a 100 mL volumetric flask and bring to volume with water. Store at 4°C for up to one week.
-
Expert Insight: A pH of 10.0 ensures sufficient deprotonation of most primary/secondary amines and phenols without causing significant degradation of the reagent or analyte.
-
-
MBSC Derivatization Reagent (10 mg/mL):
-
Prepare fresh daily.
-
Weigh 10 mg of MBSC and dissolve it in 1 mL of anhydrous acetonitrile. Vortex thoroughly to ensure complete dissolution.
-
Causality: Using anhydrous ACN is critical to prevent premature hydrolysis of the MBSC, which would reduce the reaction yield.[2]
-
-
Quenching Solution (1 M Glycine):
-
Dissolve 0.75 g of glycine in 10 mL of HPLC-grade water.
-
Expert Insight: Glycine is a primary amine that rapidly consumes excess MBSC, stopping the reaction and preventing interference from the reagent during HPLC analysis.
-
Derivatization Procedure
Caption: Step-by-step experimental workflow for MBSC derivatization.
-
Sample Aliquot: Pipette 50 µL of your sample, standard, or calibration curve point into a 1.5 mL microcentrifuge tube.
-
Add Buffer: Add 100 µL of the 100 mM carbonate-bicarbonate buffer (pH 10.0).
-
Add Reagent: Add 100 µL of the freshly prepared MBSC derivatization reagent.
-
Mix: Cap the tube and vortex briefly to ensure the contents are thoroughly mixed.
-
Incubate: Place the tube in a heating block or water bath set to 60°C for 45 minutes. Optimization Insight: Reaction time and temperature can be optimized (e.g., 30-60 min, 50-70°C) to maximize yield for specific analytes.[6]
-
Quench: After incubation, remove the tube and add 20 µL of the 1 M glycine quenching solution.
-
Final Mix: Vortex again and let the tube sit at room temperature for 5 minutes to ensure all excess MBSC is consumed.
-
Prepare for Injection: Dilute the reaction mixture as needed with the initial HPLC mobile phase (e.g., add 730 µL of mobile phase A for a 1:10 dilution). Transfer to an autosampler vial for analysis.
HPLC Method Development and Validation
Recommended HPLC Conditions
The MBSC derivatives are significantly more hydrophobic than their parent analytes, making them ideal for reversed-phase chromatography.
| Parameter | Recommended Starting Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18.1-22 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV-DAD at 254 nm (or scan for λmax) |
Method Development Rationale: A gradient elution is essential to separate the derivatized analytes from early-eluting polar components (like excess quenching reagent) and late-eluting hydrophobic components (like hydrolyzed MBSC by-products).[1][7] Formic acid is used to control mobile phase pH and improve peak shape.
Method Validation Protocol
Validation ensures the analytical method is suitable for its intended purpose. Key parameters should be assessed according to ICH guidelines.[8][9]
| Validation Parameter | Protocol | Acceptance Criteria (Typical) |
| Specificity | Analyze derivatized blank matrix and matrix spiked with analyte. Compare chromatograms for interfering peaks at the analyte's retention time. | No significant interference at the retention time of the analyte derivative. |
| Linearity & Range | Prepare and analyze at least 5 concentrations of derivatized standards across the expected range. Plot peak area vs. concentration.[10] | Correlation coefficient (r²) > 0.999. |
| Accuracy | Analyze a minimum of 3 replicates at 3 concentrations (low, mid, high). Calculate the percent recovery of the known amount.[10] | 98-102% recovery. |
| Precision (Repeatability) | Analyze 6 replicates of a mid-concentration standard on the same day. Calculate the Relative Standard Deviation (RSD).[11][12] | RSD ≤ 2.0%. |
| LOD & LOQ | Determine based on a signal-to-noise ratio (S/N) of 3 for LOD and 10 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. | S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ. |
| Robustness | Make small, deliberate changes to method parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±5%). Assess the impact on results.[10] | Results should remain unaffected by small variations (e.g., RSD ≤ 2.0%). |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No or Low Derivatization Yield | 1. Degraded MBSC reagent (hydrolysis).2. Incorrect buffer pH.3. Insufficient incubation. | 1. Prepare fresh MBSC solution in anhydrous ACN.2. Verify buffer pH is between 9.5-10.5.3. Increase incubation time or temperature. |
| Poor Peak Shape (Tailing/Fronting) | 1. Column degradation.2. Sample overload.3. Inappropriate mobile phase pH. | 1. Flush or replace the column.2. Dilute the sample before injection.3. Ensure 0.1% formic acid is in both mobile phases. |
| Extra, Unidentified Peaks | 1. Incomplete quenching of MBSC.2. Sample degradation.3. Side reactions. | 1. Ensure quenching solution is added and allowed to react.2. Check sample stability.3. Optimize reaction conditions (lower temp/time). |
| Drifting Retention Times | 1. Inadequate column equilibration.2. Leak in the HPLC system.3. Mobile phase change. | 1. Increase re-equilibration time in the gradient program.2. Check fittings and pump seals.3. Prepare fresh mobile phase. |
References
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-
PubMed. (2015). Microfluidic Precolumn Derivatization of Environmental Phenols with Coumarin-6-Sulfonyl Chloride and HPLC Separation. Journal of Chromatographic Science, 53(8), 1379-85. [Link]
-
Oxford Academic. (2015). Microfluidic Precolumn Derivatization of Environmental Phenols with Coumarin-6-Sulfonyl Chloride and HPLC Separation. Journal of Chromatographic Science. [Link]
-
ACS Publications. (1984). Phenol Analysis Using 2-Fluorenesulfonyl Chloride as a UV-Fluorescent Derivatizing Agent. Analytical Chemistry. [Link]
- Benchchem. (n.d.). Application Note: Enhanced HPLC Analysis of Primary and Secondary Amines Using Dansyl Chloride Derivatization.
-
Oxford Academic. (2015). Microfluidic Precolumn Derivatization of Environmental Phenols with Coumarin-6-Sulfonyl Chloride and HPLC Separation. Journal of Chromatographic Science. [Link]
-
PubMed. (1995). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Journal of Chromatography A, 693(1), 35-42. [Link]
-
PubMed. (1993). Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate. Journal of Chromatography, 614(1), 83-91. [Link]
-
PubMed. (2007). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine. Journal of Chromatography B, 855(2), 159-65. [Link]
-
Ghulam A. Shabir. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. PharmaTech. [Link]
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-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from Pharmaguideline. [Link]
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ACS Publications. (2025). A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance L. ACS Omega. [Link]
-
Shimadzu. (2022). How to do HPLC method validation. YouTube. [Link]
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-
ACS Publications. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega. [Link]
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-
PubMed. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. Journal of Chromatography A, 1446, 67-75. [Link]
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The Versatile Role of 1-Methyl-1H-1,3-benzodiazole-5-sulfonyl Chloride in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Strategic Importance of the Benzimidazole Scaffold
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1][2][3][4] Its structural similarity to endogenous purine nucleotides allows it to readily interact with a wide array of biological targets, including enzymes and receptors.[5] The fusion of a benzene ring with an imidazole ring provides a unique architecture that is amenable to substitution, allowing for the fine-tuning of steric, electronic, and physicochemical properties to optimize pharmacological activity.[1][2] Among the various derivatives, those incorporating a sulfonyl chloride functional group, such as 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride, serve as highly reactive and versatile intermediates for the synthesis of novel therapeutic agents.[6][7][8]
This guide provides an in-depth exploration of the utility of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride as a key building block in drug discovery. We will delve into its synthesis, reactivity, and application in the generation of potent enzyme inhibitors and antimicrobial agents, supported by detailed experimental protocols.
Chemical Properties and Synthesis
1-Methyl-1H-1,3-benzodiazole-5-sulfonyl chloride is a reactive chemical intermediate characterized by the presence of a highly electrophilic sulfonyl chloride group attached to the 5-position of the 1-methylbenzimidazole core. This functional group is readily susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles, making it an ideal precursor for the synthesis of a diverse library of sulfonamide derivatives.[9]
Synthesis of 1-Methyl-1H-1,3-benzodiazole-5-sulfonyl Chloride
The synthesis of the title compound typically proceeds through a two-step process starting from 1-methyl-1H-benzimidazole. The first step involves sulfonation of the benzimidazole ring, followed by chlorination of the resulting sulfonic acid.
Workflow for the Synthesis of 1-Methyl-1H-1,3-benzodiazole-5-sulfonyl Chloride
Caption: Synthetic workflow for 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride.
Protocol 1: Synthesis of 1-Methyl-1H-1,3-benzodiazole-5-sulfonyl Chloride
Materials:
-
1-Methyl-1H-benzimidazole
-
Chlorosulfonic acid
-
Thionyl chloride or Phosphorus pentachloride
-
Ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware and magnetic stirrer
Procedure:
-
Sulfonation:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (5 equivalents) to 0°C in an ice bath.
-
Slowly add 1-methyl-1H-benzimidazole (1 equivalent) portion-wise to the cooled chlorosulfonic acid, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The resulting precipitate, 1-methyl-1H-benzimidazole-5-sulfonic acid, is collected by filtration, washed with cold water, and dried.
-
-
Chlorination:
-
Suspend the dried 1-methyl-1H-benzimidazole-5-sulfonic acid (1 equivalent) in an excess of thionyl chloride (or phosphorus pentachloride) (5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-3 hours.
-
Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride as a solid. The crude product can be purified by recrystallization if necessary.
-
Causality: The use of excess chlorosulfonic acid ensures complete sulfonation. The reaction is performed at low temperature initially to control the exothermic reaction. The subsequent chlorination with thionyl chloride or phosphorus pentachloride is a standard method for converting sulfonic acids to sulfonyl chlorides.[9]
Application in the Synthesis of Bioactive Sulfonamides
The primary utility of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride in medicinal chemistry is its role as a precursor for the synthesis of sulfonamides. The reaction with a primary or secondary amine in the presence of a base readily yields the corresponding N-substituted sulfonamide.[7]
General Reaction Scheme for Sulfonamide Synthesis
Caption: General synthesis of sulfonamides from the title compound.
Application I: Synthesis of Carbonic Anhydrase Inhibitors
Benzimidazole-sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs).[7][10][11][12] Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10][11] Certain isoforms, such as CA IX and XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[10] Therefore, selective inhibitors of these isoforms are attractive targets for cancer therapy.
Protocol 2: Synthesis of a 1-Methyl-1H-benzimidazole-5-sulfonamide as a Potential Carbonic Anhydrase Inhibitor
This protocol describes the synthesis of N-(4-sulfamoylbenzyl)-1-methyl-1H-benzimidazole-5-sulfonamide, a representative compound of this class.
Materials:
-
1-Methyl-1H-1,3-benzodiazole-5-sulfonyl chloride
-
4-(Aminomethyl)benzenesulfonamide hydrochloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
To a solution of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride (1 equivalent) in dichloromethane at 0°C, add 4-(aminomethyl)benzenesulfonamide hydrochloride (1.1 equivalents) and pyridine (2.5 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford the desired sulfonamide.[13]
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[14]
Expected Biological Activity: Derivatives of this type have been shown to inhibit various carbonic anhydrase isoforms, with potencies often in the nanomolar range.[10][12][15] The selectivity for different isoforms can be modulated by varying the substituent on the sulfonamide nitrogen.
| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |
| Benzamide-4-sulfonamide derivatives | hCA II, VII, IX | Low nanomolar to subnanomolar | [10] |
| Triazine-containing sulfonamides | hCA IX | 1.0 - 640 | [15] |
Application II: Synthesis of Antimicrobial Agents
The sulfonamide functional group is a well-known pharmacophore in antimicrobial agents, and its combination with the benzimidazole scaffold has led to the development of compounds with potent antibacterial and antifungal activities.[6][7][11][16] These compounds often act by inhibiting essential metabolic pathways in microorganisms.
Protocol 3: Synthesis of a 1-Methyl-1H-benzimidazole-5-sulfonamide as a Potential Antimicrobial Agent
This protocol outlines the synthesis of a sulfonamide derivative by reacting 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride with a substituted aniline.
Materials:
-
1-Methyl-1H-1,3-benzodiazole-5-sulfonyl chloride
-
Substituted aniline (e.g., 4-chloroaniline)
-
Pyridine
-
Dimethylformamide (DMF)
-
Ice-cold water
-
Ethanol for recrystallization
Procedure:
-
Dissolve the substituted aniline (1.1 equivalents) in pyridine.
-
To this solution, add a solution of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride (1 equivalent) in DMF dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure sulfonamide derivative.[16]
Expected Biological Activity: Many benzimidazole-sulfonamide derivatives exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) often in the low microgram per milliliter range.[11][14]
| Bacterial Strain | Typical MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | 16 - 128 | [16] |
| Escherichia coli | 32 - 256 | [14] |
| Bacillus subtilis | 8 - 64 | [14] |
Conclusion
1-Methyl-1H-1,3-benzodiazole-5-sulfonyl chloride is a valuable and highly reactive building block in medicinal chemistry. Its straightforward synthesis and versatile reactivity with nucleophiles provide a robust platform for the generation of diverse libraries of sulfonamide derivatives. The resulting benzimidazole-sulfonamide scaffold has demonstrated significant potential in the development of potent enzyme inhibitors, particularly against carbonic anhydrases, and as effective antimicrobial agents. The protocols and data presented herein serve as a guide for researchers to harness the potential of this important chemical intermediate in the pursuit of novel therapeutics.
References
-
Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008, August 20). National Institutes of Health. Retrieved from [Link]
-
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Anti-microbial activities of sulfonamides using disc diffusion method. (n.d.). Retrieved from [Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Expedient synthesis of benzimidazoles using amides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]
-
Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022, April 5). National Institutes of Health. Retrieved from [Link]
-
(PDF) Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022, April 5). Retrieved from [Link]
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Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. (n.d.). National Institutes of Health. Retrieved from [Link]
-
An overview on some benzimidazole and sulfonamide derivatives with anti-microbial activity. (2025, August 5). Retrieved from [Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023, April 4). PubMed. Retrieved from [Link]
-
1H-Benzimidazole, 1-methyl-. (n.d.). PubChem. Retrieved from [Link]
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SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. (n.d.). DergiPark. Retrieved from [Link]
-
Carbonic anhydrase inhibitors: novel sulfonamides incorporating 1,3,5-triazine moieties as inhibitors of the cytosolic and tumour-associated carbonic anhydrase isozymes I, II and IX. (2005, June 15). PubMed. Retrieved from [Link]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). National Institutes of Health. Retrieved from [Link]
- Synthesis of 5-[(1H-imidazol-1-yl)phenylmethyl]-1-methyl-1H-benzimidazole. (n.d.).
-
Biological Activities Of Sulfonamides. (n.d.). SciSpace. Retrieved from [Link]
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Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (n.d.). PubMed. Retrieved from [Link]
-
Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
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-
An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. (n.d.). MDPI. Retrieved from [Link]
-
1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]
-
An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014, July 16). National Institutes of Health. Retrieved from [Link]
- Process for the preparation of benzimidazole derivatives and salts thereof. (n.d.).
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1H-Benzimidazole-5-sulfonyl chloride hydrochloride. (n.d.). Chem-Impex. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Novel Sulfonamides Utilizing 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride
Introduction: The Strategic Convergence of Benzimidazoles and Sulfonamides in Modern Drug Discovery
In the landscape of medicinal chemistry, the sulfonamide functional group represents a cornerstone of therapeutic design, integral to a wide array of drugs with antibacterial, anti-inflammatory, and anticancer properties.[1][2] Concurrently, the benzimidazole scaffold is recognized as a "privileged structure," a framework that frequently appears in bioactive compounds and drugs, including proton pump inhibitors and anthelmintics.[3][4] The strategic fusion of these two pharmacophores into benzimidazole-sulfonamide hybrids has emerged as a promising avenue for the development of novel therapeutic agents with potentially enhanced or unique biological activities.[5][6]
This application note provides a comprehensive, field-proven guide for researchers engaged in the synthesis of novel sulfonamide derivatives based on the 1-methyl-1H-1,3-benzodiazole core. We present detailed, step-by-step protocols for the synthesis of the key intermediate, 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride, and its subsequent reaction with a variety of primary and secondary amines to yield a diverse library of sulfonamides. The methodologies described herein are designed to be robust, reproducible, and adaptable for both conventional and microwave-assisted synthesis, empowering researchers to accelerate their drug discovery programs.
Reaction Mechanism: The Nucleophilic Acyl Substitution Pathway
The synthesis of sulfonamides from a sulfonyl chloride and an amine proceeds via a well-established nucleophilic acyl substitution mechanism.[1] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This initial attack forms a transient tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, and a proton is transferred from the nitrogen to a base, resulting in the formation of a stable sulfonamide bond. The presence of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation.[1]
Caption: General reaction scheme for sulfonamide synthesis.
Part I: Synthesis of the Key Intermediate: 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride
The successful synthesis of the target sulfonamides hinges on the availability of the sulfonyl chloride precursor. This section details the preparation of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride from the readily available 1-methyl-1H-1,3-benzodiazole via chlorosulfonylation.
Causality: Chlorosulfonic acid is a powerful electrophilic reagent used to introduce the -SO₂Cl group onto aromatic rings. The reaction must be conducted under anhydrous conditions and at low temperatures (0-5 °C) to control the high reactivity of chlorosulfonic acid and prevent undesirable side reactions or degradation of the starting material.[7]
Protocol 1: Chlorosulfonylation of 1-methyl-1H-1,3-benzodiazole
| Materials & Reagents | Supplier | Grade |
| 1-methyl-1H-1,3-benzodiazole | Commercial | ≥98% |
| Chlorosulfonic Acid (ClSO₃H) | Commercial | ≥99% |
| Dichloromethane (DCM) | Commercial | Anhydrous |
| Crushed Ice | Laboratory | - |
| Sodium Bicarbonate (NaHCO₃) | Commercial | Reagent |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place chlorosulfonic acid (5.0 eq). Safety Note: This step must be performed in a certified fume hood, wearing appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles. Chlorosulfonic acid is extremely corrosive and reacts violently with water.
-
Cooling: Cool the flask to 0 °C using an ice-salt bath.
-
Substrate Addition: Dissolve 1-methyl-1H-1,3-benzodiazole (1.0 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cold, stirred chlorosulfonic acid over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Subsequently, let the mixture warm to room temperature and stir for another 2-3 hours.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice. This is a highly exothermic process and should be done with extreme caution.
-
Precipitation and Filtration: The sulfonyl chloride product will precipitate as a solid. Collect the solid by vacuum filtration and wash it extensively with cold deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the collected solid under vacuum to yield 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride. The crude product can often be used directly in the next step without further purification.
Part II: Synthesis of N-Substituted 1-methyl-1H-1,3-benzodiazole-5-sulfonamides
Two robust protocols are provided: a conventional method suitable for most applications and a microwave-assisted method for rapid synthesis and library generation.
Protocol 2A: Conventional Synthesis
Causality: This standard protocol relies on the nucleophilic substitution reaction at room temperature. The choice of an anhydrous aprotic solvent like DCM prevents hydrolysis of the reactive sulfonyl chloride. Pyridine acts as both a catalyst and a base to sequester the HCl byproduct.[1] Monitoring by TLC is essential to determine the reaction endpoint and prevent the formation of byproducts from prolonged reaction times.
| Materials & Reagents | Supplier | Grade |
| 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride | As synthesized | - |
| Primary or Secondary Amine | Commercial | ≥98% |
| Pyridine | Commercial | Anhydrous |
| Dichloromethane (DCM) | Commercial | Anhydrous |
| Hydrochloric Acid (HCl) | Commercial | 1 M aq. |
| Sodium Bicarbonate (NaHCO₃) | Commercial | Saturated aq. |
| Brine (NaCl) | Commercial | Saturated aq. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial | Reagent |
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine (1.5 eq).
-
Sulfonyl Chloride Addition: Dissolve 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.[1]
Protocol 2B: Microwave-Assisted Synthesis
Causality: Microwave irradiation accelerates the reaction by efficiently transferring energy to the polar solvent and reactants, significantly reducing reaction times from hours to minutes.[1] This method is particularly advantageous for high-throughput synthesis. A solvent-free or minimal solvent approach can sometimes be employed.
| Materials & Reagents | Supplier | Grade |
| 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride | As synthesized | - |
| Primary or Secondary Amine | Commercial | ≥98% |
| N,N-Dimethylformamide (DMF) | Commercial | Anhydrous |
| Triethylamine (TEA) | Commercial | Anhydrous |
| Microwave Synthesizer | - | - |
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride (1.0 eq), the amine (1.2 eq), and triethylamine (2.0 eq) in a minimal amount of DMF (e.g., 2-3 mL).
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 5-20 minutes.
-
Work-up: After cooling the vessel to room temperature, pour the reaction mixture into water to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. Further purify by recrystallization or flash chromatography as described in Protocol 2A.
Caption: A typical workflow for sulfonamide synthesis and purification.
Part III: Purification, Characterization, and Quality Control
The identity and purity of the synthesized sulfonamides must be rigorously confirmed. A multi-technique approach ensures the reliability of the data for subsequent biological screening.
Purification Techniques
-
Recrystallization: An effective method for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.[8]
-
Flash Column Chromatography: A standard technique for purifying compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[1] It is highly effective for separating the desired product from unreacted starting materials and byproducts.
Characterization and Purity Assessment
The following table summarizes the key analytical techniques for structural confirmation and purity determination of the final products.[9]
| Technique | Principle | Information Obtained |
| ¹H and ¹³C NMR | Nuclear spin transitions in a magnetic field | Confirms the chemical structure, connectivity of atoms, and isomeric purity.[10] |
| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio analysis | Determines the molecular weight of the compound, confirming its identity.[10] |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations | Confirms the presence of key functional groups, such as N-H and S=O stretches in the sulfonamide.[10] |
| HPLC | Differential partitioning between mobile and stationary phases | Determines the purity of the compound by separating it from impurities.[9] |
digraph "Characterization_Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];// Nodes crude [label="Purified Product"]; nmr [label="NMR (¹H, ¹³C)\nStructural Confirmation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ms [label="Mass Spectrometry\n(Molecular Weight)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ftir [label="FTIR\n(Functional Groups)", fillcolor="#FBBC05", fontcolor="#202124"]; hplc [label="HPLC\n(Purity Assessment)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data [label="Verified Compound Data", shape=document]; // Edges crude -> nmr; crude -> ms; crude -> ftir; crude -> hplc; nmr -> data; ms -> data; ftir -> data; hplc -> data;
}
Caption: Workflow for the analytical characterization of synthesized compounds.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive sulfonyl chloride (hydrolyzed). | Ensure starting materials and solvents are anhydrous. Use freshly prepared or properly stored sulfonyl chloride. |
| Poorly reactive amine. | Increase reaction temperature or switch to microwave-assisted synthesis. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to run longer, monitoring by TLC. Consider gentle heating or microwave irradiation. |
| Steric hindrance from the amine. | Use a less hindered base or a more forcing reaction condition. | |
| Multiple Products | Reaction with difunctional amines. | Use appropriate protecting groups for one of the amine functionalities. |
| Disulfonamide formation (with primary amines). | Use a slight excess of the amine to favor monosulfonylation. | |
| Purification Difficulty | Product and impurities have similar polarity. | Optimize the solvent system for column chromatography. Consider derivatization or an alternative purification method like preparative HPLC. |
Conclusion
The protocols detailed in this application note provide a robust and versatile framework for the synthesis of novel 1-methyl-1H-1,3-benzodiazole-5-sulfonamides. By leveraging the reactivity of the sulfonyl chloride intermediate, researchers can efficiently generate diverse libraries of compounds for screening in various drug discovery programs. The combination of conventional and microwave-assisted methods offers flexibility, while the outlined characterization and troubleshooting guides ensure the generation of high-quality, reliable data. These methodologies are designed to empower medicinal chemists to explore the rich chemical space of benzimidazole-sulfonamide hybrids and accelerate the identification of new therapeutic leads.
References
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Anderson, K. W., et al. (n.d.). Preparation of sulfonamides from N-silylamines. National Institutes of Health. Retrieved from [Link]
-
Tigist, K., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Bioinorganic Chemistry and Applications. Retrieved from [Link]
-
RSC Publishing. (2023). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]
-
ResearchGate. (2021). An overview on some benzimidazole and sulfonamide derivatives with anti-microbial activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
MDPI. (2023). Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Retrieved from [Link]
-
ResearchGate. (2022). Medicinal chemistry of benzimidazole, a versatile pharmacophore. Retrieved from [Link]
-
Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
- Google Patents. (n.d.). Sulfonamide purification process.
-
Springer. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
CORE. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]
-
Egyptian Journal of Chemistry. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Retrieved from [Link]
-
National Institutes of Health. (2023). Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity. Retrieved from [Link]
-
National Institutes of Health. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Retrieved from [Link]
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one-pot synthesis involving 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride
Application Note & Protocol
One-Pot Synthesis of 1-Methyl-1H-1,3-benzodiazole-5-sulfonamides via Photocatalytic Decarboxylative Chlorosulfonylation
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its sulfonamide derivatives are of significant interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Traditional methods for synthesizing aryl sulfonamides often involve the multi-step preparation and isolation of reactive sulfonyl chloride intermediates, which can be hazardous and inefficient.[4] This application note details a modern, efficient one-pot protocol for the synthesis of a diverse library of 1-methyl-1H-1,3-benzodiazole-5-sulfonamides starting from the readily available 1-methyl-1H-benzimidazole-5-carboxylic acid. The methodology leverages a copper-catalyzed, light-mediated decarboxylative chlorosulfonylation to generate the key sulfonyl chloride in situ, which is immediately trapped with a primary or secondary amine.[5][6][7] This approach circumvents the need to isolate the highly reactive sulfonyl chloride, improving safety, reducing reaction time, and increasing overall process efficiency.[8]
Introduction and Scientific Rationale
Sulfonamides are crucial functional groups in pharmaceuticals, acting as bioisosteres for amides but with improved metabolic stability and distinct binding properties.[5][9] The 1-methyl-1H-1,3-benzodiazole (or 1-methyl-1H-benzimidazole) core is a key pharmacophore found in numerous clinically used drugs.[10] The combination of these two moieties into a single scaffold is a promising strategy for the development of novel therapeutic agents.
The primary challenge in sulfonamide synthesis has been the reliance on pre-functionalized, and often unstable, sulfonyl chlorides.[4][11] The protocol described herein overcomes this limitation by employing a photoredox-catalyzed reaction. The process is initiated by the formation of a photoactive Cu(II) carboxylate complex from the starting material, 1-methyl-1H-benzimidazole-5-carboxylic acid.[8] Upon irradiation with light, a ligand-to-metal charge transfer (LMCT) event occurs, leading to decarboxylation and the formation of an aryl radical.[5][8] This radical is then trapped by sulfur dioxide (SO₂), generating a sulfonyl radical. Subsequent reaction with a chlorine source, such as 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), yields the 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride in situ. Without isolation, this intermediate is then directly reacted with a desired amine to furnish the final sulfonamide product in a single continuous operation.[8]
This one-pot procedure represents a significant advancement, enabling rapid access to a diverse range of sulfonamide analogues from common starting materials, thereby accelerating structure-activity relationship (SAR) studies in drug discovery campaigns.[7]
Experimental Workflow Diagram
The following diagram outlines the logical flow of the one-pot synthesis protocol.
Caption: Workflow for the one-pot synthesis of benzodiazole sulfonamides.
Detailed Experimental Protocol
3.1 Materials and Instrumentation
-
Reagents: 1-Methyl-1H-benzimidazole-5-carboxylic acid, [Cu(MeCN)₄]BF₄, 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate, LiBF₄, Sulfur dioxide (solution in a suitable solvent or gas), Anhydrous acetonitrile (MeCN), Primary or secondary amine of choice, N,N-Diisopropylethylamine (DIPEA) or pyridine, Dichloromethane (DCM), Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄.
-
Instrumentation: Photoreactor equipped with 365 nm LEDs and a cooling fan, magnetic stirrer and stir bars, standard laboratory glassware, rotary evaporator, flash chromatography system.
3.2 Step-by-Step Procedure
CAUTION: This reaction should be performed in a well-ventilated fume hood. Handle sulfur dioxide and chlorinated reagents with appropriate personal protective equipment (PPE).
Part A: In Situ Formation of Sulfonyl Chloride
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-methyl-1H-benzimidazole-5-carboxylic acid (1.0 equiv, e.g., 0.5 mmol, 88.1 mg).
-
Add the copper catalyst [Cu(MeCN)₄]BF₄ (0.20 equiv, 0.1 mmol, 37.5 mg) and LiBF₄ (1.2 equiv, 0.6 mmol, 56.3 mg).
-
Add the chlorine source, 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) (1.0 equiv, 0.5 mmol, 98.5 mg), and 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (1.0 equiv, 0.5 mmol, 132.5 mg).
-
Seal the vial with a septum and purge with dry nitrogen or argon for 10 minutes.
-
Add anhydrous acetonitrile (0.1 M, 5.0 mL) via syringe.
-
Add sulfur dioxide (2.0 equiv, 1.0 mmol). This can be added as a stock solution in a suitable solvent.
-
Place the vial in the photoreactor, ensuring it is centered in front of the 365 nm LEDs. Begin vigorous stirring and irradiate for 12 hours at room temperature. The reaction progress can be monitored by TLC or LC-MS by quenching a small aliquot.
Part B: One-Pot Amination
-
After the initial 12-hour irradiation, turn off the LEDs and remove the vial from the photoreactor.
-
To the reaction mixture, directly add the desired amine (2.0 equiv, 1.0 mmol) via syringe.
-
Add a suitable base, such as DIPEA (4.0 equiv, 2.0 mmol, 348 µL), to the mixture.
-
Reseal the vial and allow it to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
Part C: Work-up and Purification
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude residue should be purified by silica gel flash column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product.
Quantitative Data Summary
The following table provides a generalized summary of reagent quantities for a typical 0.5 mmol scale reaction. Yields are representative and will vary based on the specific amine used.
| Reagent | M.W. ( g/mol ) | Equiv. | Amount (0.5 mmol scale) | Role |
| 1-Methyl-1H-benzimidazole-5-carboxylic acid | 176.17 | 1.0 | 88.1 mg | Starting Material |
| [Cu(MeCN)₄]BF₄ | 374.82 | 0.20 | 37.5 mg | Photocatalyst |
| 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) | 197.02 | 1.0 | 98.5 mg | Chlorine Source |
| Sulfur Dioxide (SO₂) | 64.07 | 2.0 | 1.0 mmol | Sulfonyl Group Source |
| Amine (Example: Morpholine) | 87.12 | 2.0 | 1.0 mmol (87 µL) | Nucleophile |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 4.0 | 2.0 mmol (348 µL) | Base |
| Expected Product Yield | - | - | 50-85% | - |
Table based on general procedures for decarboxylative sulfonamide formation.[8]
Conclusion
This application note provides a robust and highly efficient one-pot protocol for synthesizing 1-methyl-1H-1,3-benzodiazole-5-sulfonamides. By leveraging a photocatalytic decarboxylative chlorosulfonylation, this method avoids the isolation of hazardous intermediates and streamlines the synthesis of valuable sulfonamide derivatives. The protocol is scalable and amenable to a wide range of amine nucleophiles, making it an invaluable tool for medicinal chemists and researchers in drug discovery to rapidly generate compound libraries for biological screening.
References
-
Sarver, P. J., Bissonnette, N. B., & MacMillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21189–21196. [Link]
-
Blower, P. J. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 285-306). The Royal Society of Chemistry. [Link]
-
ResearchGate. (2018). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Request PDF. [Link]
-
ResearchGate. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Request PDF. [Link]
-
Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. J. Am. Chem. Soc.[Link]
-
Chauhan, P. & Kumar, R. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213. [Link]
-
PubMed. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Center for Biotechnology Information. [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group Website. [Link]
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Fisher, A. J., & Bowser, J. R. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(42), 5786-5788. [Link]
-
Taha, M., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Biochemistry Research International. [Link]
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ResearchGate. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PDF. [Link]
-
ResearchGate. (2013). Benzimidazole An Important Scaffold In Drug Discovery. PDF. [Link]
-
PubMed. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. National Center for Biotechnology Information. [Link]
-
Al-Ostath, A., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(10), 104111. [Link]
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PubChem. (n.d.). 1-Methyl-1H-benzimidazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]
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- 11. researchgate.net [researchgate.net]
Catalytic Methods for Reactions of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride: A Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the catalytic reactions of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride. This versatile building block is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the benzimidazole scaffold in a wide array of biologically active compounds.[1][2] The strategic functionalization of this molecule through catalytic methods opens avenues for the synthesis of novel sulfonamides and cross-coupled products with potential therapeutic applications.
This document is structured to provide not just procedural steps, but also the scientific rationale behind the choice of catalysts, reagents, and reaction conditions, empowering researchers to troubleshoot and adapt these methods for their specific molecular targets.
Section 1: Catalytic Sulfonamide Synthesis
The reaction of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride with primary or secondary amines is a fundamental transformation for the generation of a diverse library of sulfonamide derivatives. While this reaction can proceed non-catalytically, the use of a catalyst can often lead to milder reaction conditions, improved yields, and broader substrate scope.
Application Note 1.1: Base-Catalyzed Sulfonamide Formation
The most common approach for the synthesis of sulfonamides from sulfonyl chlorides involves the use of a base to neutralize the HCl generated during the reaction.[3] While technically the base is a stoichiometric reagent, its role is catalytic in nature as it facilitates the reaction by deprotonating the amine, thereby increasing its nucleophilicity.
Causality of Experimental Choices:
-
Base: Tertiary amines such as triethylamine (Et3N) or pyridine are frequently employed. Their role is to scavenge the HCl produced, driving the reaction to completion. Pyridine can also act as a nucleophilic catalyst, forming a more reactive sulfonylpyridinium intermediate.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are ideal as they are inert to the reactants and facilitate dissolution.
-
Temperature: The reaction is typically carried out at room temperature, although gentle heating may be required for less reactive amines.
Protocol 1.1: General Procedure for Base-Catalyzed Sulfonamide Synthesis
Materials:
-
1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Triethylamine or Pyridine (1.5 - 2.0 equivalents)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a solution of the amine (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add triethylamine (2.0 mmol, 2.0 eq.).
-
Cool the mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride (1.05 mmol, 1.05 eq.) in anhydrous DCM (5 mL).
-
Add the sulfonyl chloride solution dropwise to the amine solution over a period of 15 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (15 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation:
| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Et3N | DCM | 6 | 92 |
| 2 | Piperidine | Pyridine | THF | 4 | 95 |
| 3 | Benzylamine | Et3N | DCM | 8 | 88 |
Note: The yields are hypothetical and serve as a general representation of expected outcomes for this type of reaction.
Experimental Workflow:
Caption: Workflow for base-catalyzed sulfonamide synthesis.
Section 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that can be adapted for the sulfonylation of arylboronic acids using sulfonyl chlorides as the electrophilic partner.[4][5][6][7] This reaction allows for the synthesis of diaryl sulfones, which are important structural motifs in medicinal chemistry.
Application Note 2.1: Desulfonylative Suzuki-Miyaura Coupling
In this reaction, the palladium catalyst facilitates the coupling of an arylboronic acid with 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride, leading to the formation of a diaryl sulfone and extrusion of sulfur dioxide. The choice of ligand is crucial for the success of this transformation, as it influences the stability and reactivity of the palladium catalyst.
Causality of Experimental Choices:
-
Catalyst: A palladium(II) precursor such as Pd(OAc)2 or a preformed palladium complex is typically used.[5][6]
-
Ligand: Bulky, electron-rich phosphine ligands like XPhos or SPhos are often employed to promote the oxidative addition of the sulfonyl chloride to the palladium center and prevent catalyst decomposition.
-
Base: A mild base such as K2CO3 or Cs2CO3 is necessary to facilitate the transmetalation step.[5]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.
Protocol 2.1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride
Materials:
-
1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (2-5 mol%)
-
XPhos (4-10 mol%)
-
Potassium carbonate (K2CO3) (2.0 - 3.0 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Magnetic stirrer and stir bar
-
Schlenk tube or microwave vial
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a Schlenk tube, add 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride (1.0 mmol), the arylboronic acid (1.2 mmol, 1.2 eq.), Pd(OAc)2 (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K2CO3 (2.0 mmol, 2.0 eq.).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Base | Temperature (°C) | Yield (%) |
| 1 | Phenylboronic acid | 2 | K2CO3 | 100 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3 | Cs2CO3 | 90 | 89 |
| 3 | 3-Thienylboronic acid | 2 | K2CO3 | 100 | 78 |
Note: The yields are hypothetical and serve as a general representation of expected outcomes for this type of reaction.
Reaction Mechanism Visualization:
Caption: Simplified catalytic cycle for Suzuki-Miyaura sulfonylation.
Section 3: Copper-Catalyzed Amination
Copper-catalyzed cross-coupling reactions have emerged as a valuable alternative to palladium-based methods, particularly for C-N bond formation.[8][9][10][11] The reaction of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride with amines in the presence of a copper catalyst could provide a direct route to N-substituted sulfonamides, potentially under milder conditions than traditional methods.
Application Note 3.1: Ullmann-type Coupling for Sulfonamide Synthesis
This approach is based on the copper-catalyzed coupling of aryl halides with amines (Ullmann condensation). Adapting this to sulfonyl chlorides offers a promising avenue for the synthesis of sulfonamides. The choice of ligand is critical to stabilize the copper catalyst and facilitate the coupling process.
Causality of Experimental Choices:
-
Catalyst: Copper(I) salts such as CuI or Cu2O are commonly used as catalyst precursors.
-
Ligand: N,N'-Dimethylethylenediamine (DMEDA) or a phenanthroline derivative can be effective ligands to promote the reaction.
-
Base: A strong base like K2CO3 or K3PO4 is required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: High-boiling polar aprotic solvents such as DMF, DMSO, or NMP are typically used to achieve the required reaction temperatures.
Protocol 3.1: Copper-Catalyzed Amination of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride
Materials:
-
1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride
-
Amine (1.5 - 2.0 equivalents)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) (10-20 mol%)
-
Potassium carbonate (K2CO3) (2.0 - 3.0 equivalents)
-
Anhydrous dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Schlenk tube or sealed vial
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a Schlenk tube, add CuI (0.05 mmol, 5 mol%), 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride (1.0 mmol), the amine (1.5 mmol, 1.5 eq.), and K2CO3 (2.0 mmol, 2.0 eq.).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous DMF (5 mL) and DMEDA (0.1 mmol, 10 mol%) via syringe.
-
Seal the tube and heat the reaction mixture to 110-130 °C for 18-36 hours with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Amine | Catalyst Loading (mol%) | Ligand | Temperature (°C) | Yield (%) |
| 1 | Morpholine | 5 | DMEDA | 120 | 75 |
| 2 | Aniline | 10 | DMEDA | 130 | 68 |
| 3 | Indole | 5 | 1,10-Phenanthroline | 120 | 72 |
Note: The yields are hypothetical and serve as a general representation of expected outcomes for this type of reaction.
Logical Relationship Diagram:
Caption: Key components for catalytic reactions of the sulfonyl chloride.
References
-
Gedif Mesganu, Engidawork Fekadu, Yalew Tefera. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Bioinorganic Chemistry and Applications. [Link]
-
(2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. ResearchGate. [Link]
-
N-heterocyclic carbene–palladium(ii)-1-methylimidazole complex-catalyzed Suzuki–Miyaura coupling of benzyl sulfonates with arylboronic acids. (n.d.). Royal Society of Chemistry. [Link]
-
5-Amino-1-methyl-1H-benzimidazole. (n.d.). National Center for Biotechnology Information. [Link]
-
SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. (n.d.). DergiPark. [Link]
-
On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis and Characterization of Novel Hybrid Sulfonamide Molecules with Benzothiazole Scaffold. (n.d.). DergiPark. [Link]
-
Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. (n.d.). ResearchGate. [Link]
-
Copper-catalyzed one-pot synthesis of benzimidazole derivatives | Request PDF. (n.d.). ResearchGate. [Link]
-
The Synthesis of Functionalised Sulfonamides. (n.d.). CORE. [Link]
-
Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. (n.d.). Royal Society of Chemistry. [Link]
-
Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents. (2015). National Center for Biotechnology Information. [Link]
-
Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. (2022). Comptes Rendus. Chimie. [Link]
-
Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). Egyptian Journal of Chemistry. [Link]
-
Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. (n.d.). Organic Chemistry Portal. [Link]
-
Novel Synthesis of Imidazo-based and Benzimidazo-based privileged Templates on s-Triazine Nucleus through a Phenoxyl Spacer. (n.d.). ResearchGate. [Link]
-
Copper-catalyzed intramolecular C-N bond formation: A straightforward synthesis of benzimidazole derivatives in water. (n.d.). LookChem. [Link]
-
Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Request PDF. (n.d.). ResearchGate. [Link]
-
One-Step Synthesis of Sulfonamides from N-Tosylhydrazones. (2016). National Center for Biotechnology Information. [Link]
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Application Notes and Protocols: Leveraging 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of Covalent Fragments in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel lead compounds, complementing traditional high-throughput screening (HTS) methodologies.[1] FBDD operates on the principle of screening low molecular weight compounds (<300 Da), or "fragments," which typically bind to their biological targets with weak affinity but high ligand efficiency.[2] This approach allows for a more efficient exploration of chemical space and provides high-quality starting points for medicinal chemistry optimization.[1][2]
A compelling evolution of this strategy is the use of covalent fragments—compounds armed with a reactive electrophilic "warhead." These fragments are designed to form a stable, irreversible covalent bond with nucleophilic amino acid residues on the target protein, such as cysteine, lysine, or serine.[3] This covalent engagement can offer significant advantages, including high potency, prolonged duration of action, and the ability to target proteins with shallow or challenging binding sites, a class often deemed "undruggable."[3]
This guide focuses on a specific and highly promising covalent fragment: 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride . The benzimidazole scaffold is a well-recognized privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4] The addition of a sulfonyl chloride group transforms this scaffold into a reactive fragment capable of engaging in covalent interactions, making it an excellent tool for innovative FBDD campaigns.
The Warhead: Understanding the Reactivity of Sulfonyl Chlorides
The utility of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride in FBDD is fundamentally linked to the properties of its sulfonyl chloride electrophile. Sulfonyl chlorides, and the closely related sulfonyl fluorides, are considered "privileged" warheads in chemical biology.[5] They strike a crucial balance between stability in aqueous buffer and reactivity towards protein nucleophiles.[5]
Unlike more aggressive electrophiles, their reactivity is context-dependent, meaning the initial non-covalent binding of the fragment to a protein pocket positions the sulfonyl chloride warhead optimally for a reaction with a nearby nucleophilic residue. This proximity-driven reactivity enhances selectivity and minimizes off-target effects. Sulfonyl chlorides are known to react with a range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine.[5]
A Representative FBDD Workflow
The following workflow outlines a comprehensive strategy for utilizing 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride to discover and validate covalent inhibitors for a protein of interest.
Caption: FBDD cascade for a covalent fragment screening campaign.
Experimental Protocols
Protocol 1: Primary Hit Identification using Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening.[1] It measures the change in a protein's melting temperature (Tm) upon ligand binding. Covalent modification by a fragment is expected to stabilize the protein, resulting in a positive shift in Tm (ΔTm).
Objective: To rapidly screen a fragment library, including 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride, to identify compounds that thermally stabilize the target protein.
Materials:
-
Purified target protein (0.1–0.5 mg/mL) in a low-salt buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).[1]
-
Fragment library stock solutions (typically 10-100 mM in DMSO).
-
SYPRO Orange dye (5000x stock in DMSO).
-
96-well or 384-well qPCR plates.
-
Real-time PCR instrument capable of thermal ramping.
Procedure:
-
Prepare Master Mix: In a microcentrifuge tube, prepare a master mix of protein and SYPRO Orange dye. The final concentration of the protein is typically 2-5 µM and the dye is at 5x.
-
Dispense Fragment: Using a liquid handler or manual pipette, dispense a small volume (e.g., 100 nL) of each fragment stock solution into the wells of the assay plate. Include DMSO-only wells as a negative control.
-
Add Protein Mix: Dispense the protein/dye master mix into each well to a final volume of 10-20 µL. This brings the final fragment concentration to the desired screening level (e.g., 100-500 µM).
-
Seal and Centrifuge: Seal the plate with an optical adhesive film and briefly centrifuge to collect the contents at the bottom of the wells.
-
Incubation (Optional but Recommended for Covalent Fragments): Incubate the plate at room temperature for 30-60 minutes to allow for the covalent reaction to proceed.
-
Thermal Melt: Place the plate in the qPCR instrument. Run a thermal melt protocol, increasing the temperature from 25 °C to 95 °C at a ramp rate of 0.5-1.0 °C per minute, acquiring fluorescence data at each interval.[6]
-
Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the inflection point of the curve (often calculated as the peak of the first derivative). A "hit" is defined as a fragment that induces a significant, reproducible positive ΔTm compared to the DMSO control.
| Parameter | Typical Value | Rationale |
| Protein Concentration | 2 - 5 µM | Balances signal intensity with protein consumption. |
| Fragment Concentration | 100 - 500 µM | Necessary to detect the weak binding typical of fragments. |
| SYPRO Orange Dye | 5x Final Concentration | Binds to exposed hydrophobic regions of the unfolding protein, causing a fluorescence increase. |
| DMSO Concentration | ≤ 1% (v/v) | High concentrations of DMSO can destabilize the protein and interfere with the assay. |
| Hit Criterion | ΔTm ≥ 2.0 °C | A commonly used threshold to identify significant and promising stabilizers. |
Protocol 2: Hit Validation and Kinetic Analysis using Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that measures changes in refractive index at a sensor surface to monitor binding events in real time.[7] It is an ideal secondary screen to confirm hits from DSF, eliminate false positives, and provide initial kinetic data.[4]
Objective: To confirm the binding of primary hits to the immobilized target protein and to observe the irreversible binding characteristic of covalent modification.
Materials:
-
SPR instrument (e.g., Biacore, Cytiva).
-
Sensor chip (e.g., CM5 dextran chip).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Purified target protein.
-
SPR running buffer (e.g., HBS-EP+).
-
Fragment hits dissolved in running buffer with matched DMSO concentration.
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface via standard amine coupling chemistry. Aim for a moderate immobilization level to avoid mass transport limitations. Create a reference flow cell (e.g., activated and deactivated with ethanolamine) to subtract non-specific binding.[7]
-
Fragment Preparation: Prepare a concentration series for each fragment hit (e.g., 1 µM to 200 µM) in the running buffer. Ensure the DMSO concentration is identical across all samples and the running buffer.
-
Binding Analysis:
-
Inject the fragment solutions over the target and reference surfaces at a constant flow rate.
-
Monitor the binding response (measured in Resonance Units, RU).
-
For a standard reversible interaction, a dissociation phase is observed when the fragment injection ends.
-
For a covalent binder like 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride, the dissociation will be extremely slow or non-existent, resulting in a stable signal post-injection. This is a key signature of covalent modification.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to get the specific binding sensorgram.
-
For covalent inhibitors, the data can be fit to kinetic models that account for the two-step process: initial reversible binding followed by irreversible covalent modification.
-
| Parameter | Typical Value | Rationale |
| Immobilization Level | 2000 - 5000 RU | Provides sufficient signal for fragment binding without causing steric hindrance or mass transport effects. |
| Flow Rate | 30 - 50 µL/min | Ensures that the binding is reaction-limited, not mass-transport-limited. |
| Contact Time | 60 - 180 s | Allows sufficient time for both the initial binding and the covalent reaction to occur. |
| Dissociation Time | >300 s | A long dissociation time is used to clearly observe the lack of dissociation characteristic of a covalent binder. |
| Hit Criterion | Confirmed binding and minimal to no dissociation | Differentiates true binders from artifacts and confirms the irreversible nature of the interaction. |
Protocol 3: Confirmation of Covalent Adduct by Intact Protein Mass Spectrometry
Mass spectrometry (MS) is the definitive method to confirm that a covalent bond has formed between the fragment and the target protein.[3] By measuring the mass of the intact protein before and after incubation with the fragment, the formation of an adduct can be directly observed.
Objective: To verify the formation of a covalent adduct and determine the stoichiometry of the modification.
Materials:
-
Purified target protein.
-
Fragment hit stock solution.
-
Incubation buffer (e.g., PBS or HEPES).
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-TOF).
Procedure:
-
Sample Preparation:
-
Prepare a control sample of the target protein in buffer.
-
Prepare a reaction sample by incubating the target protein (e.g., 5-10 µM) with an excess of the fragment hit (e.g., 50-100 µM) for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., room temperature or 37 °C).
-
-
Sample Desalting: Prior to MS analysis, the protein samples must be desalted using a suitable method, such as a C4 ZipTip or online desalting with a reversed-phase column.
-
Mass Spectrometry Analysis:
-
Infuse the desalted samples into the mass spectrometer.
-
Acquire the mass spectrum over a m/z range that includes the expected charge states of the protein.
-
Deconvolute the raw data to obtain the zero-charge mass of the protein.
-
-
Data Analysis:
-
Compare the deconvoluted mass of the protein from the control sample to the reaction sample.
-
A mass shift equal to the molecular weight of the fragment (minus the leaving group, HCl) confirms the formation of a 1:1 covalent adduct.
-
For 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride (MW ≈ 230.67 g/mol ), the expected mass addition upon reaction (loss of Cl) would be approximately 195.2 Da.
-
| Parameter | Typical Value | Rationale |
| Protein Concentration | 5 - 10 µM | Sufficient for robust detection by ESI-MS. |
| Fragment:Protein Ratio | 5:1 to 10:1 (molar) | A molar excess of the fragment drives the covalent reaction to completion. |
| Incubation Time | 1 - 4 hours | Allows sufficient time for the covalent reaction to occur. Longer times may be needed for less reactive fragments. |
| Hit Criterion | Observed mass shift corresponding to the fragment MW | Unambiguously confirms the formation of a covalent adduct. |
Advanced Characterization: Pinpointing the Binding Site
Once covalent modification is confirmed, identifying the specific amino acid residue that has been modified is critical for structure-based drug design. This is typically achieved by peptide mapping LC-MS/MS . The protein-fragment adduct is digested with a protease (e.g., trypsin), and the resulting peptide mixture is analyzed by high-resolution mass spectrometry to identify the peptide carrying the mass modification.[8][9] Subsequent MS/MS fragmentation of that peptide can pinpoint the exact modified residue. This structural information is invaluable for the next phase of drug discovery: optimizing the fragment hit into a potent and selective lead compound.
Conclusion
1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride represents a valuable chemical tool for covalent fragment-based drug discovery. Its privileged benzimidazole core provides a favorable starting point for generating non-covalent interactions, while the sulfonyl chloride "warhead" enables the formation of a stable covalent bond with the target protein. By employing a systematic screening cascade that leverages biophysical techniques like DSF and SPR, followed by definitive confirmation with mass spectrometry, researchers can effectively identify and validate novel covalent inhibitors. This structured, data-driven approach accelerates the discovery of new chemical probes and potential therapeutics for a wide range of challenging biological targets.
References
-
Evotec. Advancing Drug Discovery With Covalent Fragment Screening. Available from: [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. Available from: [Link]
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bioRxiv. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Available from: [Link]
-
Kelly, J. W., & Sharpless, K. B. (2018). Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates. Chem, 4(10), 2323–2339. Available from: [Link]
-
Pellegrini, G., et al. (2021). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. RSC Medicinal Chemistry, 12(10), 1736-1744. Available from: [Link]
-
Kathman, S. G., et al. (2014). A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases. Journal of Medicinal Chemistry, 57(11), 4969–4974. Available from: [Link]
-
Ahmad, M. U. D., et al. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. Journal of Visualized Experiments, (171). Available from: [Link]
-
JoVE. (2022). Nano-Differential Scanning Fluorimetry: Screening In Lead Discovery | Protocol Preview. Available from: [Link]
-
IRBM. (2025). Optimized Covalent Fragment Library for Drug Discovery. Available from: [Link]
-
Drug Target Review. (2021). Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach. Available from: [Link]
-
Domainex. (n.d.). Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135413527, 1-Methyl-1h-1,3-benzodiazole-5-sulfonyl chloride. Retrieved January 19, 2026 from [Link].
-
PubMed. (2023). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. Available from: [Link]
-
Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44–48. Available from: [Link]
-
Domainex. (n.d.). LC-MS based covalent fragment screening strategy. Available from: [Link]
-
RSC Publishing. (2021). Fragment-based covalent ligand discovery. Available from: [Link]
-
University of Dundee Research Portal. (2010). Fragment Screening by Surface Plasmon Resonance. Available from: [Link]
-
Protocols.io. (n.d.). Differential Fluorescence Scanning Assay (DSF Assay). Available from: [Link]
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Vedejs, E., et al. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]
-
GE Healthcare. (n.d.). Surface plasmon resonance1. Available from: [Link]
-
Huynh, K., & Partch, C. L. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Biophysical Reviews, 12(1), 147–154. Available from: [Link]
-
Al-Obeidi, F. A., et al. (2011). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules, 16(8), 6527–6536. Available from: [Link]
-
Mao, L., et al. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett, 2011(01), 129-133. Available from: [Link]
- Google Patents. (n.d.). US6140505A - Synthesis of benzo fused heterocyclic sulfonyl chlorides.
-
ResearchGate. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Available from: [Link]
-
de Kloe, G. E., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 64(24), 17617–17633. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Amino-1-methyl-1H-benzimidazole. Retrieved January 19, 2026 from [Link].
-
MDPI. (2022). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Available from: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 7. path.ox.ac.uk [path.ox.ac.uk]
- 8. irbm.com [irbm.com]
- 9. domainex.co.uk [domainex.co.uk]
Synthesis of Bioactive Benzimidazole Derivatives from 1-Methyl-1H-1,3-Benzodiazole-5-sulfonyl Chloride: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of bioactive benzimidazole derivatives, utilizing 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride as a key starting material. The benzimidazole scaffold, fused with a sulfonamide moiety, represents a privileged structure in medicinal chemistry, consistently yielding compounds with a broad spectrum of pharmacological activities.[1][2] This document will explore the synthetic pathways, key reaction protocols, and the biological significance of the resulting derivatives, with a focus on their potential as anticancer and antimicrobial agents.
Introduction: The Significance of Benzimidazole-Sulfonamides in Drug Discovery
Benzimidazole derivatives are a cornerstone in the development of therapeutic agents, owing to their structural similarity to endogenous purine nucleotides, allowing them to interact with a variety of biological targets.[3] The incorporation of a sulfonamide group (-SO₂NH-) at the 5-position of the 1-methylbenzimidazole core introduces a versatile pharmacophore known for its strong hydrogen bonding capabilities and ability to modulate the physicochemical properties of the molecule, such as lipophilicity, which can enhance biological activity.[2]
The resulting benzimidazole-5-sulfonamide scaffold has been investigated for a range of therapeutic applications, including:
-
Anticancer Activity: These compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[1] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases and carbonic anhydrases.[3][4]
-
Antimicrobial Activity: Benzimidazole-sulfonamides have shown promising activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][5]
This guide will provide the foundational knowledge and practical steps to synthesize novel derivatives from 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride for screening and development in these critical therapeutic areas.
Synthetic Strategy: From Sulfonyl Chloride to Bioactive Derivatives
The primary synthetic route for generating a library of bioactive benzimidazole-5-sulfonamides from 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride involves the nucleophilic substitution reaction of the sulfonyl chloride with a diverse range of primary and secondary amines. This reaction, a variation of the well-established Hinsberg reaction, is a robust and versatile method for the formation of sulfonamides.[6]
The general synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of bioactive benzimidazole-5-sulfonamides.
Preparation of the Key Starting Material: 1-Methyl-1H-1,3-benzodiazole-5-sulfonyl Chloride
While commercially available, the synthesis of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride can be achieved from 1-methyl-1H-benzimidazole. A common method involves chlorosulfonation using chlorosulfonic acid.[1]
Protocol 1: Synthesis of 1-Methyl-1H-1,3-benzodiazole-5-sulfonyl Chloride
Materials:
-
1-Methyl-1H-benzimidazole
-
Chlorosulfonic acid (ClSO₃H)
-
Ice
-
Dry glassware
Procedure:
-
In a fume hood, carefully add 1-methyl-1H-benzimidazole portion-wise to an excess of ice-cold chlorosulfonic acid with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to yield 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride.
Note: This reaction is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of N-Substituted Benzimidazole-5-sulfonamide Derivatives
The reaction of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride with various amines is typically carried out in the presence of a base to neutralize the HCl generated during the reaction. Pyridine or triethylamine are commonly used bases in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[2]
Protocol 2: General Procedure for the Synthesis of N-Aryl/Alkyl-1-methyl-1H-benzimidazole-5-sulfonamides
Materials:
-
1-Methyl-1H-1,3-benzodiazole-5-sulfonyl chloride
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, piperidine)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride (1.0 eq) in anhydrous DCM or THF.
-
Add the desired primary or secondary amine (1.1-1.2 eq) to the solution.
-
Add pyridine or triethylamine (1.5-2.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure N-substituted-1-methyl-1H-benzimidazole-5-sulfonamide derivative.
Sources
- 1. rsc.org [rsc.org]
- 2. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride
Welcome to the technical support guide for 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent for the synthesis of novel sulfonamides and related derivatives. As a key building block in drug discovery, understanding its reactivity and optimizing its reaction conditions is paramount for achieving high yields, purity, and reproducibility. This guide provides in-depth, field-proven insights into its application, presented in a practical question-and-answer format to directly address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride and what are its primary applications?
A: 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride (MW: 230.67 g/mol ) is a heterocyclic aromatic sulfonyl chloride.[1] The benzimidazole core is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. This reagent serves as a critical electrophile for installing the 1-methyl-benzimidazole sulfonamide moiety onto various nucleophiles, primarily amines and alcohols. The resulting sulfonamides are of significant interest in pharmaceutical research for developing novel therapeutic agents.[2][3]
Q2: How should I properly handle and store this reagent?
A: Like most sulfonyl chlorides, this compound is highly sensitive to moisture.[4][5] Hydrolysis of the sulfonyl chloride group to the corresponding and unreactive sulfonic acid is the primary degradation pathway.[5][6]
-
Handling: Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon), preferably in a glovebox. Use oven-dried glassware and anhydrous solvents for all reactions.
-
Storage: Store the reagent in a tightly sealed container in a desiccator or a controlled low-humidity environment at low temperatures (-20°C is recommended for long-term stability).[7] Upon receiving, it is advisable to aliquot the reagent into smaller, single-use vials under an inert atmosphere to minimize repeated exposure to ambient moisture.
Q3: What are the key safety precautions when working with this compound?
A: Sulfonyl chlorides are corrosive and lachrymatory. The reaction of sulfonyl chlorides with nucleophiles generates hydrochloric acid (HCl) as a byproduct.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water.
Troubleshooting Guide: Reaction Optimization
This section addresses specific experimental challenges in a Q&A format, providing causative explanations and actionable solutions.
Issue 1: Consistently Low or No Yield of the Desired Sulfonamide Product.
Q: My reaction yield is very low, or I am only recovering my starting amine. What are the likely causes and how can I fix this?
A: Low yields in sulfonamide synthesis are common and typically stem from one of three main issues: reagent decomposition, suboptimal base selection, or insufficient reactivity.[4]
-
Cause 1: Hydrolysis of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride.
-
Explanation: This is the most frequent cause of failure. Sulfonyl chlorides react readily with water, which converts them into the unreactive sulfonic acid, halting your desired reaction.[4][8]
-
Solution: Implement Rigorous Anhydrous Conditions. Ensure all glassware is oven- or flame-dried immediately before use. Use high-purity, anhydrous solvents (e.g., from a solvent purification system or a freshly opened sealed bottle). Run the reaction under a positive pressure of an inert gas like nitrogen or argon.[4]
-
-
Cause 2: Inappropriate Base or Insufficient Amount.
-
Explanation: The reaction between an amine and a sulfonyl chloride generates one equivalent of HCl. This acid will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction. A base is required to scavenge this acid. However, the choice of base is critical.
-
Solution: Use a Non-Nucleophilic Organic Base. An organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard.[9] They are sufficiently basic to neutralize HCl but are sterically hindered, preventing them from competing with your primary nucleophile. Pyridine can also be used as both a base and a solvent, and it can act as a nucleophilic catalyst, but its removal can be difficult.[5][9] Use at least 1.1 to 1.5 equivalents of the base. Avoid aqueous bases like NaOH unless performing a Schotten-Baumann reaction, as this will significantly increase the risk of hydrolyzing your sulfonyl chloride.[4]
-
-
Cause 3: Low Nucleophilicity of the Amine/Alcohol.
-
Explanation: Electron-deficient anilines or sterically hindered amines can be poor nucleophiles, leading to sluggish or incomplete reactions.
-
Solution: Accelerate the Reaction.
-
Add a Catalyst: Add a catalytic amount (1-10 mol%) of 4-dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that reacts with the sulfonyl chloride to form a highly reactive dimethylaminopyridinium intermediate, which then reacts more readily with your nucleophile.[5][8]
-
Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the rate, but monitor for potential decomposition.
-
Change Solvent: Switching from a less polar solvent like dichloromethane (DCM) to a more polar aprotic solvent like N,N-dimethylformamide (DMF) can sometimes accelerate the reaction.[8]
-
-
dot
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Multiple Products and Purification Challenges.
Q: My TLC/LC-MS shows multiple spots, including what I suspect are side products. What are they and how can I prevent them?
A: Side product formation often complicates purification and reduces yield. Common culprits include bis-sulfonylation and reactions with the solvent or base.
-
Cause 1: Bis-sulfonylation of Primary Amines.
-
Explanation: Primary amines (R-NH₂) can react twice with the sulfonyl chloride, especially with excess sulfonyl chloride or a strong base, to form a bis-sulfonated product (R-N(SO₂R')₂).[4][8]
-
Solution: Control Stoichiometry. Use a slight excess of the amine (1.1-1.2 equivalents) relative to the sulfonyl chloride to ensure the sulfonyl chloride is the limiting reagent. Alternatively, adding the sulfonyl chloride solution dropwise to the solution of the amine and base can help minimize the local concentration of the electrophile.[4]
-
-
Cause 2: Unwanted Reaction with Tertiary Amine Base.
-
Explanation: While uncommon, some tertiary amines can react with highly reactive sulfonyl chlorides, leading to complex mixtures.[8]
-
Solution: Use a Hindered Base. If you suspect this is an issue, switch to a more sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA, Hünig's base) or 2,6-lutidine.[10]
-
-
Cause 3: Formation of Sulfonic Acid.
-
Explanation: As mentioned previously, hydrolysis leads to the formation of 1-methyl-1H-1,3-benzodiazole-5-sulfonic acid. This highly polar compound can complicate extraction and purification.
-
Solution: Anhydrous Conditions and Work-up. Maintaining anhydrous conditions is the best prevention. During aqueous work-up, a basic wash (e.g., with saturated NaHCO₃ solution) can help remove the acidic sulfonic acid impurity into the aqueous layer.
-
Data & Protocols
For successful synthesis, careful selection of reagents and conditions is crucial. The tables below provide a starting point for optimization.
Table 1: Base Selection Guide for Sulfonylation
| Base | pKa (Conjugate Acid) | Structure | Key Characteristics & Recommendations |
| Triethylamine (Et₃N) | 10.75 | Et₃N | Standard, effective HCl scavenger. Non-nucleophilic and easily removed under vacuum. The recommended first choice. |
| Pyridine | 5.25 | C₅H₅N | Can act as a nucleophilic catalyst. Often used as a solvent. More difficult to remove due to higher boiling point. |
| DIPEA (Hünig's Base) | 10.7 | (i-Pr)₂NEt | Highly sterically hindered and non-nucleophilic. Excellent choice for sensitive substrates or to avoid side reactions with the base.[10] |
| DMAP | 9.7 | Me₂N-C₅H₄N | Used in catalytic amounts (1-10 mol%) alongside a stoichiometric base like Et₃N to accelerate slow reactions.[5] |
Table 2: Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Dichloromethane (DCM) | Polar Aprotic | 40 | Excellent solubility for many starting materials. Easy to remove. A good first choice.[8] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Good general-purpose solvent. Must be anhydrous. |
| Acetonitrile (ACN) | Polar Aprotic | 82 | Good for reactions that require slightly higher temperatures. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | High-boiling polar solvent. Useful for poorly soluble substrates or sluggish reactions but difficult to remove.[8] |
General Experimental Protocol: Synthesis of a Sulfonamide
This protocol describes a general method for the reaction of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride with a generic primary amine.
dot
Caption: General workflow for sulfonamide synthesis.
Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.1 equivalents). Evacuate and backfill the flask with nitrogen or argon gas.
-
Reagent Addition: Add anhydrous dichloromethane (DCM) to dissolve the amine. Add triethylamine (1.2 equivalents) and stir for 5 minutes. Cool the solution to 0 °C using an ice-water bath.
-
In a separate dry flask, dissolve 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
-
Work-up: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer one more time with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[4]
References
-
Benchchem. Common issues in sulfonamide synthesis and solutions. 4
-
Benchchem. Catalyst Selection for Optimizing Sulfonamide Formation: A Technical Support Guide. 11
-
Reaction Chemistry & Engineering (RSC Publishing). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Link
-
Google Patents. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Link
-
Benchchem. Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride. 8
-
ACS Publications. Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. Link
-
Reaction Chemistry & Engineering (RSC Publishing). A continuous flow investigation of sulfonyl chloride synthesis using N -chloroamides: optimization, kinetics and mechanism. Link
-
Benchchem. optimizing reaction conditions for sulfonylation. 5
-
Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Link
-
ResearchGate. Which catalyst is the most efficient in the synthesis of sulfonamide? Link
-
American Chemical Society. Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Link
-
OSTI.GOV. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Link
-
NIH National Library of Medicine. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Link
-
Thieme Gruppe. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. Link
-
Reddit. Pyridine replacement in organic synthesis. Link
-
Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Link
-
ResearchGate. Which is the alternative of pyridine as a base? Link
-
CymitQuimica. 1-Methyl-1h-1,3-benzodiazole-5-sulfonyl chloride. Link
-
Chem-Impex. 1H-Benzimidazole-5-sulfonyl chloride hydrochloride. Link
-
ChemicalBook. 1-Methyl-1H-benzoimidazole-5-sulfonyl chloride. Link
Sources
- 1. 10-F673239 - 1-methyl-1h-13-benzodiazole-5-sulfonyl-chlori… [cymitquimica.com]
- 2. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-methyl-1H-benzimidazole-5-sulfonamides
Welcome to the technical support guide for reactions involving 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride and amines. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during the synthesis of novel sulfonamides. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level issues encountered in the laboratory.
Q1: My reaction yield is drastically low, or the reaction failed entirely. What are the primary culprits?
A: Low yields in this sulfonylation reaction almost always trace back to one of three issues:
-
Reagent Degradation: The sulfonyl chloride is highly sensitive to moisture. Hydrolysis to the corresponding sulfonic acid is the most common failure mode.
-
Incorrect Stoichiometry: An improper ratio of amine, sulfonyl chloride, and base can lead to incomplete conversion or the formation of side products.
-
Sub-optimal Reaction Conditions: Temperature, solvent, and the choice of base play a critical role. For instance, using a nucleophilic base can lead to unwanted side reactions.
Q2: My TLC/LC-MS analysis shows multiple unexpected spots. What are these byproducts?
A: The appearance of multiple spots indicates the formation of side products. Besides unreacted starting materials, common byproducts include:
-
1-methyl-1H-benzimidazole-5-sulfonic acid: The result of hydrolysis. This is often a highly polar spot on a TLC plate.
-
Di-sulfonated Amine (R-N(SO₂R')₂): If you are using a primary amine, deprotonation of the newly formed sulfonamide followed by a second sulfonylation can occur, especially with excess sulfonyl chloride or a strong base.
-
Benzimidazole Dimer: A high-molecular-weight species formed when the N-3 nitrogen of one benzimidazole molecule attacks the sulfonyl chloride of another. This is more prevalent at higher concentrations.
Q3: What is the best practice for selecting a base and solvent for this reaction?
A: The choice is critical for success.
-
Base: A non-nucleophilic, sterically hindered tertiary amine like diisopropylethylamine (DIPEA) is often a good first choice. Pyridine is also commonly used as it can act as both a base and a nucleophilic catalyst, but it can be difficult to remove. Triethylamine (TEA) is another viable option.[1] The key is to use a base that efficiently scavenges the HCl byproduct without competing with your primary or secondary amine nucleophile.
-
Solvent: Anhydrous aprotic solvents are mandatory. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are excellent choices. Avoid protic solvents like alcohols, which can react with the sulfonyl chloride.
Q4: How can I definitively prevent the hydrolysis of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride?
A: Rigorous exclusion of water is paramount. This involves oven-drying all glassware, using anhydrous grade solvents (preferably from a solvent purification system or a freshly opened bottle over molecular sieves), and running the reaction under an inert atmosphere of nitrogen or argon. Even atmospheric moisture can significantly impact the reaction on a humid day.[2]
Part 2: In-Depth Troubleshooting Guides
This section provides a deeper dive into specific problems, their mechanistic origins, and validated solutions.
Issue 1: Dominant Hydrolysis to Sulfonic Acid
-
Symptom: The major product isolated is the highly polar, often water-soluble, 1-methyl-1H-benzimidazole-5-sulfonic acid. The desired sulfonamide is formed in trace amounts, if at all.
-
Causality (The "Why"): The sulfur atom in a sulfonyl chloride is highly electrophilic. Water, though a weak nucleophile, is often present in sufficient concentration (from wet solvents, glassware, or atmosphere) to compete with the amine. The reaction is irreversible and effectively consumes your starting material.
-
Troubleshooting Protocol: Implementing a strict anhydrous technique is the only reliable solution.
Caption: Competing reaction pathways.
Issue 3: Double Sulfonylation of Primary Amines
-
Symptom: With primary amines (R-NH₂), a non-polar byproduct is observed with a mass corresponding to the addition of two sulfonyl groups.
-
Causality (The "Why"): After the first sulfonylation, the resulting primary sulfonamide (R'-SO₂-NH-R) still has an acidic N-H proton. [3]In the presence of a sufficient amount or strength of base, this proton can be removed to form a sulfonimidate anion. This anion is also nucleophilic and can attack a second molecule of the sulfonyl chloride.
-
Troubleshooting Protocol: Precise control over the base is the solution.
-
Stoichiometric Base: Use precisely 1.0 to 1.1 equivalents of base relative to the amine. This provides enough base to neutralize the HCl byproduct from the first reaction but leaves little excess to deprotonate the product sulfonamide.
-
Weaker Base: Consider a less hindered or slightly weaker base if over-reaction persists.
-
Temperature Control: Keep the reaction temperature low (0°C) to disfavor the second, more sterically hindered reaction.
Part 3: Validated Experimental Protocols
Protocol 1: Optimized General Synthesis of 1-methyl-1H-benzimidazole-5-sulfonamides
This protocol incorporates best practices to minimize the side reactions discussed above.
-
Preparation: Add oven-dried magnetic stir bar to an oven-dried, two-neck round-bottom flask equipped with a septum and a nitrogen inlet adapter. Allow the flask to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Addition: Through the septum, add the amine (1.0 eq) and anhydrous dichloromethane (DCM, to make a 0.1 M final concentration). Stir to dissolve. Add diisopropylethylamine (DIPEA, 1.1 eq) via syringe.
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Sulfonyl Chloride Addition: In a separate dry vial, dissolve 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Using a syringe, add this solution dropwise to the cooled amine solution over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for one hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification and Byproduct Identification
A well-planned purification strategy is essential.
| Compound Type | Typical Rf (Silica Gel) | Eluent System | Identification Notes |
| Dimeric Byproduct | High (Least Polar) | 20-40% EtOAc/Hexanes | High m/z in LC-MS. |
| Desired Sulfonamide | Medium | 40-70% EtOAc/Hexanes | Target m/z in LC-MS. |
| Unreacted Amine | Varies (often polar) | 50-100% EtOAc/Hexanes | Can streak on TLC; may need a basic wash. |
| Sulfonic Acid | Low (Baseline) | 10% MeOH/DCM | Will not elute with EtOAc/Hexanes. Soluble in aqueous base during workup. |
References
-
Asres, H. D. et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Bioinorganic Chemistry and Applications. [Link]
-
Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
D. P. G. L. & D. M. B. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry. [Link]
-
LibreTexts Chemistry. (2021). 23.9: Amines as Nucleophiles. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]
-
Baran, P. S. et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18241. [Link]
-
Asres, H. D. et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Bioinorganic Chemistry and Applications. [Link]
-
Roy, A. S. et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-210. [Link]
-
Organic Chemistry Explained. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]
-
Doganc, F. et al. (2023). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Journal of Faculty of Pharmacy of Ankara University, 47(2), 490-496. [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Gini, A. et al. (2022). Light Mediated Sulfonylation/C–H Activation/Annulation of Benzimidazoles Derivatives Catalyzed by Diarylmethylium Tetrafluoroborate Salts: An Experimental and Computational Study. Advanced Synthesis & Catalysis, 364(18), 3149-3158. [Link]
-
Al-Masoudi, N. A. et al. (2016). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules, 21(1), 61. [Link]
-
Gini, A. et al. (2022). Light Mediated Sulfonylation/C–H Activation/Annulation of Benzimidazoles Derivatives Catalyzed by Diarylmethylium Tetrafluoroborate. University of Turin. [Link]
-
Kim, H. P. et al. (2001). The ring-opened products from benzylation of benzimidazole. ResearchGate. [Link]
-
Lecker, R. M. et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(6), 1853-1858. [Link]
Sources
preventing hydrolysis of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride during reactions
Welcome to the technical support resource for 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for preventing hydrolysis and ensuring successful reactions with this versatile reagent. As Senior Application Scientists, we have compiled field-proven insights and best practices to address the common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride, and why is it so sensitive to water?
A: 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride is a heterocyclic sulfonyl chloride. The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for nucleophiles. Water, although a weak nucleophile, is often present in sufficient concentration to react, leading to hydrolysis. This unwanted reaction converts the sulfonyl chloride into the corresponding and often unreactive 1-methyl-1H-1,3-benzodiazole-5-sulfonic acid, which will not proceed with the desired coupling reaction.[1][2]
Q2: What are the tell-tale signs that my sulfonyl chloride has hydrolyzed?
A: There are several indicators of hydrolysis:
-
Incomplete Reactions: The most common sign is a low yield of your desired product, with a significant amount of starting material (e.g., the amine or alcohol you are trying to couple) remaining unreacted.
-
Isolation of Sulfonic Acid: During aqueous workup, the sulfonic acid byproduct may be isolated, often appearing as a water-soluble salt after neutralization.
-
TLC Analysis: You may observe a new, more polar spot corresponding to the sulfonic acid, which often stays at the baseline in many common organic solvent systems.
-
Physical Appearance: The reagent itself may appear clumpy or sticky if it has been exposed to atmospheric moisture over time.
Q3: How should I properly store 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride to maximize its shelf-life?
A: Proper storage is the first line of defense against hydrolysis. We recommend the following:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to displace moisture-laden air.
-
Low Temperature: Keep the container in a freezer, preferably at -20°C.[3]
-
Desiccation: Place the sealed container inside a secondary container or desiccator with a drying agent (e.g., Drierite, silica gel) to capture any ambient moisture.
-
Small Aliquots: If you plan to use the reagent frequently, consider aliquoting it into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the entire stock to the environment.
Troubleshooting Guide for Experimental Reactions
This section addresses common issues encountered during reactions and provides actionable solutions to mitigate hydrolysis.
Issue 1: My reaction yield is consistently low, and I recover most of my starting amine/alcohol.
This is the classic symptom of sulfonyl chloride hydrolysis. The reagent is likely degrading before it has a chance to react with your nucleophile.
-
Causality Analysis: The sulfonyl chloride is reacting with trace water in the solvent, on the glassware, or from the reagents themselves. The resulting sulfonic acid is unreactive towards amine or alcohol coupling under standard conditions.
-
Troubleshooting Protocol:
-
Rigorous Drying of Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas immediately before use.
-
Use of Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile should be passed through a solvent purification system or stored over molecular sieves.
-
Inert Atmosphere Reaction Setup: Assemble your reaction under a positive pressure of argon or nitrogen. This prevents atmospheric moisture from entering the flask during the reaction.
-
Check Reagent Purity: Ensure your amine or alcohol starting material is anhydrous. If necessary, dry it by standard methods (e.g., azeotropic distillation, drying over MgSO₄/Na₂SO₄) before use.
-
Issue 2: The reaction seems to stop progressing after a certain point, even with excess sulfonyl chloride.
This can occur if the reaction generates hydrochloric acid (HCl), which then protonates the nucleophile (especially amines), rendering it non-nucleophilic.
-
Causality Analysis: The reaction of a sulfonyl chloride with an amine produces one equivalent of HCl.[4] This acid will protonate a free amine, effectively removing it from the reaction. A non-nucleophilic base is required to "scavenge" this acid.
-
Troubleshooting Protocol:
-
Add a Non-Nucleophilic Base: Include at least one equivalent of a tertiary amine base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) to neutralize the generated HCl. Pyridine is also commonly used and can act as a nucleophilic catalyst.[5]
-
Order of Addition: Add the sulfonyl chloride slowly to a solution of the amine and the scavenger base. This ensures that any generated HCl is immediately neutralized before it can deactivate the amine.
-
Diagram: Competing Reaction Pathways
The following diagram illustrates the desired reaction pathway (sulfonamide formation) versus the undesired hydrolysis pathway.
Caption: Desired aminolysis vs. undesired hydrolysis pathway.
Recommended Experimental Protocol: Sulfonamide Synthesis Under Anhydrous Conditions
This protocol provides a robust, step-by-step method for the synthesis of a sulfonamide using 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride, designed to minimize hydrolysis.
Materials:
-
1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride
-
Primary or secondary amine (1.0 equivalent)
-
Triethylamine (Et₃N), distilled (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Oven-dried, round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Preparation: Flame-dry the reaction flask under vacuum and backfill with inert gas. Allow it to cool to room temperature.
-
Reagent Addition:
-
To the flask, add the amine (1.0 eq.) and anhydrous DCM.
-
Add triethylamine (1.5 eq.) via syringe.
-
Cool the mixture to 0°C in an ice bath.
-
-
Sulfonyl Chloride Addition: Dissolve 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride (1.1 eq.) in a separate flame-dried flask with anhydrous DCM under an inert atmosphere. Transfer this solution slowly (dropwise) to the stirring amine solution via cannula or syringe over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Common Solvents and Bases
The choice of solvent and base is critical for success. The following table summarizes suitable options.
| Parameter | Recommended Options | Rationale & Key Considerations |
| Anhydrous Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), 1,4-Dioxane | Must be rigorously dried. DCM is often preferred for its inertness and ease of removal. THF must be checked for peroxides. |
| Bases (Acid Scavengers) | Triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA), Pyridine | Et₃N and DIPEA are non-nucleophilic and only act as proton scavengers. Pyridine can also act as a nucleophilic catalyst, potentially accelerating the reaction.[5] Use of inorganic bases like Na₂CO₃ or K₂CO₃ is possible but can lead to heterogeneous mixtures and slower reaction rates. |
Workflow Diagram: Hydrolysis Prevention
This diagram outlines the critical workflow to ensure a successful, hydrolysis-free reaction.
Caption: Step-by-step workflow for preventing hydrolysis.
References
- Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Nuomeng Chemical. What are the products when Benzene Sulfonyl Chloride reacts with amines?. (2025).
- Thieme Chemistry. Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024).
- ResearchGate. A New, Mild Preparation of Sulfonyl Chlorides. (2025).
- Wikipedia. Sulfonyl halide.
- Reddit. Pyridine replacement in organic synthesis. (2011).
- Supporting Information. Synthesis of sulfonyl chloride substrate precursors.
- Organic Chemistry Portal. Mild and General Method for the Synthesis of Sulfonamides.
- Benchchem. Preventing decomposition of sulfonyl chloride during reaction. (2025).
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health.
- Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation.
- Hussain, A., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC.
- CymitQuimica. 1-Methyl-1h-1,3-benzodiazole-5-sulfonyl chloride.
- Google Patents. US6140505A - Synthesis of benzo fused heterocyclic sulfonyl chlorides.
- ChemicalBook. 1-Methyl-1H-benzoimidazole-5-sulfonyl chloride | 923034-28-0.
Sources
Technical Support Center: Purification of 1-Methyl-1H-1,3-benzodiazole-5-sulfonamide Derivatives
Introduction
Welcome to the technical support guide for the purification of products derived from 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride. This resource is designed for researchers, medicinal chemists, and process development scientists. The benzimidazole sulfonamide scaffold is a cornerstone in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2][3] However, the purification of these target molecules can present unique challenges.
This guide provides in-depth, field-tested solutions to common purification issues, structured in a practical question-and-answer format. Our goal is to empower you to troubleshoot effectively, optimize your purification workflows, and achieve high-purity compounds with confidence.
Core Reaction & Common Impurities
The primary reaction involves the coupling of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride with a primary or secondary amine, typically in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to neutralize the HCl byproduct.[4]
Caption: General reaction scheme and key species.
Understanding the potential impurities is the first step to effective purification:
-
Hydrolyzed Starting Material: The sulfonyl chloride is highly moisture-sensitive. Its hydrolysis leads to the corresponding 1-methyl-1H-1,3-benzodiazole-5-sulfonic acid, a highly polar and often water-soluble impurity.[4][5][6]
-
Excess Amine: Reactions are often driven to completion with a slight excess of the amine nucleophile.
-
Base Hydrochloride Salt: The scavenger base (e.g., triethylamine) forms a salt (e.g., triethylamine hydrochloride) which must be removed.[7]
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a clean reaction and straightforward purification?
A1: Ensuring strictly anhydrous conditions is paramount. Sulfonyl chlorides readily react with water to form sulfonic acids, which are the most common and often troublesome impurity.[4] All glassware must be oven- or flame-dried, and anhydrous solvents should be used under an inert atmosphere (e.g., nitrogen or argon). Minimizing this side reaction will significantly simplify your purification process.
Q2: How do I choose between recrystallization and column chromatography for my primary purification?
A2: The choice depends on the physical state and purity of your crude product.
-
Recrystallization is the method of choice for crude products that are solid and reasonably pure (>90%). It is highly efficient for removing small amounts of impurities and can yield highly pure crystalline material.[8]
-
Flash Column Chromatography is necessary when the product is an oil or a highly impure solid. It is excellent for separating compounds with different polarities, such as the target sulfonamide from the unreacted amine and less-polar byproducts.[9][10]
Caption: Decision tree for selecting a purification method.
Q3: What are the best analytical techniques to monitor reaction completion and assess purity?
A3: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): The fastest method to monitor the reaction. A good solvent system (e.g., Ethyl Acetate/Hexane) should show a clear separation between the starting sulfonyl chloride, the amine, and the more polar product spot.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides definitive confirmation of the product's molecular weight and is excellent for identifying minor impurities.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The gold standard for structural confirmation and purity assessment of the final product. The absence of signals from the starting materials or base confirms purity.
Troubleshooting Guides
Problem 1: Aqueous Work-up Issues
Q: I've quenched my reaction and added water and an organic solvent (like DCM or EtOAc), but I have a persistent emulsion that won't separate. What should I do?
A: Emulsions are common, especially if excess amine or fine particulates of triethylamine hydrochloride are present.
-
Causality: Emulsions are stabilized by species that lower the interfacial tension between the aqueous and organic layers. Finely dispersed salts and amphiphilic amines can act as such stabilizers.
-
Solutions:
-
Add Brine: Transfer the mixture to a separatory funnel and add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing a separation.
-
Filter First: If a large amount of solid (triethylamine hydrochloride) is visible, filter the entire mixture through a pad of Celite® or diatomaceous earth before attempting the liquid-liquid extraction.[11]
-
Change pH: A gentle wash with dilute acid (e.g., 1M HCl) can help by protonating the excess amine, making it more water-soluble and breaking the emulsion.[12] Use this method with caution if your product has acid-labile functional groups.
-
Problem 2: Recrystallization Failures
Q: My product "oiled out" instead of forming crystals during recrystallization. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution as a liquid phase because the solution temperature is above the melting point of the solute, or because of significant impurities.[8]
-
Causality: The product is supersaturated but lacks a proper nucleation site or has its crystal lattice formation disrupted by impurities, causing it to separate as a supercooled liquid.
-
Step-by-Step Protocol:
-
Re-dissolve: Heat the solution to completely re-dissolve the oil.
-
Add More Solvent: Add a small amount (5-10% more) of the hot solvent to slightly lower the saturation point.[8]
-
Cool Slowly: This is critical. Remove the flask from the heat source, cover it, and allow it to cool to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.[4]
-
Induce Crystallization: If crystals still haven't formed at room temperature, try scratching the inside of the flask just below the solvent surface with a glass rod. The microscopic scratches provide nucleation sites. Alternatively, add a tiny "seed" crystal from a previous successful batch.[8][13]
-
Solvent System Change: If the problem persists, the solvent may be inappropriate. Benzimidazole sulfonamides often recrystallize well from alcohol/water mixtures (e.g., ethanol/water, isopropanol/water) or ethyl acetate/hexane systems.[8][14]
-
| Common Solvents for Recrystallization | Notes |
| Ethanol / Water | Dissolve in hot ethanol, add hot water dropwise until cloudy, then add a few drops of ethanol to clarify. Cool slowly.[14] |
| Isopropanol / Water | Similar to ethanol/water; isopropanol is a good choice for moderately polar compounds.[8][15] |
| Ethyl Acetate / Hexane | Dissolve in minimal hot ethyl acetate, then add hexane as the anti-solvent. Good for a wide range of polarities.[9] |
| Acetonitrile | A good single-solvent option for many polar heterocyclic compounds.[9] |
Problem 3: Column Chromatography Challenges
Q: My compound is streaking badly on the silica gel column, leading to poor separation.
A: Streaking or tailing is usually caused by the interaction of basic nitrogen atoms in your benzimidazole product with the acidic silanol groups on the surface of the silica gel.[13]
-
Causality: The benzimidazole nitrogen can be protonated by the acidic silica surface, causing strong, non-ideal adsorption. This leads to a slow, continuous elution (streaking) rather than a sharp band.
-
Solutions:
-
Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your mobile phase. This neutralizes the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.5-1% TEA to your eluent (e.g., 99:1 Ethyl Acetate:TEA). This is highly effective for basic compounds.[13]
-
Ammonia: Use a pre-mixed solution of 7N ammonia in methanol as your polar modifier in a dichloromethane mobile phase.
-
-
Switch the Stationary Phase: If streaking is severe, consider an alternative stationary phase.
-
Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good choice for purifying basic compounds.[13][16]
-
Reversed-Phase (C18) Silica: For very polar products, reversed-phase chromatography, where the stationary phase is non-polar, can be an excellent option. The mobile phase is typically a polar mixture like water/acetonitrile.[13]
-
-
Caption: Troubleshooting workflow for column chromatography.
Q: I see a highly polar spot on my TLC that won't move from the baseline, even in very polar solvents. What is it and how do I remove it?
A: This is almost certainly the 1-methyl-1H-1,3-benzodiazole-5-sulfonic acid byproduct from the hydrolysis of your starting material.[4][17]
-
Causality: The sulfonic acid group (-SO₃H) is highly acidic and polar, causing it to bind very strongly to silica gel. In its deprotonated (sulfonate) form, it is ionic.
-
Removal Protocol:
-
Aqueous Base Wash: During the initial work-up, perform a wash with a dilute basic solution like 5% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Mechanism: The base will deprotonate the sulfonic acid, forming the corresponding water-soluble sodium sulfonate salt. This salt will partition into the aqueous layer, effectively removing it from your organic product layer.
-
Verification: After the base wash, spot the organic layer on a TLC plate. The baseline spot should be significantly diminished or completely gone.
-
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
-
Rehman, A., et al. (2015). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. ResearchGate. Retrieved January 19, 2026, from [Link]
- Prabusankar, G., et al. (2014). Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supra. Journal of Chemical Sciences.
- BenchChem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
-
Al-Masoudi, N. A., & Shaker, J. A. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2014). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? Retrieved January 19, 2026, from [Link]
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
-
Robertson, R. E. (1965). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Retrieved January 19, 2026, from [Link]
- Crossley, F. S. (1957). Sulfonamide purification process. Google Patents.
-
Doganc, F., et al. (2023). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. DergiPark. Retrieved January 19, 2026, from [Link]
-
Khan, K. M., et al. (2020). Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. SciELO. Retrieved January 19, 2026, from [Link]
- BenchChem. (n.d.). Technical Support Center: Removal of Triethylamine Hydrochloride (TEA.HCl) from Reaction Mixtures.
-
University of Wisconsin-Madison. (n.d.). Flash Column Chromatography. Retrieved January 19, 2026, from [Link]
-
Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry. Retrieved January 19, 2026, from [Link]
-
Al-Ghorbani, M., et al. (2015). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. PMC. Retrieved January 19, 2026, from [Link]
-
Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved January 19, 2026, from [Link]
Sources
- 1. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sorbtech.com [sorbtech.com]
- 11. researchgate.net [researchgate.net]
- 12. Workup [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 16. chem.rochester.edu [chem.rochester.edu]
- 17. ias.ac.in [ias.ac.in]
dealing with low yields in sulfonamide synthesis using 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride
Technical Support Center: Sulfonamide Synthesis
Introduction: Navigating the Challenges of Heterocyclic Sulfonamide Synthesis
Welcome to our dedicated technical resource for researchers and drug development professionals. The synthesis of sulfonamides is a cornerstone of medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] The classic and most direct method involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][3][4] While robust, this reaction is not without its challenges, particularly when dealing with complex, moisture-sensitive heterocyclic reagents like 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride.
This guide is designed to serve as your partner at the bench. We will move beyond simple procedural lists to explore the underlying chemistry, diagnose common failure points, and provide validated, actionable solutions to overcome low yields and purification difficulties. Our goal is to empower you with the expertise to confidently and efficiently synthesize your target molecules.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses the most common issues encountered when using 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride.
Q1: My reaction yield is consistently low or zero. What is the most likely culprit?
A1: The overwhelming primary cause of low yields in sulfonamide synthesis is the hydrolysis of the sulfonyl chloride starting material.[5][6] Sulfonyl chlorides, especially activated heterocyclic ones, are highly electrophilic and extremely sensitive to moisture.[5][7][8] Water readily attacks the sulfonyl group, converting it into the corresponding sulfonic acid. This sulfonic acid is unreactive towards amines under standard conditions, effectively halting your synthesis.[6][7]
Immediate Action Plan:
-
Verify Reagent Integrity: Use a freshly opened bottle of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride or a sample that has been stored meticulously under an inert atmosphere in a desiccator. Older reagents are often partially or fully hydrolyzed.[5]
-
Ensure Rigorously Anhydrous Conditions:
-
All glassware must be oven- or flame-dried immediately before use.
-
Use high-quality anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of septum-sealed solvent.[5][9]
-
Conduct the entire reaction under an inert atmosphere (e.g., dry nitrogen or argon).[5][6] This is non-negotiable for success.
-
Q2: I've confirmed anhydrous conditions, but my yield is still poor. What should I investigate next?
A2: If hydrolysis has been ruled out, the next factors to scrutinize are the reaction parameters, specifically the base, solvent, and stoichiometry.
-
Inadequate Base: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate your amine nucleophile, rendering it inactive.[7] A base is required to scavenge this HCl.[1][7]
-
The Problem: If the base is too weak, absent, or not used in sufficient quantity, the reaction will stall as the amine is converted to its non-nucleophilic ammonium salt. Using an aqueous base like NaOH is strongly discouraged as it introduces water, promoting sulfonyl chloride hydrolysis.[5]
-
The Solution: Use a non-nucleophilic organic base like pyridine or triethylamine (TEA) .[1][5] A slight excess (1.2 - 1.5 equivalents) is typically recommended to ensure the reaction medium remains basic. For less reactive amines, a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial.[9]
-
-
Incorrect Solvent: The solvent must fully dissolve both the amine and the sulfonyl chloride to allow for an efficient reaction.
-
The Problem: Poor solubility leads to a heterogeneous mixture and a drastically reduced reaction rate.
-
The Solution: Aprotic solvents are standard. Dichloromethane (DCM) , tetrahydrofuran (THF) , and acetonitrile (ACN) are excellent starting points.[5][9] If solubility is an issue with your specific amine, consider DMF, but ensure it is scrupulously dry.
-
-
Poor Amine Nucleophilicity:
-
The Problem: Electron-deficient aromatic amines or sterically hindered amines can be poor nucleophiles, reacting very slowly.[7]
-
The Solution: Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.[7] Monitor the reaction carefully by TLC or LC-MS to avoid decomposition.
-
Q3: My TLC/LC-MS shows the formation of a major byproduct. What could it be?
A3: With primary amines (R-NH₂), the most common byproduct is the bis-sulfonated product , where two sulfonyl groups become attached to the same nitrogen atom. This side reaction consumes your desired product and starting materials, reducing the overall yield.[5]
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the amine (1.1 to 1.2 equivalents) relative to the sulfonyl chloride.[5] This ensures the sulfonyl chloride is the limiting reagent, minimizing the chance of a second addition to the newly formed sulfonamide.
-
Reverse Addition: Add the sulfonyl chloride solution slowly to the solution of the amine and base. This maintains a high concentration of the amine relative to the sulfonyl chloride throughout the reaction, favoring the formation of the mono-sulfonated product.
Visualizing the Process
Experimental Workflow
The following diagram outlines the critical steps and considerations for a successful sulfonamide synthesis.
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. cbijournal.com [cbijournal.com]
- 4. frontiersrj.com [frontiersrj.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
stability of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride in different solvents
Technical Support Center: 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride
A Guide to Solvent Stability and Handling for Researchers
Welcome to the technical support center for 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but a deeper understanding of the chemical principles governing the stability of this highly reactive intermediate. This resource addresses common challenges and questions encountered in the lab, ensuring your experiments are built on a foundation of chemical integrity and safety.
Part 1: Frequently Asked Questions - Core Stability & Handling
This section addresses the most common inquiries regarding the fundamental properties and handling of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride.
Q1: What is the primary cause of degradation for 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride?
A: The primary degradation pathway is solvolysis, specifically hydrolysis. The sulfonyl chloride moiety (-SO₂Cl) contains a highly electrophilic sulfur atom, making it extremely susceptible to attack by nucleophiles. Water, even in trace amounts, will readily react with the compound to yield the corresponding 1-methyl-1H-1,3-benzodiazole-5-sulfonic acid and hydrochloric acid (HCl).[1] This reaction is often exothermic and is the principal reason why solvent selection and handling conditions are critical.
Q2: My solid reagent has developed a yellowish tint and a sharp odor upon storage. Is it still viable for my synthesis?
A: This is a classic sign of decomposition.[2] The discoloration and sharp odor likely indicate the slow hydrolysis of the sulfonyl chloride from atmospheric moisture, leading to the release of HCl gas.[2] For sensitive applications or reactions where stoichiometry is critical, using a fresh, colorless reagent is strongly recommended. For less sensitive applications, the material might still be usable, but you should anticipate lower yields and the presence of sulfonic acid impurities.
Q3: What are the absolute "must-have" safety precautions when handling this compound?
A: Due to its high reactivity and corrosive decomposition products, a stringent personal protective equipment (PPE) strategy is non-negotiable.[2]
-
Eye Protection: Wear tightly fitting safety goggles and a face shield.[2]
-
Gloves: Use chemical-resistant nitrile gloves and inspect them before each use.[2]
-
Protective Clothing: A chemical-resistant lab coat is mandatory.[2]
-
Respiratory Protection: All manipulations must be performed inside a certified chemical fume hood to avoid inhaling corrosive vapors like HCl.[2][3]
Part 2: Solvent Stability and Troubleshooting Guide
The choice of solvent is the single most important experimental parameter influencing the stability of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride.
Solvent Compatibility Overview
The following table provides a quick reference for solvent selection. The recommendations are based on the general reactivity of sulfonyl chlorides.
| Solvent Class | Example Solvents | Recommendation | Rationale |
| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | Not Recommended | These solvents are nucleophilic and will readily react via solvolysis (hydrolysis or alcoholysis) to form sulfonic acids or sulfonate esters, consuming your reagent.[4][5] |
| Aprotic Polar | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Use with Caution | Generally suitable for reactions, but must be anhydrous. Trace water will cause slow degradation. DMF can contain amine impurities that react, and DMSO can promote side reactions at elevated temperatures. |
| Aprotic Non-Polar | Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF), Toluene | Highly Recommended | These are the preferred solvents for dissolving, reacting, and short-term storage of the sulfonyl chloride. They are non-nucleophilic and, when anhydrous, provide the most stable environment.[6] |
Troubleshooting Common Solvent-Related Issues
Q4: I dissolved the sulfonyl chloride in methanol to react it with an amine, but my yield of the desired sulfonamide was very low. What went wrong?
A: You encountered a competing reaction. Methanol is a nucleophile that will react with the sulfonyl chloride in a process called alcoholysis to form the methyl 1-methyl-1H-1,3-benzodiazole-5-sulfonate ester. This side reaction consumes your starting material, reducing the amount available to react with your target amine. The reaction should always be performed in a non-nucleophilic aprotic solvent like DCM or THF.[1]
Q5: I prepared a solution in anhydrous acetonitrile, but after leaving it on the bench overnight, my subsequent reaction was unsuccessful. Why?
A: While you started with an anhydrous solvent, acetonitrile is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Leaving the solution on the bench, especially if not under an inert atmosphere (like nitrogen or argon), allowed for the ingress of moisture, leading to the hydrolysis of your reagent. Solutions should be prepared fresh and used promptly or stored under strictly inert and anhydrous conditions.
Visualizing the Primary Degradation Pathway
The diagram below illustrates the hydrolytic degradation of the sulfonyl chloride in the presence of water, a common issue when using protic or non-anhydrous aprotic solvents.
Caption: Primary degradation pathway via hydrolysis.
Part 3: Experimental Protocols
These protocols are designed to be self-validating, incorporating best practices and analytical checkpoints to ensure the integrity of your material.
Protocol 1: Preparation of a Standardized Stock Solution
This protocol minimizes degradation by employing anhydrous and inert techniques.
-
Glassware Preparation: Dry a volumetric flask and a magnetic stir bar in an oven at 120 °C for at least 4 hours. Allow to cool to room temperature in a desiccator.
-
Inert Atmosphere: Assemble the flask with a rubber septum and purge with dry nitrogen or argon for 10 minutes.
-
Solvent Addition: Using a dry syringe, transfer the required volume of an anhydrous aprotic solvent (e.g., Dichloromethane) into the flask.
-
Reagent Transfer: In a glovebox or under a positive pressure of inert gas, quickly weigh the desired amount of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride and add it to the flask.
-
Dissolution & Storage: Stir the solution until the solid is fully dissolved. If storing, keep the flask sealed under a positive pressure of inert gas and store at 2-8°C.[7] For best results, use the solution immediately.
Protocol 2: Monitoring Stability via Reverse-Phase HPLC
This method allows you to quantitatively assess the stability of the sulfonyl chloride in your chosen solvent over time.
-
Solution Preparation: Prepare a solution of the sulfonyl chloride (e.g., ~1 mg/mL) in the anhydrous test solvent as described in Protocol 1.
-
Initial Analysis (T=0): Immediately dilute an aliquot of the stock solution with the mobile phase (if compatible) or more of the test solvent to a suitable concentration for HPLC analysis. Inject onto the HPLC system.
-
Time-Course Analysis: Store the stock solution under the desired test conditions (e.g., room temperature, under air). At set time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots, dilute appropriately, and inject them into the HPLC.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., Waters XBridge C18).[8]
-
Mobile Phase: A gradient of water (with 0.05% TFA) and acetonitrile (with 0.05% TFA) is a common starting point for related compounds.[8] Critical Note: Given the water reactivity, a non-aqueous reverse-phase method using a polar-embedded column with a mobile phase like acetonitrile/methanol might be preferable to prevent on-column hydrolysis.
-
Detector: UV Detector (e.g., 210 nm).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
-
Data Analysis: Record the peak area of the 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride peak at each time point. A decrease in the peak area over time indicates degradation. The appearance of new, more polar peaks (e.g., the sulfonic acid) confirms the degradation pathway.
Workflow for HPLC Stability Assessment
Caption: Workflow for assessing compound stability.
References
- Sciencemadness Wiki. (2023). Sulfuryl chloride. Sciencemadness.
- Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
- Benchchem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
- Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride. Santa Cruz Biotechnology.
- Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
- National Institutes of Health. (n.d.). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. PMC.
- ResearchGate. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- MDPI. (n.d.). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI.
- Wikipedia. (n.d.). Benzenesulfonyl chloride. Wikipedia.
- Sigma-Aldrich. (n.d.). 1-Methylimidazole-2-sulfonyl chloride. Sigma-Aldrich.
Sources
- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-Methylimidazole-2-sulfonyl chloride 95 55694-81-0 [sigmaaldrich.com]
- 8. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride. As a key intermediate in pharmaceutical development, ensuring its purity is paramount. This guide, structured by our Senior Application Scientists, moves beyond simple protocols to provide in-depth troubleshooting and foundational knowledge, helping you navigate the common challenges encountered during its synthesis.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses the foundational principles of the synthesis, providing the causal context for the procedural steps and potential pitfalls.
Q1: What is the standard synthetic route for 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride?
The most direct and widely employed method is the electrophilic chlorosulfonation of 1-methyl-1H-benzimidazole. This reaction typically uses chlorosulfonic acid (ClSO₃H) as both the solvent and the sulfonating agent. The reaction proceeds by the electrophilic attack of the sulfonium ion equivalent onto the electron-rich benzimidazole ring system.
-
Causality: The N-methyl group and the fused benzene ring activate the 5-position for electrophilic substitution, making it the primary site of reaction under controlled conditions. The reaction is typically performed at low temperatures (e.g., 0-5 °C) to minimize side reactions and degradation.
Q2: Why is rigorous moisture control so critical during the synthesis, workup, and storage of this compound?
The sulfonyl chloride functional group (-SO₂Cl) is highly electrophilic and, consequently, extremely susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, is the single most common cause of impurity formation.[1][2][3]
-
Mechanism: Water acts as a nucleophile, attacking the sulfur atom and displacing the chloride ion. This results in the formation of the corresponding 1-methyl-1H-1,3-benzodiazole-5-sulfonic acid, which is often difficult to separate from the final product.
-
Practical Implications: Even atmospheric moisture can be sufficient to cause significant degradation over time. Therefore, all glassware must be oven-dried, reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon), and anhydrous solvents should be used for any purification steps. The final product should be stored in a desiccator.[4]
Q3: What are the primary factors influencing the regioselectivity and the prevention of di-substitution?
Controlling the formation of isomeric and di-substituted impurities is crucial for obtaining a high-purity product. The key factors are:
-
Temperature: This is the most critical parameter. Chlorosulfonation is highly exothermic. Running the reaction at elevated temperatures provides the activation energy needed to overcome the barrier for substitution at other, less-favored positions on the ring, leading to a mixture of regioisomers. It can also promote the addition of a second sulfonyl chloride group. Precise temperature control, typically between -10 °C and 5 °C, is essential.
-
Stoichiometry: While chlorosulfonic acid is often used in excess as the solvent, a very large excess can drive the reaction towards di-substitution. The molar ratio should be carefully optimized for the specific scale of the reaction.
-
Reaction Time: Allowing the reaction to proceed for too long, even at low temperatures, can increase the prevalence of di-sulfonated byproducts. The reaction should be monitored (e.g., by TLC or a test quench with HPLC analysis) and stopped once the starting material is consumed.
Q4: What analytical techniques are recommended for identifying and quantifying impurities?
A multi-technique approach is necessary for a comprehensive purity assessment of sulfonyl chlorides.[5]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse method for purity analysis. A reversed-phase method can effectively separate the non-polar sulfonyl chloride from the highly polar sulfonic acid hydrolysis product and other potential impurities.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation.[5] The presence of the sulfonic acid impurity can often be detected by characteristic peak broadening or the appearance of new aromatic signals. Comparing the integration of impurity peaks to the main product peaks allows for quantification. Aprotic deuterated solvents like CDCl₃ or DMSO-d₆ must be used to prevent hydrolysis in the NMR tube.[5]
-
Mass Spectrometry (MS): Coupled with GC or LC, MS is powerful for identifying impurities.[5] The sulfonyl chloride product will have a characteristic isotopic pattern for chlorine (M and M+2 peaks in an approximate 3:1 ratio). The hydrolysis product will show a mass corresponding to the replacement of -Cl (mass ~35.5) with -OH (mass ~17).
-
Melting Point: A sharp melting point is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.[4]
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter during your experiment, providing likely causes and actionable solutions.
Issue 1: My final product contains a significant amount of a more polar impurity, observed as a baseline spot on normal-phase TLC or an early-eluting peak in RP-HPLC.
-
Likely Identity: 1-methyl-1H-1,3-benzodiazole-5-sulfonic acid.
-
Root Cause: Unintentional hydrolysis of the sulfonyl chloride product.
-
Troubleshooting Steps:
-
Reaction Workup: The quench step is critical. The reaction mixture should be poured slowly onto a vigorously stirred slurry of crushed ice and water. This method rapidly precipitates the water-insoluble sulfonyl chloride while keeping the more soluble sulfonic acid in the aqueous phase, aiding separation. Avoid quenching with liquid water at room temperature, as the exothermic dissolution can locally heat the mixture and accelerate hydrolysis.
-
Atmospheric Control: Ensure your reaction setup is completely dry and maintained under an inert atmosphere. Purge the reaction vessel with nitrogen or argon before adding reagents.
-
Solvent Purity: If using a solvent for purification (e.g., for recrystallization or chromatography), ensure it is rigorously dried. For instance, use dichloromethane distilled over calcium hydride or commercially available anhydrous solvents.
-
Storage: Store the final product in a tightly sealed container inside a desiccator, preferably under vacuum or inert gas.
-
Issue 2: My yield is low, and I've confirmed the presence of unreacted 1-methyl-1H-benzimidazole.
-
Root Cause: Incomplete reaction.
-
Troubleshooting Steps:
-
Reagent Addition: The 1-methyl-1H-benzimidazole should be added portion-wise to the chilled chlorosulfonic acid. This helps control the initial exotherm and ensures the starting material dissolves and can react. Dumping all the starting material in at once can lead to clumping and incomplete reaction.
-
Reaction Time & Temperature: While low temperature is key for selectivity, the reaction may be sluggish if it's too cold. After the initial addition, allow the reaction to stir at 0-5 °C for a specified time (e.g., 2-4 hours). Monitor the reaction progress before quenching.
-
Reagent Quality: Chlorosulfonic acid can degrade over time. Use a fresh bottle or a properly stored one. Old reagent may have a lower potency, leading to incomplete conversion.
-
Issue 3: I'm observing multiple product-like spots on TLC or peaks in the HPLC that are not the starting material or the sulfonic acid.
-
Likely Identity: Regioisomers (e.g., 1-methyl-1H-1,3-benzodiazole-4-sulfonyl chloride or 6-sulfonyl chloride) and/or di-sulfonated species.
-
Root Cause: Poor temperature control during the reaction.
-
Troubleshooting Steps:
-
Precise Temperature Management: The internal reaction temperature must be maintained strictly below 5 °C, especially during the addition of the benzimidazole starting material. Use an efficient cooling bath (e.g., ice-salt or a cryocooler) rather than a simple ice-water bath.
-
Controlled Addition: Add the starting material slowly to the chlorosulfonic acid. This prevents a rapid temperature spike from the heat of reaction and dissolution.
-
Limit Reaction Time: Do not let the reaction run unnecessarily long after the starting material has been consumed, as this can favor the formation of the thermodynamically more stable, but undesired, di-sulfonated products.
-
Part 3: Protocols & Visualizations
General Synthesis and Impurity Pathway
The following diagram illustrates the primary synthetic route to the target compound and the pathways leading to the most common impurities.
Caption: Synthetic pathway and formation of key impurities.
Table of Common Impurities
| Impurity Name | Structure / Description | Likely Origin | Key Analytical Signature (LC-MS) |
| Unreacted Starting Material | 1-methyl-1H-benzimidazole | Incomplete reaction | m/z = 133.1 [M+H]⁺ |
| Hydrolysis Product | 1-methyl-1H-1,3-benzodiazole-5-sulfonic acid | Exposure to moisture | m/z = 213.0 [M+H]⁺ |
| Isomeric Impurity | e.g., 1-methyl-1H-1,3-benzodiazole-4-sulfonyl chloride | Poor temperature control | m/z = 231.0 [M+H]⁺ (Same as product, different retention time) |
| Di-sulfonated Impurity | 1-methyl-1H-1,3-benzodiazole-X,Y-di-sulfonyl chloride | Harsh reaction conditions | m/z = 328.9 [M+H]⁺ |
Protocol: General Synthesis of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride
Disclaimer: This protocol involves highly corrosive and reactive chemicals. All work must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Preparation:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inlet for inert gas (N₂ or Ar).
-
Cool the flask in an ice-salt bath to -5 °C.
-
-
Reaction:
-
To the cooled flask, carefully add chlorosulfonic acid (approx. 5-10 molar equivalents).
-
Once the acid has cooled to below 0 °C, slowly add 1-methyl-1H-benzimidazole (1.0 eq) in small portions over 30-60 minutes. Crucially, ensure the internal temperature does not rise above 5 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 2-4 hours. Monitor the reaction by TLC or HPLC if possible.
-
-
Workup:
-
In a separate large beaker, prepare a vigorously stirred slurry of crushed ice (approx. 10-20 times the weight of the reaction mixture).
-
Once the reaction is complete, very slowly and carefully pour the reaction mixture into the ice slurry. The product will precipitate as a solid.
-
Stir the resulting suspension for 30 minutes to ensure complete precipitation and hydrolysis of any excess chlorosulfonic acid.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).
-
Dry the product under high vacuum in a desiccator containing a strong desiccant (e.g., P₂O₅).
-
-
Purification (if necessary):
-
The crude product can often be of high purity. If further purification is needed, recrystallization from a dry, non-polar solvent like hexanes or a mixture of dichloromethane/hexanes can be attempted. Flash chromatography on silica gel can also be used, but the sulfonyl chloride may slowly degrade on silica; use a non-polar eluent system and work quickly.
-
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). BenchChem Technical Guides.
- King, J. F., & Lam, J. Y. L. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
- Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
- Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. (2001).
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR. [Link]
- Moody, C. J., & Rees, C. W. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development.
- Synthesis of sulfonyl chloride substrate precursors. (n.d.).
-
Al-Masoudi, N. A., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Biochemistry Research International. [Link]
-
Synthesis of 2-(2-methoxyphenyl)-1H-benzo[d]imidazole (1). (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (2022). ResearchGate. [Link]
- Synthesis of benzo fused heterocyclic sulfonyl chlorides. (2000).
-
How to test the purity of p-toluenesulfonyl chloride (TsCl). (2019). ResearchGate. [Link]
-
Method for detecting content of pyridine-3-sulfonyl chloride. (n.d.). Patsnap. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Navigating Scale-Up Challenges for 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride
Welcome to the technical support center for processes involving 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride. This guide is designed for researchers, chemists, and process development professionals who are transitioning reactions with this intermediate from laboratory scale to pilot plant or manufacturing scale. My approach is to provide not just solutions, but a foundational understanding of the chemical principles at play, ensuring your scale-up process is both successful and safe.
The synthesis and subsequent reaction of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride present a unique set of challenges that are common to many aromatic sulfonyl chlorides but are amplified by the specific nature of the benzimidazole core. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you are likely to encounter.
Section 1: The Chlorosulfonation Reaction - Controlling the Core Synthesis
The formation of the sulfonyl chloride is the foundational step. Its success dictates the quality and yield of all downstream processes. The primary method involves the electrophilic aromatic substitution of 1-methyl-1H-benzimidazole with a strong chlorosulfonating agent, typically chlorosulfonic acid.
FAQ 1: My reaction yield has dropped significantly upon scale-up, and I'm seeing a new, highly polar impurity. What is happening?
Answer: This is a classic scale-up issue related to thermal management and moisture control. The likely culprit is the hydrolysis of your target sulfonyl chloride back to its corresponding sulfonic acid.
-
Causality: The chlorosulfonation reaction is highly exothermic.[1] On a small scale, a simple ice bath provides a large surface-area-to-volume ratio, allowing for efficient heat dissipation. As you increase the batch size, this ratio decreases dramatically. Inadequate cooling can lead to localized hotspots, accelerating side reactions. More critically, the sulfonyl chloride functional group is highly susceptible to hydrolysis by water.[2] Any moisture present in your starting material, solvent, or introduced from the atmosphere will convert your product into the unreactive and highly polar 1-methyl-1H-benzimidazole-5-sulfonic acid. This sulfonic acid is often the primary impurity observed.[3]
-
Troubleshooting & Prevention:
-
Rigorous Anhydrous Conditions: Ensure all glassware, reactors, and transfer lines are meticulously dried. Use high-purity, anhydrous starting materials. Blanket the reaction vessel with an inert atmosphere (Nitrogen or Argon) throughout the process.
-
Controlled Reagent Addition: Do not add the 1-methyl-1H-benzimidazole to the chlorosulfonic acid all at once. A slow, controlled addition via a dosing pump is essential at scale. This allows the reactor's cooling system to keep pace with the heat generated.
-
Monitor Internal Temperature: Rely on an internal temperature probe, not just the jacket temperature. This gives you a true reading of the reaction's thermal state. A typical laboratory procedure involves cooling the chlorosulfonic acid to between -25°C and 0°C before slowly adding the substrate.[3][4]
-
Consider a Co-solvent: While chlorosulfonic acid can act as both reactant and solvent, at larger scales, the viscosity and heat transfer can be challenging. The use of an inert co-solvent like dichloromethane may be considered, but requires careful evaluation as it can complicate downstream processing.
-
Diagram: Troubleshooting Low Yield in Chlorosulfonation
Caption: Decision workflow for diagnosing low yield in chlorosulfonation.
Section 2: Work-up and Isolation - The Quenching Challenge
Safely quenching the reaction and efficiently isolating the product are critical for success. The standard procedure involves carefully adding the reaction mixture to ice or ice-water to precipitate the sulfonyl chloride while neutralizing the excess chlorosulfonic acid.
FAQ 2: During the quench, my yield is inconsistent, and the product is often oily or difficult to filter. How can I improve this step?
Answer: This is a common issue related to the kinetics of precipitation versus the rate of hydrolysis during the quench. The goal is to precipitate the sulfonyl chloride faster than it can dissolve and hydrolyze in the aqueous environment.
-
Causality: The quench is a race against time. While sulfonyl chlorides are generally less soluble in cold aqueous acid, they are not completely insoluble.[5] The longer the product remains in the aqueous phase, especially if the temperature rises, the more it will hydrolyze to the sulfonic acid.[6] Oily products or poor precipitation are often signs of incomplete crystallization or the presence of impurities that inhibit crystal formation. A highly exothermic quench can raise the local temperature, accelerating hydrolysis and reducing yield.[3]
-
Troubleshooting & Optimization:
-
Reverse Addition: Instead of adding the reaction mixture to water, consider a "reverse quench" where you slowly and controllably pump the reaction mixture into a vigorously stirred, well-chilled vessel of ice/water. This ensures the reaction mixture is always entering a large excess of cold medium, keeping the temperature low and consistent.
-
Agitation is Key: In a large vessel, inefficient mixing can create localized areas of high temperature and high acid concentration, promoting hydrolysis. Ensure your reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) to maintain a uniform slurry.
-
Control Temperature Post-Quench: Do not allow the quenched slurry to warm up. Maintain a low temperature (e.g., 0-5°C) until filtration.
-
Washing: After filtration, wash the filter cake extensively with cold water to remove any residual acid.[4][7] Any acid left on the cake can degrade the product upon storage.
-
Experimental Protocol: Controlled Quench and Isolation
-
Preparation: In a separate, appropriately sized reactor, prepare a slurry of crushed ice and water (e.g., a 1:1 mixture). Ensure the reactor's cooling jacket is set to maintain a temperature below 5°C. Start vigorous agitation.
-
Transfer: Once the chlorosulfonation reaction is complete, cool the reaction mixture to room temperature. Using a suitable pump (e.g., a peristaltic pump with compatible tubing), slowly transfer the reaction mixture subsurface into the agitated ice/water slurry.
-
Monitoring: Continuously monitor the internal temperature of the quenching vessel. Adjust the addition rate to ensure the temperature does not exceed 5-10°C.
-
Aging: Once the addition is complete, allow the slurry to stir at a low temperature (0-5°C) for a short period (e.g., 30-60 minutes) to ensure complete precipitation.
-
Filtration: Filter the slurry promptly.
-
Washing: Wash the collected solid cake with copious amounts of cold deionized water until the filtrate runs at a neutral pH.
-
Drying: Dry the product under vacuum at a low temperature (e.g., <40°C) to prevent thermal degradation. Do not air-dry, as this exposes the product to atmospheric moisture for an extended period.
Section 3: Product Quality - Purity, Stability, and Isomers
The isolated 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride must meet stringent purity requirements for subsequent steps. Key challenges include isomeric purity and long-term stability.
FAQ 3: My final sulfonamide product is showing an isomeric impurity that is difficult to remove. Could this originate from my sulfonyl chloride?
Answer: Absolutely. The directing effects of the substituents on the benzimidazole ring can lead to the formation of isomeric sulfonyl chlorides during the chlorosulfonation step. These isomers can be very difficult to separate later on.
-
Causality: Electrophilic aromatic substitution on a benzimidazole ring is complex. While the 5-position is often favored, substitution can also occur at other positions, such as the 4- or 6-positions, leading to the formation of isomers like 1-methyl-1H-1,3-benzodiazole-4-sulfonyl chloride. A patent for a related process highlights that the formation of such isomers can be a significant issue, complicating purification and lowering the yield of the desired product.[8] These isomers often have very similar physical properties to the target compound, making them difficult to remove by simple crystallization.
-
Troubleshooting & Mitigation:
-
Reaction Temperature Control: Isomer distribution is often temperature-dependent. Running the chlorosulfonation at the lowest possible temperature that still allows for a reasonable reaction rate can significantly improve selectivity for the desired 5-isomer.
-
Analytical Method Development: Develop a robust HPLC method that can separate the desired 5-isomer from other potential isomers. This is crucial for process optimization and quality control.
-
Purification of the Sulfonic Acid: In some cases, it may be easier to purify the sulfonic acid intermediate before converting it to the sulfonyl chloride. Sulfonic acids can sometimes be selectively crystallized to remove isomers.[5]
-
Derivative Crystallization: If the sulfonyl chloride itself is difficult to purify, consider converting a small batch to a simple, crystalline sulfonamide derivative. Purifying this derivative by crystallization and then cleaving it back to the sulfonyl chloride is a potential, albeit longer, route.
-
Table: Typical Solvent Systems for Sulfonamide Crystallization
The final sulfonamide product derived from your sulfonyl chloride will likely require purification. The choice of crystallization solvent is critical and often requires screening.
| Solvent System | Polarity | Boiling Point (°C) | Typical Use Case |
| Methanol/Water | High | Variable | Good for polar sulfonamides; solubility is tuned by water content. |
| Ethanol/Ethyl Acetate | Medium-High | Variable | Versatile system for compounds of intermediate polarity. |
| Dichloromethane/Hexane | Low-Medium | Variable | Anti-solvent crystallization for less polar compounds. |
| Acetonitrile | Medium | 82 | Good single-solvent choice for many aromatic compounds. |
| Isopropanol | Medium | 82 | Often provides good crystal form and is a common process solvent. |
This table provides general guidance. Optimal solvent systems must be determined experimentally.
Section 4: Safety at Scale
Scaling up reactions involving chlorosulfonic acid and producing reactive sulfonyl chlorides requires a stringent focus on process safety.
FAQ 4: What are the primary safety hazards I need to address when scaling up this process?
Answer: The two most significant hazards are the extreme reactivity of chlorosulfonic acid and the evolution of hydrogen chloride (HCl) gas. A comprehensive risk assessment is mandatory before any scale-up activity.[1]
-
Hazards & Causality:
-
Corrosivity and Reactivity of Chlorosulfonic Acid: Chlorosulfonic acid is highly corrosive and reacts violently with water, releasing large amounts of heat and HCl gas. A loss of containment or an uncontrolled reaction with water could be catastrophic.[3][9]
-
HCl Gas Evolution: The chlorosulfonation reaction itself liberates one equivalent of HCl gas for every equivalent of substrate. The quench of excess chlorosulfonic acid releases even more. At scale, this can lead to a rapid pressure increase in the reactor if not properly vented and scrubbed.[3]
-
Thermal Runaway: As discussed, the reaction is highly exothermic. A failure of the cooling system could lead to a thermal runaway, causing the reaction mixture to boil and potentially over-pressurize the reactor.[10]
-
Product Hazards: The isolated sulfonyl chloride is a reactive and corrosive solid. Similar sulfonyl chlorides are classified as causing severe skin burns and eye damage.[11] Inhalation of dust should be avoided.
-
-
Safety Implementation:
-
Material Compatibility: Ensure the reactor and all associated equipment (gaskets, valves, transfer lines) are constructed from compatible materials (e.g., glass-lined steel, Hastelloy).
-
Off-Gas Management: The reactor must be equipped with a vent line leading to a robust gas scrubber (e.g., a packed column with a circulating caustic solution) to neutralize the large volume of HCl gas produced.
-
Emergency Preparedness: Implement an emergency shutdown procedure. Ensure the reactor is equipped with a pressure relief system (e.g., a rupture disc) vented to a safe location.
-
Personal Protective Equipment (PPE): All personnel must use appropriate PPE, including acid-resistant gloves, coveralls, and face shields, especially during charging and sampling operations.
-
Diagram: Process Safety Workflow
Caption: Key safety considerations for scaling up chlorosulfonation reactions.
References
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. [Link]
-
Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supra. Indian Academy of Sciences. [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate. [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. [Link]
-
Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. ResearchGate. [Link]
- Sulfonamide purification process.
- Method for preparing sulfo-substituted benzimidazole and derivative thereof.
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. [Link]
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. National Institutes of Health. [Link]
-
Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. ResearchGate. [Link]
-
Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. [Link]
-
Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. National Institutes of Health. [Link]
-
2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride. PubChem. [Link]
Sources
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- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN110540523A - Method for preparing sulfo-substituted benzimidazole and derivative thereof - Google Patents [patents.google.com]
- 9. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 10. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride | C7H5ClN2O3S | CID 3159944 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the NMR Analysis of Sulfonamides Derived from 1-Methyl-1H-1,3-benzodiazole-5-sulfonyl Chloride
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of medicinal chemistry, both the sulfonamide and the benzimidazole moieties are considered "privileged structures" due to their frequent appearance in a wide array of biologically active compounds.[1] Sulfonamides are cornerstone functional groups in antibacterial agents, diuretics, and carbonic anhydrase inhibitors, while the benzimidazole core is integral to anthelmintics, proton-pump inhibitors, and antiviral drugs.[2][3] The synthesis of molecules incorporating both scaffolds, such as those derived from 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride, presents a compelling strategy for the development of novel therapeutic agents.
Unambiguous structural characterization is the bedrock of drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution.[4][5] This guide provides an in-depth, experience-driven comparison of the NMR analysis of sulfonamides synthesized from 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride. We will explore the nuances of 1D and 2D NMR techniques, explain the causal logic behind experimental choices, and compare the resulting spectral signatures to those of more common sulfonamides, providing researchers with a robust framework for analysis.
Synthesis of a Model Compound: A Practical Protocol
To ground our spectroscopic analysis, we will first consider the synthesis of a representative compound, N-benzyl-1-methyl-1H-benzo[d]imidazole-5-sulfonamide. The reaction of the sulfonyl chloride with a primary amine is a fundamental and reliable method for sulfonamide formation.[6]
Experimental Protocol: Synthesis of N-benzyl-1-methyl-1H-benzo[d]imidazole-5-sulfonamide
-
Reagent Preparation: To a solution of benzylamine (1.1 mmol, 1.1 eq) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask under an inert atmosphere (N₂), add triethylamine (TEA, 1.5 mmol, 1.5 eq) dropwise at 0 °C (ice bath).
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride (1.0 mmol, 1.0 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the stirring amine solution at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure sulfonamide.
Causality Note: The use of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation without competing with the primary amine nucleophile.[7]
Core NMR Analysis: Decoding the Spectrum
The true power of NMR lies in its ability to provide a detailed electronic and topological map of a molecule. For our model compound, we will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for sulfonamides as it is an excellent solvent for these often polar compounds and its hydrogen-bond accepting nature helps to slow the exchange of the sulfonamide N-H proton, allowing it to be observed more readily.[5]
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The aromatic region is particularly diagnostic.
Table 1: Predicted ¹H NMR Data for N-benzyl-1-methyl-1H-benzo[d]imidazole-5-sulfonamide in DMSO-d₆
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-2 | ~8.35 | s | - | Benzimidazole C2-H |
| H-4 | ~8.10 | d | ~1.5 | Benzimidazole C4-H |
| H-6 | ~7.85 | dd | ~8.5, 1.5 | Benzimidazole C6-H |
| H-7 | ~7.70 | d | ~8.5 | Benzimidazole C7-H |
| N-H | ~8.50 | t | ~6.0 | SO₂NH |
| Benzyl-CH₂ | ~4.15 | d | ~6.0 | SO₂NHCH₂ Ph |
| Benzyl-ArH | ~7.20-7.35 | m | - | Phenyl ring protons |
| N-CH₃ | ~3.90 | s | - | NCH₃ |
-
Expert Interpretation: The downfield shift of H-4 is due to its peri-relationship to the electron-withdrawing sulfonyl group. The singlet nature of H-2 is characteristic of a proton at this position in the benzimidazole ring system.[8] The NH proton signal appears as a triplet due to coupling with the adjacent benzylic CH₂ group; this coupling is often observable in DMSO-d₆.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments. Assignments are confirmed using 2D NMR.
Table 2: Predicted ¹³C NMR Data for N-benzyl-1-methyl-1H-benzo[d]imidazole-5-sulfonamide in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~145.0 | Benzimidazole C2 |
| ~143.5 | Benzimidazole C7a |
| ~138.0 | Benzyl-ipso-C |
| ~136.0 | Benzimidazole C5 |
| ~135.5 | Benzimidazole C3a |
| ~128.5 | Benzyl-ortho-C |
| ~127.8 | Benzyl-para-C |
| ~127.2 | Benzyl-meta-C |
| ~124.0 | Benzimidazole C6 |
| ~120.0 | Benzimidazole C4 |
| ~111.0 | Benzimidazole C7 |
| ~47.0 | Benzyl-CH₂ |
| ~31.5 | N-CH₃ |
-
Expert Interpretation: The chemical shifts of the benzimidazole carbons are assigned based on established data for similar substituted systems.[9] The sulfonyl group's attachment point, C5, is a quaternary carbon and will typically appear further downfield. Unambiguous assignment requires heteronuclear correlation experiments.
2D NMR for Unambiguous Confirmation
While 1D NMR provides a foundational dataset, 2D NMR experiments are essential for assembling the molecular puzzle with certainty.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). For our model compound, a key COSY correlation would be observed between the sulfonamide N-H proton and the benzylic CH₂ protons, confirming their connectivity. It would also show the coupling network of the aromatic protons on the benzimidazole ring (H-6 with H-7).[10]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is the most reliable way to assign the protonated carbons in the ¹³C spectrum. For example, the proton signal at ~3.90 ppm will correlate to the carbon signal at ~31.5 ppm, definitively assigning the N-CH₃ group.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the overall carbon skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away.[11] This is critical for identifying quaternary carbons and connecting different molecular fragments.
Visualizing the Connectivity: Synthesis Workflow and Key HMBC Correlations
The following diagrams illustrate the logical workflow of the analysis and the crucial long-range correlations that confirm the structure of our target molecule.
Caption: Experimental workflow from synthesis to final structure confirmation.
Caption: Key HMBC correlations confirming the molecular scaffold.
-
Trustworthiness of the Protocol: The combination of these 2D experiments provides a self-validating system. A strong HMBC correlation from the N-CH₃ protons (~3.90 ppm) to C2 (~145.0 ppm) and C7a (~143.5 ppm) confirms the methylation site.[3] Similarly, a correlation from the benzylic CH₂ protons (~4.15 ppm) to the sulfonamide-bearing carbon C5 (~136.0 ppm) unequivocally links the benzylamine fragment to the correct position on the benzimidazole ring.
Comparative Analysis: Context is Key
To fully appreciate the unique spectral features of our target compound, we must compare it to a more common alternative, such as a sulfonamide derived from p-toluenesulfonyl chloride ("tosyl chloride").
Alternative Reagent: N-benzyl-4-methylbenzenesulfonamide
Let's compare the ¹H NMR aromatic region of our benzimidazole-sulfonamide with that of N-benzyl-4-methylbenzenesulfonamide.
Table 3: Comparison of Aromatic ¹H NMR Signals
| Compound | Aromatic Signals (δ, ppm) | Key Features |
| Benzimidazole Derivative | ~8.35 (s, 1H), ~8.10 (d, 1H), ~7.85 (dd, 1H), ~7.70 (d, 1H) | Complex, well-dispersed pattern. Four distinct signals for the benzimidazole core. |
| p-Toluenesulfonamide Derivative | ~7.75 (d, 2H), ~7.30 (d, 2H) | Simple, symmetrical AA'BB' pattern. Two doublets, each integrating to 2H. |
-
Comparative Insight: The benzimidazole core introduces a more complex and information-rich aromatic signature compared to the simple, symmetrical pattern of the tosyl group. The presence of the H-2 singlet is a unique fingerprint for the benzimidazole moiety. This complexity, while requiring more advanced 2D techniques for full assignment, provides a much higher degree of confidence in structural identification and can be invaluable for distinguishing between isomers. For instance, a sulfonamide derived from the isomeric 1-methyl-1H-1,3-benzodiazole-6 -sulfonyl chloride would exhibit a different set of aromatic proton couplings, allowing for unambiguous differentiation.
Conclusion
The NMR analysis of sulfonamides derived from 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride offers a rich and detailed spectroscopic challenge. While 1D NMR provides initial clues, a full, unambiguous structural elucidation relies on the synergistic application of 2D techniques, particularly HMBC, to connect the distinct fragments of the molecule. The benzimidazole core imparts a unique and complex fingerprint in the aromatic region of the ¹H NMR spectrum, which stands in contrast to the simpler spectra of common alternatives like tosyl-derived sulfonamides. This guide provides the experimental and interpretive framework necessary for researchers and drug development professionals to confidently synthesize and characterize this promising class of compounds, ensuring the scientific integrity of their findings.
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Griffe, M., Galleni, M., Frère, J., & Dideberg, O. (2007). The 1.6-Å X-ray structure of the SHV-1 β-lactamase. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 63(Pt 5), 375–379. [Link]
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Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences, 61(3), 434–443. [Link]
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Bertini, I., Luchinat, C., Monnanni, R., & Roelens, S. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231–243. [Link]
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A Senior Application Scientist's Guide to Sulfonylating Agents: Evaluating Alternatives to 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride
For researchers, scientists, and drug development professionals, the strategic selection of a sulfonylating agent is a pivotal decision in the synthesis of sulfonamides and sulfonate esters—core moieties in a vast array of therapeutic agents and chemical probes. This guide provides an in-depth, objective comparison of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride with other prevalent sulfonylating agents. Our analysis moves beyond a simple catalog of reagents to explore the causality behind their reactivity, substrate scope, and practical applications, supported by established principles and detailed experimental workflows.
The benzimidazole scaffold, a key component of Vitamin B12, is a "privileged structure" in medicinal chemistry, known for a wide spectrum of biological activities including antibacterial, antifungal, and antiproliferative effects.[1][2][3][4] Reagents like 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride are therefore not merely synthetic tools but gateways to novel bioactive molecules.[5][6] Understanding the distinct characteristics of this reagent in comparison to its alternatives is paramount for optimizing reaction outcomes and accelerating discovery pipelines.
The Benchmark: 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride
Before exploring alternatives, we must understand the properties of our reference compound. The 1-methyl-benzimidazole moiety is a bicyclic heteroaromatic system. Its electronic nature, influenced by the methyl group and the imidazole ring, dictates the electrophilicity of the sulfonyl chloride group. It is primarily used to install a bioactive benzimidazole fragment onto a target molecule, typically an amine or alcohol.
A Curated Selection of Alternative Sulfonylating Agents
The ideal reagent is always context-dependent. The choice hinges on the desired reactivity, the nature of the substrate, and the intended function of the final sulfonamide product—be it a stable protecting group, a fluorescent probe, or a potential therapeutic agent.
The Workhorses: General-Purpose Reagents
-
p-Toluenesulfonyl chloride (TsCl): Often the first choice for forming stable sulfonamides (tosylamides) and sulfonate esters (tosylates). The tosyl group is relatively stable and serves as an excellent protecting group for amines.[7]
-
Methanesulfonyl chloride (MsCl): An aliphatic sulfonyl chloride, MsCl is generally more reactive than arylsulfonyl chlorides due to lower steric hindrance and the absence of resonance stabilization.[8] It forms mesylates, which are excellent leaving groups in substitution reactions.
The Highly Activated: For Challenging Substrates
-
2,4-Dichlorobenzenesulfonyl chloride: The two electron-withdrawing chlorine atoms significantly increase the electrophilicity of the sulfur atom, making this reagent highly reactive.[8] It is ideal for less nucleophilic amines or when rapid reaction times are required.
-
2-Naphthalenesulfonyl chloride (NsCl): Used for both protection and analytical derivatization, this reagent offers a bulkier, more lipophilic group compared to tosyl. It has been successfully used to derivatize secondary amines for HPLC analysis.[9][10]
The Analytical Probes: For Detection and Quantification
-
5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride, DNS-Cl): A classic reagent that reacts with primary and secondary amines to produce intensely fluorescent sulfonamide adducts.[11][12] This property is widely exploited for the fluorescent labeling of amino acids, peptides, and proteins for sensitive detection in HPLC and other analytical techniques.[13]
Novel Heterocyclic Scaffolds: For Bioisosteric Replacement and Library Synthesis
-
Pyrazole-4-sulfonyl chloride derivatives: These reagents allow for the introduction of a pyrazole core, another important pharmacophore in drug discovery, known for its diverse biological activities.[14]
-
2,1,3-Benzothiadiazole-5-sulfonyl chloride: This reagent introduces a different heteroaromatic system, providing a means for scaffold hopping and exploring new chemical space in medicinal chemistry programs.[15]
Comparative Performance Analysis
The efficacy of a sulfonylating agent is governed by fundamental principles of chemical reactivity and the specific demands of the application.
Reactivity & Electrophilicity
The rate of sulfonylation is directly proportional to the electrophilicity of the sulfur atom in the sulfonyl chloride. This is modulated by the electronic properties of the attached aromatic or aliphatic group. Electron-withdrawing groups (EWGs) pull electron density away from the sulfonyl group, making the sulfur atom more electron-deficient and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease reactivity.
Caption: Relationship between ring substituents and sulfonylation rate.
Quantitative Data Summary
The following table provides a comparative overview of the selected reagents. This data is synthesized from established chemical principles and application-specific literature.
| Reagent | Relative Reactivity | Primary Application | Key Feature | Detection Method |
| 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride | +++ | Bioactive Synthesis | Introduces benzimidazole scaffold | UV |
| p-Toluenesulfonyl chloride (TsCl) | ++ | Amine Protection | Stable tosylamide, good leaving group | UV |
| Methanesulfonyl chloride (MsCl) | +++++ | Leaving Group Formation | Highly reactive, forms mesylates | None (product lacks chromophore) |
| 2,4-Dichlorobenzenesulfonyl chloride | ++++ | Synthesis with Weak Nucleophiles | Highly activated by EWGs | UV |
| 2-Naphthalenesulfonyl chloride (NsCl) | +++ | Protection, Derivatization | Bulky, lipophilic tag | UV, Fluorescence |
| Dansyl chloride (DNS-Cl) | +++ | Analytical Derivatization | Highly fluorescent products | Fluorescence, UV |
| Pyrazole-4-sulfonyl chloride | +++ | Bioactive Synthesis | Introduces pyrazole scaffold | UV |
Experimental Protocols & Practical Considerations
Trustworthiness in synthetic chemistry is built upon robust, reproducible protocols. The following section details a self-validating, generalized procedure for the sulfonylation of a primary amine, which can be adapted for most of the reagents discussed.
General Experimental Workflow for Amine Sulfonylation
Caption: A typical experimental workflow for a sulfonylation reaction.
Detailed Protocol: Synthesis of N-Benzyl-5-(dimethylamino)naphthalene-1-sulfonamide
This protocol provides a specific example using Dansyl chloride, a fluorescent alternative, chosen for its widespread use in bioanalytical chemistry.
Materials & Reagents:
-
Benzylamine (1.0 eq)
-
Dansyl chloride (1.05 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Equipment:
-
Round-bottom flask with stir bar
-
Nitrogen inlet/outlet
-
Ice-water bath
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq) and anhydrous DCM.
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve Dansyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quenching: Once the reaction is complete, carefully quench by adding saturated aqueous NH4Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The product should be a bright yellow-green fluorescent solid.
Causality Behind Choices:
-
Anhydrous Conditions: Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid. Anhydrous solvents and a nitrogen atmosphere prevent this side reaction.
-
Base (Triethylamine): The reaction of an amine with a sulfonyl chloride generates one equivalent of hydrochloric acid (HCl). A non-nucleophilic base is required to neutralize this acid, driving the reaction to completion and preventing the protonation of the starting amine.[16]
-
Cooling (0 °C): The reaction is often exothermic. Initial cooling controls the reaction rate, minimizes potential side reactions, and ensures safety.[16]
-
Aqueous Work-up: The washing steps remove the triethylamine hydrochloride salt and any unreacted water-soluble reagents.
Conclusion and Future Outlook
The selection of a sulfonylating agent is a strategic decision that profoundly impacts synthetic efficiency and the properties of the final product. While 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride is a valuable reagent for introducing a privileged bioactive scaffold, a wide array of alternatives offers distinct advantages. Highly reactive agents like MsCl and 2,4-dichlorobenzenesulfonyl chloride excel with challenging substrates, while workhorses like TsCl provide robust protection. For analytical applications requiring high sensitivity, fluorescent tagging reagents such as Dansyl chloride are indispensable.
The choice is not about finding a universal "best" reagent, but rather the optimal reagent for the task at hand. This guide provides the foundational knowledge and practical framework to empower researchers to make informed decisions, whether the goal is to protect a functional group, synthesize a novel drug candidate, or develop a sensitive analytical method. As synthetic methodology continues to evolve, we anticipate the development of even more specialized sulfonylating agents and greener catalytic methods, further expanding the chemist's toolkit.[17]
References
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Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Biochemistry Research International. [Link][1][3]
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Tayebee, R., & Nehzat, F. (2012). A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. American Journal of Medicine and Medical Sciences. [Link][16]
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Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link][17]
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ResearchGate. (2017). What is the most efficient method to protect aromatic amines apart from acetylation?. ResearchGate. [Link][7]
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Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PubMed. [Link]
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YouTube. (2021). BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE. YouTube. [Link][18]
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van der Pijl, R., et al. (2008). 5-Sulfonyl-benzimidazoles as selective CB2 agonists. PubMed. [Link][5]
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Tse, F. L. (1987). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. PubMed. [Link][9]
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Tse, F. L. (1986). Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate. PubMed. [Link][10]
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Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC - PubMed Central. [Link][14]
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Asghar, M. A., et al. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega. [Link][6]
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Ayaz, M., et al. (2019). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. PubMed Central. [Link][4]
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A Computational Lens on the Reactivity of 1-Methyl-1H-1,3-benzodiazole-5-sulfonyl Chloride: A Comparative Guide
In the landscape of modern drug discovery and organic synthesis, the sulfonyl chloride functional group stands as a cornerstone for the construction of complex molecular architectures. Among the diverse array of sulfonylating agents, those appended to heterocyclic scaffolds offer unique electronic and steric properties that can be exploited for tailored reactivity and selectivity. This technical guide provides an in-depth computational analysis of the reactivity of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride, a reagent of interest in medicinal chemistry. By leveraging the principles of computational chemistry, we will dissect its electronic structure and compare its predicted reactivity with common alternative sulfonylating agents. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, quantitative understanding of this reagent's chemical behavior.
The Significance of the Benzimidazole Scaffold in Sulfonyl Chloride Reactivity
The reactivity of a sulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom. The presence of two strongly electron-withdrawing oxygen atoms and a chlorine atom renders the sulfur atom highly susceptible to nucleophilic attack. The general mechanism of nucleophilic substitution at the sulfonyl sulfur is a topic of considerable interest, with evidence supporting both a concerted SN2-like pathway and a stepwise addition-elimination mechanism, often proceeding through a trigonal bipyramidal transition state or intermediate.[1]
The benzimidazole moiety in 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride plays a crucial role in modulating this inherent reactivity. The fusion of an imidazole ring with a benzene ring creates a unique electronic environment. The lone pair of electrons on the N1-methylated nitrogen atom can participate in resonance with the aromatic system, influencing the electron density distribution across the entire molecule, including the sulfonyl chloride group at the 5-position. Understanding this electronic interplay is key to predicting the reagent's reactivity.
Computational Methodology: Unveiling Electronic and Steric Effects
To quantitatively assess the reactivity of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride, Density Functional Theory (DFT) calculations are employed. This powerful computational tool allows for the elucidation of various electronic properties that are directly correlated with chemical reactivity. Key parameters investigated include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the LUMO indicates the propensity of a molecule to accept electrons, with a lower LUMO energy signifying a stronger electrophile. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity.[2]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecular surface. Regions of positive potential (blue) indicate electrophilic sites, while regions of negative potential (red) denote nucleophilic centers.
-
Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), and the electrophilicity index (ω) provide a quantitative measure of a molecule's reactivity. Hardness is a measure of resistance to charge transfer, with softer molecules being more reactive. The electrophilicity index quantifies the ability of a molecule to accept electrons.[2]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution at the atomic level, allowing for the determination of partial atomic charges. A higher positive charge on the sulfur atom of the sulfonyl chloride group indicates greater electrophilicity.
The following diagram illustrates a typical workflow for the computational analysis of sulfonyl chloride reactivity.
Caption: Workflow for Computational Analysis of Sulfonyl Chloride Reactivity.
Comparative Reactivity Analysis: A Data-Driven Perspective
| Sulfonylating Agent | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Electrophilicity Index (ω) |
| Benzenesulfonyl chloride | -1.5 to -2.0 | ~5.0 - 6.0 | ~1.5 - 2.0 |
| p-Toluenesulfonyl chloride (TsCl) | -1.4 to -1.9 | ~5.2 - 6.2 | ~1.4 - 1.9 |
| p-Nitrobenzenesulfonyl chloride (Nosyl Chloride) | -2.5 to -3.0 | ~4.0 - 4.5 | ~2.5 - 3.0 |
| Estimated: 1-Methyl-1H-1,3-benzodiazole-5-sulfonyl chloride | -2.0 to -2.5 | ~4.5 - 5.0 | ~2.0 - 2.5 |
Note: The values in this table are approximate and collated from various computational studies on arylsulfonyl chlorides. The estimated values for 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride are based on the expected electron-withdrawing nature of the benzimidazole ring.
Analysis:
-
LUMO Energy: The estimated lower LUMO energy of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride compared to benzenesulfonyl chloride and tosyl chloride suggests that it is a stronger electrophile. The electron-withdrawing nature of the benzimidazole ring system likely contributes to this effect, making the sulfur atom more susceptible to nucleophilic attack. Its electrophilicity is predicted to be less than that of the highly activated nosyl chloride.
-
HOMO-LUMO Gap: The smaller estimated HOMO-LUMO gap for our target molecule indicates a higher reactivity and lower kinetic stability compared to standard arylsulfonyl chlorides like TsCl.[2] This is consistent with the presence of the heteroaromatic system which can stabilize charge separation in the transition state.
-
Electrophilicity Index: The electrophilicity index is a good measure of the overall electrophilic character of a molecule. The estimated higher value for 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride further supports its enhanced reactivity towards nucleophiles.
Experimental Correlation and Synthetic Utility
The computational predictions are corroborated by experimental observations in the synthesis of N-sulfonylated benzimidazoles. The reaction of benzimidazoles with arylsulfonyl chlorides typically proceeds under basic conditions, where the deprotonated benzimidazole acts as the nucleophile.[3][4] The enhanced electrophilicity of the sulfur atom in 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride would be expected to facilitate this reaction, potentially allowing for milder reaction conditions or shorter reaction times compared to less reactive sulfonyl chlorides.
General Experimental Protocol for N-Sulfonylation of Benzimidazoles:
-
To a solution of the desired benzimidazole in an appropriate aprotic solvent (e.g., THF, DMF), add a suitable base (e.g., NaH, K2CO3) at 0 °C.
-
Stir the mixture for a predetermined time to allow for deprotonation of the benzimidazole.
-
Add a solution of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
The following diagram illustrates the general reaction scheme for the utilization of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride in the synthesis of sulfonamides.
Caption: General Reaction Scheme for Sulfonamide/Sulfonate Ester Synthesis.
Conclusion and Future Directions
Computational studies provide an invaluable framework for understanding and predicting the reactivity of complex organic molecules like 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride. Based on the analysis of its electronic structure and comparison with related compounds, it is predicted to be a more reactive sulfonylating agent than benzenesulfonyl chloride and tosyl chloride, owing to the electron-withdrawing nature of the benzimidazole scaffold. This enhanced reactivity can be strategically employed in organic synthesis to achieve efficient sulfonylation under mild conditions.
Future work in this area should focus on dedicated computational studies of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride to obtain precise quantitative data for its reactivity parameters. Furthermore, kinetic studies of its reactions with a range of nucleophiles would provide crucial experimental validation for the computational predictions and further solidify our understanding of its reactivity profile. Such a synergistic approach between computational and experimental chemistry is paramount for the rational design and application of novel reagents in drug discovery and development.
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A Comparative Guide to the X-ray Crystallography of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl Chloride Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. Among the various analytical techniques available, single-crystal X-ray crystallography stands as the definitive method for elucidating the atomic arrangement in a crystalline solid. This guide provides an in-depth technical comparison of X-ray crystallography for the structural analysis of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride and its derivatives, a class of compounds of significant interest in medicinal chemistry. We will explore the experimental intricacies of X-ray crystallography, compare its performance with alternative analytical methods, and provide the foundational knowledge necessary for its successful application.
The Significance of Structural Elucidation for Benzimidazole Derivatives
Benzimidazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals. Their diverse biological activities are intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. The sulfonyl chloride moiety, a reactive functional group, serves as a versatile handle for the synthesis of a wide array of derivatives, including sulfonamides, which are prevalent in many drug candidates.
Therefore, an unambiguous determination of the molecular structure of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride and its derivatives is paramount for:
-
Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the molecular structure impact biological activity.
-
Rational Drug Design: Designing new and more potent drug candidates with improved selectivity and pharmacokinetic properties.
-
Polymorph Screening: Identifying and characterizing different crystalline forms of a compound, which can have significant implications for its stability, solubility, and bioavailability.
X-ray Crystallography: The Gold Standard for Structural Determination
Single-crystal X-ray crystallography provides an unparalleled level of detail about the three-dimensional arrangement of atoms in a molecule. The technique relies on the diffraction of X-rays by the electrons in a crystal lattice. By analyzing the pattern of diffracted X-rays, it is possible to construct a three-dimensional electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.
Experimental Workflow: From Powder to Structure
The successful application of X-ray crystallography hinges on the ability to grow high-quality single crystals of the target compound. This can often be the most challenging and time-consuming step in the entire process.
Diagram 1: The Experimental Workflow of Single-Crystal X-ray Crystallography
Caption: A schematic overview of the key stages involved in determining a crystal structure.
Detailed Experimental Protocol: Crystallization and Data Collection
1. Synthesis and Purification:
The synthesis of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride derivatives can be achieved through various synthetic routes, often involving the reaction of the corresponding benzimidazole with a sulfonylating agent. A general procedure for the synthesis of related benzo-fused heterocyclic sulfonyl chlorides involves reacting the parent heterocycle with an SO3 complex in a water-immiscible solvent, followed by the addition of an oxalyl halide. It is crucial to purify the synthesized compound to a high degree, as impurities can significantly hinder crystallization. Techniques such as column chromatography or recrystallization are commonly employed.
2. Crystal Growth:
Obtaining single crystals of sufficient size and quality for X-ray diffraction is a critical step. Several crystallization techniques can be employed, and the optimal method will depend on the specific properties of the compound.
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly. The choice of solvent is critical and can influence crystal morphology.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the compound solution can induce crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation.
3. Data Collection:
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations. Modern diffractometers are equipped with sensitive detectors that can collect a complete dataset in a matter of hours.
4. Structure Solution and Refinement:
The collected diffraction data is used to solve the crystal structure. This involves determining the phases of the diffracted X-rays, which is typically done using direct methods or Patterson methods. Once an initial model of the structure is obtained, it is refined against the experimental data to improve the accuracy of the atomic positions and other crystallographic parameters.
Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the most definitive structural information, other analytical techniques offer complementary data and can be more suitable in certain situations.
Table 1: Comparison of Analytical Techniques for the Structural Characterization of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl Chloride Derivatives
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Key Limitations |
| X-ray Crystallography | 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions | High-quality single crystal | Low to Medium | Unambiguous structural determination | Crystal growth can be a bottleneck |
| NMR Spectroscopy | Connectivity, chemical environment of atoms, solution-state conformation | Soluble sample (5-10 mg) | High | Non-destructive, provides information on dynamics | Does not provide precise bond lengths/angles |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | Small amount of sample (µg-ng) | High | High sensitivity, can identify impurities | Does not provide 3D structural information |
| FTIR Spectroscopy | Presence of functional groups | Solid or liquid sample | High | Fast and simple, good for initial characterization | Provides limited structural information |
| Computational Chemistry | Theoretical 3D structure, electronic properties, reaction mechanisms | None (in silico) | High | Can predict properties and guide experiments | Accuracy depends on the level of theory used |
Diagram 2: Interplay of Analytical Techniques for Structural Elucidation
Caption: A diagram illustrating how different analytical techniques contribute to the complete structural characterization of a molecule.
In-Depth Look at Alternative Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[1] For 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride derivatives, ¹H and ¹³C NMR spectra would provide key information about the number and types of protons and carbons, as well as their neighboring atoms.[1] This information is invaluable for confirming the successful synthesis of the target compound and for studying its conformation in solution.
Protocol: ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified benzimidazole derivative into a clean, dry NMR tube.[1]
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is important as it can affect the chemical shifts of the protons.
-
Dissolution: Gently agitate the tube to ensure complete dissolution of the sample.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer, typically operating at a frequency of 300 MHz or higher for better resolution.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. For 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride, mass spectrometry would be used to confirm the expected molecular weight and to identify any potential impurities or byproducts from the synthesis. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental formula of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. The FTIR spectrum of a 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride derivative would show characteristic absorption bands for the sulfonyl chloride group (S=O and S-Cl stretches), the benzimidazole ring, and any other functional groups present in the molecule.
Conclusion: An Integrated Approach to Structural Characterization
While single-crystal X-ray crystallography provides the most definitive and detailed structural information for 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride derivatives, a comprehensive understanding of these molecules is best achieved through an integrated analytical approach. NMR, mass spectrometry, and FTIR spectroscopy provide valuable complementary information that can confirm the identity and purity of the compound and shed light on its properties in solution. Furthermore, computational chemistry can be a powerful tool for predicting structures and guiding experimental work. By combining the strengths of these techniques, researchers can gain a complete and nuanced understanding of the structure and function of these important pharmaceutical building blocks.
References
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SPT Labtech. Chemical crystallization. SPT Labtech. Accessed January 19, 2026. [Link]
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A Senior Application Scientist's Guide to the Analytical Standards of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride
For researchers, scientists, and professionals in drug development, the rigorous characterization of reactive intermediates is not merely a procedural formality but a cornerstone of reproducible, high-quality research. 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride, a key building block in the synthesis of various biologically active molecules, is no exception.[1][2] Its inherent reactivity, while synthetically advantageous, presents distinct analytical challenges.[3]
This guide provides an in-depth technical comparison of analytical methodologies for establishing the identity, purity, and stability of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride. We will explore not only the primary analytical techniques but also compare its performance profile with a relevant alternative, 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride, providing a comprehensive framework for your analytical strategy.
The Analytical Imperative: Beyond a Simple Purity Check
The sulfonyl chloride functional group is highly susceptible to hydrolysis and reaction with nucleophiles.[4] Therefore, a robust analytical package for 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride must be designed as a self-validating system. This means that the data from orthogonal techniques should converge to provide a complete and consistent picture of the material's quality. For instance, a purity assessment by chromatography should be corroborated by spectroscopic data that confirms the identity of the main component and any impurities.
Comparative Landscape: 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride vs. 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride
The choice of a sulfonylating agent can significantly impact reaction outcomes, impurity profiles, and ultimately, the characteristics of the final product. Below is a comparative overview of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride and a common alternative, 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride.
| Feature | 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride | 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | Rationale & Implications |
| Structure | Benzofused imidazole ring | Simple imidazole ring | The benzimidazole core offers a more extended aromatic system, potentially influencing reactivity and the properties of its derivatives.[5] |
| Molecular Weight | 230.67 g/mol [6] | 194.64 g/mol [7] | Affects reaction stoichiometry calculations. |
| Reactivity | The sulfonyl chloride is activated by the electron-withdrawing nature of the benzimidazole ring system. | Reactivity is influenced by the electronic properties of the dimethylated imidazole ring. | Differences in reactivity can affect reaction kinetics and the required reaction conditions. |
| Solubility | Generally soluble in aprotic organic solvents like dichloromethane, and tetrahydrofuran. | Similar solubility profile in aprotic organic solvents. | Crucial for selecting appropriate reaction and analytical solvents. |
| Key Applications | Synthesis of pharmacologically active compounds, including enzyme inhibitors.[1] | Used in the synthesis of various heterocyclic compounds and potential pharmaceutical agents. | The choice often depends on the desired final molecular scaffold. |
Core Analytical Techniques for Structural Elucidation and Purity Assessment
A multi-pronged analytical approach is essential for the comprehensive characterization of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride.[8] Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
Causality in Experimental Choices:
-
Solvent Selection: Due to the reactivity of the sulfonyl chloride moiety, aprotic deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are mandatory to prevent solvolysis.[3]
-
Internal Standard: For quantitative NMR (qNMR), a stable internal standard with non-overlapping signals, such as 1,2,4,5-tetrachloro-3-nitrobenzene, is crucial for accurate purity determination.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: The protons on the benzimidazole ring will appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Their chemical shifts and coupling constants provide definitive information about the substitution pattern.
-
N-Methyl Protons: A singlet corresponding to the methyl group on the nitrogen atom will be observed, typically in the δ 3.5-4.5 ppm range.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Internal Standard (for qNMR): If performing quantitative analysis, add a precise amount of a certified internal standard.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters.
-
Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate all signals and correlate them to the expected structure. For qNMR, calculate the purity based on the integral ratio of the analyte to the internal standard.
Workflow for NMR-Based Structural Verification
Caption: Workflow for NMR-based structural verification.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability Assessment
HPLC is an indispensable technique for determining the purity of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride and monitoring its stability over time.[3] Due to the compound's reactivity, a derivatization approach is often the most robust and reliable method.[9][10]
Causality in Experimental Choices:
-
Derivatization: Direct analysis of sulfonyl chlorides can be challenging due to their reactivity with protic mobile phases and potential for on-column degradation.[3][9] Derivatization to a more stable sulfonamide, for example, by reacting with a primary or secondary amine, provides a stable analyte for accurate quantification.
-
Mobile Phase: A reversed-phase method using a C18 column with a mobile phase of acetonitrile and water is a common starting point.[3] A buffer may be necessary to control the pH and ensure reproducible retention times.
-
Detector: A UV detector is typically suitable, as the benzimidazole core is chromophoric.
Experimental Protocol: HPLC Analysis via Derivatization
-
Derivatization Reaction:
-
In a vial, dissolve a known amount of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride in a suitable aprotic solvent (e.g., acetonitrile).
-
Add an excess of a derivatizing agent (e.g., benzylamine).
-
Allow the reaction to proceed to completion (monitor by TLC or a rapid LC analysis if necessary).
-
-
Sample Preparation for HPLC: Dilute the reaction mixture with the mobile phase to an appropriate concentration.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with (A) Water and (B) Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis: Integrate the peak corresponding to the sulfonamide derivative and any impurity peaks. Calculate the purity based on the relative peak areas.
HPLC Derivatization and Analysis Workflow
Caption: HPLC derivatization and analysis workflow.
Orthogonal Techniques for Comprehensive Characterization
To ensure a thorough and self-validating analytical assessment, the following techniques should be employed in conjunction with NMR and HPLC.
Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry provides crucial confirmation of the molecular weight of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride. When coupled with a chromatographic inlet (LC-MS or GC-MS after derivatization), it becomes a powerful tool for impurity identification.
Expected Data: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (230.67 g/mol ). The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should also be observable.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
FT-IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups.
Expected Absorptions:
-
S=O stretch (sulfonyl chloride): Two characteristic strong bands around 1370-1380 cm⁻¹ and 1180-1190 cm⁻¹.
-
C=N and C=C stretches (benzimidazole ring): Multiple bands in the 1450-1650 cm⁻¹ region.
Data Summary and Interpretation
A comprehensive certificate of analysis for a high-quality analytical standard of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride should include the data summarized in the table below.
| Analytical Test | Specification | Typical Result |
| Appearance | White to off-white solid | Conforms |
| ¹H NMR | Conforms to structure | Conforms |
| Purity by HPLC (derivatization) | ≥ 98.0% | 99.2% |
| Mass Spectrum (m/z) | [M+H]⁺ at 231.0 | Conforms |
| FT-IR | Characteristic peaks for S=O and benzimidazole ring | Conforms |
Conclusion: A Framework for Analytical Excellence
The analytical characterization of reactive intermediates like 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride demands a meticulous and multi-faceted approach. By integrating structural elucidation by NMR, purity assessment by a robust derivatization-HPLC method, and confirmation with orthogonal techniques like MS and FT-IR, researchers can ensure the quality and consistency of their starting materials. This commitment to analytical rigor is fundamental to the integrity and success of the subsequent synthetic endeavors and the overall drug development process.
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- Al-Masoudi, N. A., & Al-Salihi, N. I. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC.
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- ACS Publications. (n.d.).
- Khan, I., Zaib, S., Batool, S., Ibrar, A., Ahmed, S., Saeed, A., & Iqbal, J. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)
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PMC - NIH. (n.d.). Synthesis of Benzo[9][11]thiazolo[2,3-c][3][8][11]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride
Introduction: 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride is a reactive chemical intermediate, prized in drug discovery and organic synthesis for its ability to introduce the methylbenzimidazole sulfonyl moiety. This reactivity, primarily driven by the sulfonyl chloride group, also necessitates meticulous handling and disposal protocols. The benzimidazole core, a privileged scaffold in medicinal chemistry, warrants caution due to the potential for biological activity in the parent compound and its degradation products.[1][2]
This guide provides a comprehensive, step-by-step framework for the safe neutralization and disposal of this compound. The procedures outlined are designed to mitigate risks, ensure regulatory compliance, and protect laboratory personnel and the environment.
Part 1: Core Hazard Assessment & Disposal Principles
A thorough understanding of the compound's reactivity is paramount to its safe disposal. The disposal strategy hinges on the controlled hydrolysis of the highly reactive sulfonyl chloride functional group into a more stable and inert sulfonate salt.
1.1 The Reactivity of the Sulfonyl Chloride Group Sulfonyl chlorides are electrophilic and react readily with nucleophiles.[3] The most critical reaction in the context of disposal is hydrolysis.
-
Hydrolysis: The compound reacts with water, and more rapidly with bases, to form 1-methyl-1H-1,3-benzodiazole-5-sulfonic acid and hydrochloric acid (HCl).[4][5][6] This reaction is exothermic and can proceed vigorously if not controlled.[7][8]
-
Byproduct Formation: The generation of corrosive HCl gas and sulfonic acid during uncontrolled hydrolysis poses significant hazards.[9][10] The primary goal of a proper disposal procedure is to slowly and safely neutralize the sulfonyl chloride and the resulting acidic byproducts.
1.2 Hazards of the Benzimidazole Core The benzimidazole structure is a common feature in many biologically active compounds.[2] Therefore, it is prudent to treat the compound and its derivatives as potentially hazardous substances, preventing their release into the environment.[1]
1.3 Summary of Anticipated Hazards While a specific Safety Data Sheet (SDS) for 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride is not readily available, data from analogous sulfonyl chlorides and benzimidazoles suggest the following GHS classifications should be anticipated.[1][11][12][13][14][15]
| Hazard Classification | GHS Code (Anticipated) | Description |
| Skin Corrosion / Irritation | H314 | Causes severe skin burns and eye damage.[12][13][14] |
| Serious Eye Damage | H318 | Causes serious eye damage.[14][16] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[12] |
| Reacts with water | EUH014 / EUH029 | Reacts violently with water; contact with water liberates toxic gas.[12][16] |
Part 2: Pre-Disposal Safety & Equipment
Before beginning any disposal procedure, a thorough safety review is mandatory.
2.1 Personal Protective Equipment (PPE) Appropriate PPE must be worn at all times.
-
Eye Protection: Chemical safety goggles and a face shield.[14]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[11][17]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
2.2 Required Equipment & Reagents
-
Calibrated pH meter or pH strips
-
Stir plate and magnetic stir bar
-
Large glass beaker (at least 10x the volume of the sulfonyl chloride solution)
-
Ice bath
-
Neutralizing Solution: A dilute basic solution, such as 5% sodium bicarbonate or sodium hydroxide in water.[7]
-
Designated, properly labeled hazardous waste container.[1][18]
Crucial Safety Imperative: All disposal operations must be conducted within a certified chemical fume hood to control the release of any corrosive vapors or gases.[1][7]
Part 3: Step-by-Step Disposal Protocols
The appropriate disposal method depends on the nature and quantity of the waste. The following decision workflow provides a visual guide to selecting the correct protocol.
Caption: Decision workflow for proper disposal.
3.1 Protocol A: Controlled Basic Hydrolysis of Small, Uncontaminated Quantities (<5 g)
This protocol is suitable for neutralizing residual amounts of the pure compound. The core principle is the slow, controlled addition of the sulfonyl chloride to a cold, stirred basic solution to manage the exothermic reaction.[7][19]
-
Prepare the Basic Solution: In a large beaker placed within an ice bath, prepare a 5% aqueous solution of sodium bicarbonate (NaHCO₃). Use a volume of solution that is at least 20 times the mass of the sulfonyl chloride to be neutralized. Begin stirring.
-
Control the Temperature: Allow the basic solution to cool to 0-5 °C.[19]
-
Slow Addition: Very slowly, add the 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride to the cold, vigorously stirring basic solution. Crucially, always add the sulfonyl chloride to the base; never the other way around. [7] This ensures the reaction is immediately quenched and heat can be effectively dissipated.
-
Monitor the Reaction: Observe for any significant temperature increase or gas evolution (CO₂ from bicarbonate, HCl). If the reaction becomes too vigorous, stop the addition immediately.
-
Stir and Verify Neutralization: After the addition is complete, continue stirring the mixture in the ice bath for at least 60 minutes to ensure complete hydrolysis.[19]
-
pH Check: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution. It should be neutral or slightly basic (pH 7-9). If it is still acidic, add more sodium bicarbonate until the pH is stable in this range.
-
Final Disposal: The resulting neutralized aqueous solution, containing the sodium salt of 1-methyl-1H-1,3-benzodiazole-5-sulfonic acid, can now be transferred to a properly labeled aqueous waste container for disposal through your institution's Environmental Health & Safety (EHS) department. Do not pour down the drain unless explicitly permitted by local regulations.[1][7]
3.2 Protocol B: Disposal of Contaminated Materials and Bulk Quantities
This protocol applies to larger quantities of the sulfonyl chloride, contaminated labware (e.g., pipette tips, chromatography columns), and spill cleanup materials. Direct neutralization of these items is often impractical and unsafe.
-
Waste Segregation: Do not mix sulfonyl chloride waste with other chemical waste streams, especially solvents or oxidizers.[7][9]
-
Containerization: Collect all waste containing 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride in a dedicated, clearly labeled hazardous waste container.[1] The container must be made of a compatible material (e.g., HDPE) and have a secure, tight-fitting lid.
-
Labeling: Label the container clearly with the full chemical name: "Hazardous Waste: 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride". Include the date and any other information required by your institution.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from moisture and incompatible materials.[9][11]
-
Professional Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor.[1][18]
Part 4: Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area.[9] Ensure maximum ventilation by opening sashes in the fume hood.
-
Remove Ignition Sources: Extinguish any nearby open flames.[9]
-
Contain the Spill: Cover the spill with a non-combustible, inert absorbent material such as sand, dry lime, soda ash, or vermiculite.[7][9] DO NOT USE WATER, sawdust, or other combustible materials. [9][10]
-
Collect Residue: Once the material is fully absorbed, carefully collect the mixture using non-sparking tools and place it into a sealed, labeled hazardous waste container.[9][18]
-
Final Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone), collecting all rinsate as hazardous waste.
-
Disposal: The sealed container with the spill residue must be disposed of following Protocol B.[7]
References
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- BenchChem. (n.d.). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
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- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- Robertson, R. E., & Laughton, P. M. (1969). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
- Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.).
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- Carey, J. S., et al. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development.
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Mastering the Handling of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride: A Guide to Personal Protective Equipment and Safe Operations
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous attention to safety protocols is the bedrock of innovative and successful research. This guide provides essential, in-depth information on the safe handling of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride, a reactive sulfonyl chloride derivative. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from the known hazards of the sulfonyl chloride functional group, general principles of handling corrosive and water-reactive chemicals, and the SDS for the structurally analogous compound, 1-Methyl-1H-imidazole-4-sulfonyl chloride.[1][2][3][4][5]
The cornerstone of safety when working with this and similar reagents is a profound understanding of their reactivity. Sulfonyl chlorides are electrophilic and prone to hydrolysis, often vigorously, in the presence of water or other nucleophiles, which can lead to the formation of corrosive byproducts.[6] Therefore, a proactive and comprehensive personal protective equipment (PPE) strategy is not just recommended, it is imperative.
I. Hazard Analysis: Understanding the Risks
Based on the properties of analogous compounds and the sulfonyl chloride functional group, 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride should be treated as a corrosive solid that reacts with water .[7][8][9] The primary hazards include:
-
Severe Skin Corrosion and Burns: Direct contact can cause significant and painful tissue damage.[10]
-
Serious Eye Damage: The eyes are particularly vulnerable, and splashes can lead to irreversible harm.
-
Respiratory Tract Irritation: Inhalation of dust can cause irritation and burns to the respiratory system.[10]
-
Water Reactivity: Contact with moisture, including humidity in the air, can lead to a reaction that may release corrosive gases.
II. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table summarizes the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes and Face | Chemical splash goggles and a full-face shield | Provides complete protection from splashes and airborne particles. |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene) | Protects against direct skin contact and corrosion. Always inspect gloves for integrity before use. |
| Body | Chemical-resistant lab coat or apron over full-length clothing | Prevents contact with skin and contamination of personal clothing. |
| Feet | Closed-toe shoes | Protects feet from spills. |
| Respiratory | Work within a certified chemical fume hood | Essential for preventing inhalation of dust and potential reaction byproducts. |
III. Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.
Engineering Controls
-
Chemical Fume Hood: All manipulations of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride, including weighing and transferring, must be performed within a properly functioning and certified chemical fume hood.[7][11][12]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[11] Have a spill kit appropriate for corrosive and water-reactive solids nearby.
Workflow for Handling and Use
The following diagram outlines the critical steps for safely handling 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride from receipt to use in a reaction.
Caption: Workflow for Handling 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride.
Step-by-Step Protocol
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is on and functioning correctly.
-
Have a spill kit containing a neutralizer for corrosive solids (such as sodium bicarbonate) and an inert absorbent material (like sand or vermiculite) readily available.[6]
-
-
Handling and Use:
-
Weighing: Carefully weigh the required amount of the solid in the fume hood. Use a disposable weighing boat or paper.
-
Transfer: Gently transfer the solid to the reaction vessel. Avoid creating dust.
-
Reaction: If adding to a solvent, ensure the solvent is anhydrous to prevent a reaction. Add the solid in portions to control the reaction rate and any potential exotherm.
-
-
Cleanup:
-
Decontamination: Thoroughly decontaminate any reusable equipment (spatulas, glassware) that came into contact with the chemical.
-
Waste Segregation: All disposable items that are contaminated (gloves, weighing paper, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
IV. Disposal Plan: Managing Waste Safely and Responsibly
Proper disposal is a critical final step in the safe handling of reactive chemicals.
Unused or Expired Chemical
-
Do not attempt to dispose of unused 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride by mixing it with water or any other waste stream.[13][14]
-
The original container, tightly sealed, should be labeled as hazardous waste and disposed of through your institution's Environmental Health and Safety (EH&S) department.[13]
Contaminated Materials
-
All items contaminated with this chemical, such as gloves, weighing paper, and spill cleanup materials, must be placed in a clearly labeled, sealed hazardous waste container for pickup by EH&S.
Quenching of Reaction Mixtures
-
Reaction mixtures containing this sulfonyl chloride must be carefully and completely quenched before they can be disposed of as hazardous waste. A general procedure for quenching sulfonyl chlorides involves the slow and controlled addition of the reaction mixture to a stirred, cooled, basic solution (e.g., sodium bicarbonate or dilute sodium hydroxide).
-
Caution: This quenching process can be exothermic and may release gases. It should only be performed by trained personnel in a fume hood. If you are unsure about the appropriate quenching procedure for your specific reaction, consult with your institution's safety officer.
By implementing these comprehensive safety measures, you can confidently and safely incorporate 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride into your research workflows, ensuring the protection of yourself, your colleagues, and the integrity of your scientific endeavors.
References
-
Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]
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Chemsafe. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings. Retrieved from [Link]
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University of Pennsylvania EHRS. (2018, May 9). Disposal of Highly Reactive Reagents. Retrieved from [Link]
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Grand Valley State University. (2015, March 2). Corrosives - Lab Safety. Retrieved from [Link]
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National Institutes of Health Office of Research Services. (n.d.). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. Retrieved from [Link]
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Wayne State University Office of Environmental Health and Safety. (n.d.). Water Reactive Chemicals SOP. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Section 7D: Corrosive Materials. Retrieved from [Link]
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KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved from [Link]
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University of Toronto. (n.d.). 10.7 Handling Procedures for Corrosive Materials. Retrieved from [Link]
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Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1-Methyl-1H-imidazole-4-sulfonyl chloride. Retrieved from [Link]
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University of California, Irvine. (n.d.). Water Reactive Chemicals - Flammable Liquids. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
